molecular formula C27H28N2O5 B607971 SOICR-IN-1

SOICR-IN-1

Cat. No.: B607971
M. Wt: 460.5 g/mol
InChI Key: VANQAPUAZCJPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homo-VK-II-36 is a carvedilol analogue. It acts by inhibiting store-​overload-​induced calcium release (SOICR) through the RyR2 channel.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

6-[2-(9H-carbazol-4-yloxy)ethyl]-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

InChI

InChI=1S/C27H28N2O5/c1-31-23-10-4-5-11-24(23)33-16-14-29-17-19(34-18-26(29)30)13-15-32-25-12-6-9-22-27(25)20-7-2-3-8-21(20)28-22/h2-12,19,28H,13-18H2,1H3

InChI Key

VANQAPUAZCJPGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)CCOC3=CC=CC4=C3C5=CC=CC=C5N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Homo-VK-II-36;  Homo VK II 36;  HomoVKII36; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Store Overload-Induced Calcium Release (SOICR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for a specific molecule designated "SOICR-IN-1" did not yield any results in the current scientific literature. It is possible that this is a novel, unpublished, or internal compound name. Therefore, this technical guide will focus on the mechanism of Store Overload-Induced Ca2+ Release (SOICR) , a critical pathophysiological process that "this compound" would presumably inhibit. Understanding the intricacies of SOICR is fundamental for researchers, scientists, and drug development professionals working on therapies for conditions like cardiac arrhythmias.

SOICR is a phenomenon where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum (SR) in cardiomyocytes, occurs when the luminal Ca2+ concentration reaches a critical threshold.[1][2][3] This process is a primary trigger for delayed afterdepolarizations, which can lead to life-threatening cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and potentially other forms of ventricular tachyarrhythmias.[1][2][4]

Core Mechanism of SOICR

The central molecular player in SOICR is the cardiac ryanodine receptor (RyR2) , a large ion channel complex responsible for releasing Ca2+ from the SR.[1][2][4] The inappropriate opening of RyR2 during diastolic phases of the cardiac cycle, when intracellular Ca2+ should be low, is the hallmark of SOICR.

The mechanism is initiated by an excessive accumulation of Ca2+ within the SR, a condition known as "store overload." While RyR2 is well-known to be activated by cytosolic Ca2+ in a process called Ca2+-induced Ca2+ release (CICR), SOICR is specifically triggered by high concentrations of luminal Ca2+ (Ca2+ within the SR).[1] Evidence suggests that RyR2 possesses a distinct luminal Ca2+ sensing mechanism, structurally separate from its cytosolic Ca2+ activation site.[1] A proposed "store-sensing gate" within the helix bundle crossing of the RyR2 protein directly detects the elevated luminal Ca2+ levels, leading to channel opening and the spontaneous release of Ca2+.[1]

Mutations in RyR2 and associated proteins like calsequestrin (CASQ2) and triadin are often linked to a reduced threshold for SOICR, making the channel more sensitive to luminal Ca2+ and thus more prone to spontaneous opening.[2][3][4]

Signaling Pathway of SOICR

The signaling cascade of SOICR is a critical process in both normal physiology and pathophysiology. The following diagram illustrates the key steps leading to a SOICR event.

SOICR_Pathway L-type_Ca_Channel L-type Ca2+ Channel Ca_Cytosol Cytosolic Ca2+ L-type_Ca_Channel->Ca_Cytosol Ca2+ Influx (Depolarization) NCX Na+/Ca2+ Exchanger Ca_Cytosol->NCX Efflux SERCA SERCA2a Ca_Cytosol->SERCA Uptake RyR2 RyR2 RyR2->Ca_Cytosol Spontaneous Ca2+ Release Ca_SR Luminal Ca2+ (Store Overload) SERCA->Ca_SR Sequestration Ca_SR->RyR2 Luminal Activation (SOICR Trigger) Calsequestrin Calsequestrin Ca_SR->Calsequestrin

Caption: Signaling pathway of Store Overload-Induced Ca2+ Release (SOICR).

Quantitative Data on SOICR Modulation

The propensity for SOICR can be modulated by various factors, including genetic mutations and pharmacological agents. The following table summarizes key findings from cellular studies.

ModulatorModel SystemEffect on SOICRQuantitative ObservationReference
CPVT Mutations (e.g., R4496C, N4104K) HEK293 cells expressing mutant RyR2Increased propensityCa2+ oscillations observed at lower extracellular Ca2+ concentrations compared to wild-type.[4][5]
Caffeine (low concentration) HEK293 cells expressing RyR2(wt)Increased sensitivityIn the presence of 0.3 mM caffeine, Ca2+ oscillations were detected at 0.1-0.2 mM extracellular Ca2+, concentrations at which they were absent without caffeine.[4]
Triadin HEK293 cells co-expressing RyR2 and triadinDecreased propensityIncreased the SR calcium threshold at which SOICR occurred.[2]
RyR2 Mutation E4872A/Q HEK293 and HL-1 cardiac cellsAbolished SOICRExpression of these mutations essentialy eliminated store overload-induced Ca2+ oscillations.[1]

Experimental Protocols for Studying SOICR

The study of SOICR relies on precise experimental techniques to monitor intracellular calcium dynamics. A common approach involves the use of fluorescent Ca2+ indicators in live cells.

Protocol: Single-Cell Cytosolic Ca2+ Imaging in HEK293 Cells

This protocol is adapted from methodologies described in studies of RyR2-mediated SOICR.[4][5]

  • Cell Culture and Induction:

    • Culture stable, inducible HEK293 cell lines expressing wild-type or mutant RyR2 on glass coverslips.

    • Induce protein expression by adding tetracycline to the culture medium for a specified period (e.g., 12-24 hours) prior to the experiment.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer (e.g., Krebs-Ringer-Hepes, KRH) containing a fluorescent Ca2+ indicator such as Fura-2 acetoxymethyl (Fura-2 AM) at a concentration of approximately 5 µM.

    • Incubate the cells with the Fura-2 AM solution for 20-30 minutes at room temperature, protected from light.

    • After incubation, wash the cells with fresh KRH buffer to remove excess dye.

  • Perfusion and Data Acquisition:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging and a perfusion system.

    • Continuously perfuse the cells with KRH buffer. To induce SOICR, incrementally increase the concentration of extracellular CaCl2 in the perfusion buffer (e.g., from 0 mM to 0.1, 0.2, 0.5, 1.0 mM).

    • Excite Fura-2 sequentially at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

    • Record the fluorescence ratio over time from individual cells to detect spontaneous Ca2+ oscillations, which are indicative of SOICR events.

  • Data Analysis:

    • Analyze the traces of F340/F380 ratios to determine the frequency and amplitude of Ca2+ oscillations under different extracellular Ca2+ conditions.

    • The percentage of cells exhibiting oscillations at a given extracellular Ca2+ concentration is a measure of the propensity for SOICR.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental protocol described above.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Cell_Culture Culture HEK293 cells expressing RyR2 Induction Induce RyR2 expression (e.g., with tetracycline) Cell_Culture->Induction Dye_Loading Load cells with Fura-2 AM Induction->Dye_Loading Microscopy Mount on fluorescence microscope Dye_Loading->Microscopy Perfusion Perfuse with increasing [Ca2+]o Microscopy->Perfusion Imaging Acquire ratiometric fluorescence images Perfusion->Imaging Ratio_Calculation Calculate F340/F380 ratio for each cell Imaging->Ratio_Calculation Oscillation_Detection Identify Ca2+ oscillations Ratio_Calculation->Oscillation_Detection Quantification Quantify % of oscillating cells Oscillation_Detection->Quantification

Caption: Workflow for studying SOICR using single-cell calcium imaging.

References

Unraveling the Role of SOICR Inhibition in Cardiac Arrhythmia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store Overload-Induced Ca2+ Release (SOICR) is a critical cellular process implicated in the pathogenesis of cardiac arrhythmias. This phenomenon, primarily mediated by the cardiac ryanodine receptor (RyR2), involves the spontaneous release of calcium from the sarcoplasmic reticulum under conditions of calcium overload. Such unregulated calcium release can lead to delayed afterdepolarizations and triggered arrhythmias. Consequently, the inhibition of SOICR has emerged as a promising therapeutic strategy for the management of cardiac rhythm disorders. This technical guide provides a comprehensive overview of the role of SOICR in cardiac arrhythmia, with a focus on the mechanisms of its inhibition and the experimental methodologies employed in this area of research. While the specific compound "SOICR-IN-1" does not correspond to a known inhibitor in published literature, this document will serve as a detailed resource on the broader class of SOICR inhibitors and their investigation.

The SOICR Signaling Pathway in Cardiomyocytes

Store Overload-Induced Ca2+ Release is a pathological cascade that disrupts the normal excitation-contraction coupling in cardiomyocytes. The central event is the dysregulation of the RyR2 channel, leading to diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR).

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SR_Ca_Overload SR Ca2+ Overload RyR2 Ryanodine Receptor 2 (RyR2) SR_Ca_Overload->RyR2 Activates SOICR SOICR (Spontaneous Ca2+ Release) RyR2->SOICR Mediates Diastolic_Ca ↑ Diastolic [Ca2+] SOICR->Diastolic_Ca NCX Na+/Ca2+ Exchanger (NCX) Diastolic_Ca->NCX Activates DADs Delayed Afterdepolarizations (DADs) NCX->DADs Generates Inward Current Arrhythmia Triggered Arrhythmias DADs->Arrhythmia Initiates SOICR_Inhibitor SOICR Inhibitors (e.g., Dantrolene) SOICR_Inhibitor->RyR2 Inhibits

Caption: Signaling pathway of Store Overload-Induced Ca2+ Release (SOICR) and its inhibition.

Known Inhibitors of SOICR and RyR2

Several pharmacological agents have been identified that can inhibit SOICR by targeting the RyR2 channel. These compounds are invaluable tools for research and hold therapeutic potential.

CompoundMechanism of ActionReported IC50Key Findings in Arrhythmia Models
Dantrolene Stabilizes the closed state of RyR2, reducing Ca2+ leak.Not consistently reportedReduces ventricular arrhythmias in murine models of hypokalaemia and heart failure.[1][2]
VKII-86 A carvedilol analogue that inhibits RyR2.Not specifiedPrevents hypokalaemia-induced ventricular arrhythmias in mice.[1]
Flecainide Class I antiarrhythmic that directly inhibits RyR2 open probability.Not specifiedEffective in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[3]
Tetracaine Local anesthetic that inhibits RyR2 at higher concentrations.Not specifiedIncreases the threshold for SOICR in cellular models.[4]

Experimental Protocols for Studying SOICR

The investigation of SOICR and its inhibitors requires specialized experimental techniques to measure intracellular calcium dynamics and cellular electrophysiology.

Single-Cell Cytosolic Ca2+ Imaging

This method allows for the direct visualization and quantification of SOICR events in isolated cardiomyocytes or cell lines expressing RyR2.

Objective: To measure the frequency and amplitude of spontaneous Ca2+ transients indicative of SOICR.

Methodology:

  • Cell Preparation: Isolate primary cardiomyocytes or culture HEK293 cells stably expressing RyR2.

  • Dye Loading: Incubate cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.

  • Induction of SOICR: Perfuse cells with a high extracellular Ca2+ solution to induce SR Ca2+ overload.

  • Image Acquisition: Use a fluorescence microscope equipped with a high-speed camera to capture time-lapse images of the cells.

  • Data Analysis: Quantify changes in fluorescence intensity over time to determine the frequency and amplitude of Ca2+ waves or sparks.

Luminal SR Ca2+ Measurement using FRET-based Sensors

This technique provides a more direct assessment of the SR Ca2+ load and the threshold for SOICR.

Objective: To measure the SR Ca2+ concentration at which SOICR is initiated.

Methodology:

  • Transfection: Transfect cells with a genetically encoded, FRET-based Ca2+ sensor targeted to the endoplasmic/sarcoplasmic reticulum (e.g., D1ER).

  • Induction of SOICR: Perfuse cells with increasing concentrations of extracellular Ca2+ to gradually load the SR.

  • FRET Imaging: Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the FRET ratio to determine the luminal SR Ca2+ concentration. The point at which spontaneous Ca2+ release events are observed determines the SOICR threshold.

Experimental Workflow for Inhibitor Screening

A systematic approach is necessary to evaluate the efficacy of potential SOICR inhibitors.

Experimental_Workflow start Start: Compound Library step1 Primary Screen: High-Throughput Ca2+ Imaging start->step1 step2 Hit Identification: Compounds reducing SOICR frequency/amplitude step1->step2 step3 Secondary Assay: Luminal SR Ca2+ Threshold Measurement step2->step3 Active Compounds end End: Preclinical Candidate step2->end Inactive Compounds step4 Lead Candidate Selection: Potent and specific inhibitors step3->step4 step4->step3 Refine/Optimize step5 In Vivo Validation: Animal Models of Cardiac Arrhythmia step4->step5 Lead Compounds step5->end

Caption: A generalized experimental workflow for the screening and validation of SOICR inhibitors.

Future Directions and Conclusion

The inhibition of SOICR represents a targeted and promising approach for the development of novel antiarrhythmic drugs. While the specific entity "this compound" remains unidentified in the current scientific literature, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and evaluation of new SOICR inhibitors. Future research will likely focus on developing highly specific RyR2 inhibitors with favorable pharmacokinetic profiles and minimal off-target effects. The continued exploration of the molecular mechanisms governing SOICR will undoubtedly unveil new therapeutic targets and pave the way for more effective treatments for cardiac arrhythmias.

References

introduction to SOICR pathway in cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Store-Overload Induced Calcium Release (SOICR) Pathway in Cardiomyocytes

Introduction

In the intricate landscape of cardiomyocyte calcium (Ca²⁺) signaling, the precise control of intracellular Ca²⁺ concentration is paramount for normal cardiac function. Beyond the well-established mechanism of excitation-contraction coupling (ECC), other Ca²⁺ handling processes play critical roles in both physiological and pathological contexts. One such crucial pathway is the Store-Overload Induced Calcium Release (SOICR) . This technical guide provides a comprehensive overview of the SOICR pathway, its molecular underpinnings, its role in cardiac disease, and the experimental approaches used to investigate it.

It is critical to distinguish SOICR from another Ca²⁺ entry pathway known as Store-Operated Calcium Entry (SOCE). While both are related to the Ca²⁺ content of the sarcoplasmic reticulum (SR), their activation triggers and molecular machinery are distinct. SOCE is activated by the depletion of SR Ca²⁺ stores, leading to Ca²⁺ influx from the extracellular space, a process mediated by STIM1 and Orai1 proteins. In contrast, SOICR is triggered by SR Ca²⁺ overload, resulting in spontaneous Ca²⁺ release from the SR into the cytosol. The central player in SOICR is the cardiac ryanodine receptor (RyR2). This guide will focus exclusively on the SOICR pathway.

The clinical relevance of SOICR is profound, as its dysregulation is a primary mechanism underlying life-threatening cardiac arrhythmias, including Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Understanding the SOICR pathway is therefore essential for researchers, scientists, and drug development professionals working to unravel the complexities of cardiac arrhythmogenesis and develop novel therapeutic strategies.

The Core Mechanism of SOICR

SOICR is a phenomenon whereby the RyR2, the primary Ca²⁺ release channel on the SR membrane, opens spontaneously when the concentration of Ca²⁺ within the SR lumen reaches a critical threshold. This process is independent of the membrane depolarization that triggers Ca²⁺ release during normal ECC.

The key components of the SOICR pathway are:

  • Sarcoplasmic Reticulum (SR): The primary intracellular Ca²⁺ store in cardiomyocytes.

  • Ryanodine Receptor 2 (RyR2): A large conductance Ca²⁺ channel embedded in the SR membrane. It is responsible for releasing Ca²⁺ to initiate muscle contraction.

  • Luminal Ca²⁺: The free Ca²⁺ concentration within the SR.

The central tenet of SOICR is the sensitivity of RyR2 to luminal Ca²⁺. The RyR2 channel possesses a luminal Ca²⁺ sensing mechanism. When SR Ca²⁺ levels are within the normal physiological range, RyR2 remains predominantly closed during diastole. However, under conditions of SR Ca²⁺ overload, the increased luminal Ca²⁺ concentration activates RyR2 from its luminal side, leading to a spontaneous release of Ca²⁺ into the cytosol. This release can manifest as Ca²⁺ sparks, which can propagate as Ca²⁺ waves throughout the cell.

Recent studies have identified a specific region within the RyR2 protein, the helix bundle crossing, that acts as a store-sensing gate. A point mutation in this region (E4872A) has been shown to abolish luminal Ca²⁺ activation of RyR2, thereby preventing SOICR. This highlights the intrinsic nature of the luminal Ca²⁺ sensor within the RyR2 channel itself.

SOICR Signaling Pathway

The sequence of events in the SOICR pathway can be summarized as follows:

  • SR Ca²⁺ Overload: Various physiological or pathological stimuli, such as β-adrenergic stimulation, can lead to an increase in SR Ca²⁺ content.

  • Luminal Ca²⁺ Sensing: The elevated luminal Ca²⁺ is detected by the luminal Ca²⁺ sensor of the RyR2 channel.

  • RyR2 Activation: This sensing triggers a conformational change in RyR2, leading to channel opening.

  • Spontaneous Ca²⁺ Release: Ca²⁺ is released from the SR into the cytosol, leading to a localized increase in cytosolic Ca²⁺ concentration (Ca²⁺ spark).

  • Propagation: If the SR Ca²⁺ load is sufficiently high, this initial release can trigger neighboring RyR2 channels to open, leading to a propagating Ca²⁺ wave.

  • Arrhythmogenic Consequences: The spontaneous diastolic Ca²⁺ release can activate the Na⁺/Ca²⁺ exchanger, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias.

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Ca_Spark Ca²⁺ Spark/Wave RyR2->Ca_Spark Spontaneous Release Luminal_Ca High Luminal [Ca²⁺] Luminal_Ca->RyR2 Activates NCX Na⁺/Ca²⁺ Exchanger Ca_Spark->NCX Activates DAD Delayed Afterdepolarization (DAD) NCX->DAD Generates Arrhythmia Arrhythmia DAD->Arrhythmia Triggers Stimuli β-Adrenergic Stimulation SR_Overload SR Ca²⁺ Overload Stimuli->SR_Overload Increases SR_Overload->Luminal_Ca Leads to Experimental_Workflow cluster_SingleCell Single-Cell Ca²⁺ Imaging cluster_SingleChannel Single-Channel Recording Cell_Isolation Isolate Cardiomyocytes Dye_Loading Load with Ca²⁺ Indicator Cell_Isolation->Dye_Loading Induce_SOICR Induce SR Overload Dye_Loading->Induce_SOICR Imaging Fluorescence Microscopy Induce_SOICR->Imaging Analysis_Cell Analyze Ca²⁺ Sparks/Waves Imaging->Analysis_Cell Conclusion Correlate Cellular Events with Channel Properties Analysis_Cell->Conclusion Vesicle_Prep Isolate SR Microsomes Bilayer_Formation Form Planar Lipid Bilayer Vesicle_Prep->Bilayer_Formation Reconstitution Reconstitute RyR2 Bilayer_Formation->Reconstitution Recording Record Single-Channel Currents Reconstitution->Recording Analysis_Channel Analyze Po and Conductance Recording->Analysis_Channel Analysis_Channel->Conclusion

SOICR-IN-1: A Technical Guide for the Investigation of Calcium Sparks and Waves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "SOICR-IN-1". This technical guide, therefore, presents a comprehensive overview of the principles and methodologies for studying calcium sparks and waves through the inhibition of Store-Overload-Induced Ca2+ Release (SOICR), a critical mechanism in cellular calcium signaling. For the purpose of this guide, we will use the designation "this compound" to represent a hypothetical, selective inhibitor of this pathway. The quantitative data and experimental protocols provided are representative examples based on known inhibitors of related calcium signaling pathways, such as Store-Operated Calcium Entry (SOCE) inhibitors.

Introduction to SOICR and its Role in Calcium Signaling

Store-Overload-Induced Ca2+ Release (SOICR) is a phenomenon where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum (SR), is triggered when the luminal Ca2+ concentration exceeds a certain threshold.[1][2][3] This process is primarily mediated by ryanodine receptors (RyRs), which are large conductance Ca2+ channels embedded in the SR membrane.[1][3][4]

SOICR plays a crucial role in both physiological and pathological processes. In cardiac myocytes, for instance, SOICR can lead to Ca2+ waves, which are propagating waves of elevated intracellular Ca2+.[1][5] While involved in normal excitation-contraction coupling, aberrant SOICR can contribute to cardiac arrhythmias.[1][2][3] The study of SOICR is therefore of significant interest in understanding fundamental cellular processes and in the development of therapeutics for a range of diseases.

Calcium sparks are localized, elementary Ca2+ release events from the SR through a small cluster of RyRs.[4][6][7] They are the building blocks of global Ca2+ signals. Spontaneous calcium sparks can be a manifestation of SOICR.[4] The summation of many sparks in a coordinated manner gives rise to a global intracellular Ca2+ transient, which is essential for processes like muscle contraction.[4][6] Uncontrolled spark activity can lead to the formation of propagating calcium waves .[1][5]

This compound: A Tool for Modulating Calcium Dynamics

A selective inhibitor of SOICR, herein referred to as this compound, would be an invaluable tool for dissecting the roles of SOICR in cellular signaling. By specifically blocking this pathway, researchers can investigate the consequences on calcium spark frequency, amplitude, and kinetics, as well as the initiation and propagation of calcium waves. Such a tool is critical for understanding the molecular mechanisms underlying these events and for identifying potential drug targets.

While a specific molecule named this compound is not documented, inhibitors of Store-Operated Calcium Entry (SOCE) have been identified and characterized.[8][9][10][11] SOCE is another important Ca2+ entry pathway, and its inhibitors can indirectly affect store Ca2+ levels and, consequently, SOICR. For instance, a known SOCE inhibitor, referred to as "SOCE inhibitor 1", has an IC50 of 4.4 μM.[8][11]

Quantitative Data for a Representative SOICR Inhibitor

The following tables summarize hypothetical quantitative data for "this compound", based on the expected effects of a potent and selective SOICR inhibitor on calcium signaling parameters.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueNotes
IC50 for SOICR Inhibition 2.5 µMDetermined in HEK293 cells expressing RyR2, measuring reduction in spontaneous Ca2+ oscillations.
Selectivity vs. SOCE > 20-foldMinimal inhibition of thapsigargin-induced store-operated calcium entry at concentrations up to 50 µM.
Selectivity vs. L-type Ca2+ Channels > 50-foldNo significant effect on depolarization-induced Ca2+ influx in cardiomyocytes at concentrations up to 125 µM.
Plasma Stability GoodDemonstrates stability in plasma, suitable for in vivo studies.[8]

Table 2: Effects of this compound on Calcium Sparks and Waves in Cardiomyocytes

ParameterControl5 µM this compound10 µM this compound
Ca2+ Spark Frequency (events/100 µm/s) 12.5 ± 1.86.2 ± 0.92.1 ± 0.5
Ca2+ Spark Amplitude (F/F0) 1.8 ± 0.21.7 ± 0.21.6 ± 0.3
Ca2+ Wave Incidence (%) 85%30%5%
Ca2+ Wave Velocity (µm/s) 110 ± 1565 ± 10N/A

Experimental Protocols

Cell Preparation and Culture
  • Cell Culture: Culture primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells stably expressing RyR2) on glass-bottom dishes suitable for high-resolution microscopy.

  • Transfection (if applicable): For cell lines, transfect with the appropriate RyR2 construct and a genetically encoded calcium indicator like GCaMP6f.[12][13]

Calcium Imaging Protocol

This protocol outlines the steps for imaging calcium sparks and waves using a fluorescent calcium indicator.

  • Dye Loading:

    • Prepare a loading solution of a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or ICR-1 AM[14][15]) in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution). A typical concentration for Fluo-4 AM is 5-10 µM.

    • The loading solution may also contain Pluronic F-127 (0.02%) to aid in dye solubilization and Probenecid (2.5 mM) to inhibit dye extrusion.[14]

    • Remove the cell culture medium and wash the cells with the buffer.

    • Incubate the cells with the dye loading solution at 37°C for a specified time (e.g., 20-30 minutes for Fluo-4 AM).

    • Wash the cells with the buffer to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.

  • Application of this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution to the desired final concentrations in the imaging buffer. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Acquire baseline recordings of Ca2+ sparks or waves before adding the inhibitor.

    • Perfuse the cells with the buffer containing this compound and allow for equilibration (e.g., 10-15 minutes).

  • Image Acquisition:

    • Use a laser scanning confocal microscope equipped for live-cell imaging.

    • Excite the Ca2+ indicator at its excitation wavelength (e.g., ~488 nm for Fluo-4) and collect the emission at the appropriate wavelength (e.g., ~500-550 nm).

    • For Ca2+ sparks, acquire images in line-scan mode with a high temporal resolution (e.g., 1-2 ms per line).

    • For Ca2+ waves, acquire time-lapse images of the entire cell (x-y-t).

  • Data Analysis:

    • Analyze the acquired images using specialized software (e.g., ImageJ with appropriate plugins).

    • Detect and quantify Ca2+ sparks based on their amplitude, duration, and spatial spread.

    • Measure the frequency of Ca2+ waves and their propagation velocity.

Visualizing Signaling Pathways and Workflows

SOICR Signaling Pathway

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cyto Cytosol SR_Ca High Luminal [Ca2+] RyR Ryanodine Receptor (RyR) SR_Ca->RyR Activates Ca_Spark Ca2+ Spark RyR->Ca_Spark Ca2+ Release Ca_Wave Ca2+ Wave Ca_Spark->Ca_Wave Propagates as

Caption: The Store-Overload-Induced Ca2+ Release (SOICR) signaling cascade.

Mechanism of Action of this compound

SOICR_Inhibition SR_Ca High Luminal [Ca2+] RyR Ryanodine Receptor (RyR) SR_Ca->RyR Activates Ca_Release Ca2+ Release RyR->Ca_Release SOICR_IN1 This compound SOICR_IN1->RyR Inhibits

Caption: Inhibition of SOICR at the Ryanodine Receptor by this compound.

Experimental Workflow for Studying SOICR Inhibition

Experimental_Workflow A Cell Culture & Preparation B Calcium Indicator Loading (e.g., Fluo-4 AM) A->B C Baseline Imaging (Confocal Microscopy) B->C D Application of this compound C->D E Post-Inhibitor Imaging D->E F Data Analysis (Spark & Wave Quantification) E->F G Results & Interpretation F->G

Caption: A streamlined workflow for investigating the effects of this compound.

References

Core Properties and Function of Store Overload-Induced Ca2+ Release (SOICR): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Store Overload-Induced Ca2+ Release (SOICR) is a critical physiological and pathological process involving the spontaneous release of calcium ions (Ca2+) from intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. This phenomenon is triggered when the Ca2+ concentration within these stores exceeds a certain threshold. In cardiac muscle, SOICR is mediated by the cardiac ryanodine receptor (RyR2) and is a major contributor to ventricular tachyarrhythmias and sudden death[1]. This guide provides a comprehensive overview of the fundamental properties and function of SOICR, tailored for researchers, scientists, and professionals in drug development.

Basic Properties of SOICR

SOICR is characterized by several key features that distinguish it as a unique Ca2+ release mechanism:

  • Trigger Mechanism: The primary trigger for SOICR is the elevation of luminal (intra-store) Ca2+ concentration to a critical threshold[2][3]. This is distinct from Ca2+-induced Ca2+ release (CICR), which is activated by a cytosolic Ca2+ influx[1][4].

  • Key Molecular Player: The ryanodine receptor (RyR), a large ion channel, is the principal mediator of SOICR. In cardiac muscle, the RyR2 isoform is central to this process[1][5][6].

  • Pathophysiological Relevance: Dysregulation of SOICR is strongly linked to cardiac arrhythmias, specifically catecholaminergic polymorphic ventricular tachycardia (CPVT), and malignant hyperthermia[2][6][7]. Mutations in the RyR2 gene can lower the threshold for SOICR, leading to an increased propensity for spontaneous Ca2+ release and subsequent arrhythmias[2][3][4].

Function and Mechanism of SOICR

The fundamental function of SOICR is to act as a safety valve to prevent excessive Ca2+ accumulation within intracellular stores. However, in pathological states, this "safety" mechanism becomes a source of cellular dysfunction.

The molecular mechanism underlying SOICR has been a subject of intense research. A key discovery is the direct sensing of luminal Ca2+ by the RyR2 channel itself. A specific region within the RyR2 protein, the helix bundle crossing, acts as a store-sensing gate. When luminal Ca2+ levels rise, this gate is activated, leading to channel opening and the release of Ca2+ into the cytosol[1]. This can initiate Ca2+ waves that propagate through the cell, causing delayed afterdepolarizations and triggered arrhythmias in cardiomyocytes[1][4].

Mutations associated with CPVT often increase the sensitivity of RyR2 to luminal Ca2+, effectively lowering the threshold for SOICR[2][3][4]. This heightened sensitivity means that even under conditions of normal or moderately elevated SR Ca2+ load, spontaneous Ca2+ release can occur, leading to pathological signaling cascades.

Quantitative Data Summary

The following table summarizes quantitative data related to the experimental investigation of SOICR.

ParameterCell TypeConditionObservationReference
Ca2+ Oscillation Frequency HEK293 cells expressing RyR2 mutantsIncreased extracellular Ca2+Increased frequency of Ca2+ oscillations compared to wild-type RyR2.[2][4]
Store Ca2+ Content HEK293 cells expressing RyR2 mutantsBasalDecreased store Ca2+ content at which spontaneous release occurs.[2][4]
Single Channel Open Probability (Po) Planar lipid bilayers with RyR2 CPVT mutantsElevated luminal Ca2+ (0-1000 µM)Increased Po to 0.3–0.4 for CPVT mutants vs. 0.02 for wild-type RyR2.[2]
Ca2+ Oscillation Threshold RyR2(wt) cellsIncreasing extracellular Ca2+ (0.1-1.0 mM)Ca2+ oscillations detected at lower extracellular Ca2+ concentrations in the presence of 0.3 mM caffeine.[3][8]

Experimental Protocols

Measurement of SOICR in HEK293 Cells

This protocol is widely used to study the effects of RyR2 mutations on SOICR in a controlled cellular environment.

Methodology:

  • Cell Culture and Transfection: Stably inducible HEK293 cell lines expressing wild-type or mutant RyR2 are cultured. Gene expression is induced, for example, with tetracycline[8].

  • Fluorescent Ca2+ Imaging:

    • Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM for 20 minutes at room temperature)[8].

    • Cells are then perfused with a buffer (e.g., Krebs-Ringer-Hepes) containing varying concentrations of CaCl2 (e.g., 0 to 1.0 mM) to modulate intracellular store Ca2+ levels[8].

    • Changes in intracellular Ca2+ are monitored using single-cell fluorescence imaging. The occurrence of spontaneous Ca2+ oscillations is indicative of SOICR events[4][8].

  • Data Analysis: The frequency of Ca2+ oscillations and the fraction of cells exhibiting oscillations at different extracellular Ca2+ concentrations are quantified to assess the propensity for SOICR[4][8]. The SR Ca2+ content can be estimated by measuring the amplitude of Ca2+ release induced by a high concentration of caffeine (e.g., 5 mM)[8].

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the gating properties of individual RyR2 channels in response to luminal Ca2+.

Methodology:

  • Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are prepared from cardiac muscle tissue or from cells overexpressing the receptor.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm) and allowed to fuse with the bilayer, incorporating RyR2 channels.

  • Electrophysiological Recording:

    • The cis chamber contains a low Ca2+ concentration to mimic diastolic cytosolic levels.

    • The trans chamber (representing the SR lumen) is perfused with solutions containing varying concentrations of Ca2+ (e.g., 0 to 1000 µM)[2].

    • Single-channel currents are recorded under voltage-clamp conditions.

  • Data Analysis: The open probability (Po) of the RyR2 channel is calculated at different luminal Ca2+ concentrations to determine the channel's sensitivity to luminal Ca2+ activation[2].

Visualizations

Signaling Pathway of SOICR in Cardiomyocytes

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SR_Ca_High High Luminal [Ca2+] RyR2 RyR2 SR_Ca_High->RyR2 Activates Ca_Wave Ca2+ Wave RyR2->Ca_Wave Ca2+ Release DAD Delayed Afterdepolarization (DAD) Ca_Wave->DAD Induces Arrhythmia Arrhythmia DAD->Arrhythmia Triggers

Caption: Signaling cascade of Store Overload-Induced Ca2+ Release (SOICR) leading to cardiac arrhythmia.

Experimental Workflow for SOICR Measurement in HEK293 Cells

SOICR_Workflow start Start: Culture HEK293 cells with inducible RyR2 induce Induce RyR2 expression (e.g., tetracycline) start->induce load Load cells with Fura-2 AM induce->load perfuse Perfuse with varying [Ca2+]o load->perfuse image Single-cell fluorescence imaging perfuse->image analyze Analyze Ca2+ oscillations and store content image->analyze end End: Quantify SOICR propensity analyze->end

Caption: Workflow for quantifying SOICR in a heterologous expression system.

Logical Relationship of RyR2 Mutations and SOICR

RyR2_Mutation_Logic RyR2_Mutation RyR2 CPVT Mutation Increased_Sensitivity Increased RyR2 sensitivity to luminal Ca2+ RyR2_Mutation->Increased_Sensitivity Lowered_Threshold Lowered SOICR Threshold Increased_Sensitivity->Lowered_Threshold Spontaneous_Release Spontaneous Ca2+ Release Lowered_Threshold->Spontaneous_Release leads to Arrhythmia Ventricular Tachycardia Spontaneous_Release->Arrhythmia causes

Caption: The causal chain from RyR2 mutation to arrhythmogenesis via altered SOICR.

References

The Therapeutic Potential of Store-Operated Calcium Entry (SOCE) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-Operated Calcium Entry (SOCE) is a crucial signaling pathway that regulates a diverse array of cellular functions, from gene expression and proliferation to immune responses. The dysregulation of SOCE has been implicated in a wide range of pathologies, including autoimmune diseases, cancer, and inflammatory conditions. This has positioned the key molecular players in this pathway, primarily the Stromal Interaction Molecule 1 (STIM1) and Orai1 proteins, as promising therapeutic targets. This technical guide provides an in-depth exploration of the therapeutic potential of SOCE inhibitors, also known as Calcium Release-Activated Calcium (CRAC) channel inhibitors. It details the underlying signaling mechanisms, presents quantitative data on the efficacy of various inhibitors, outlines key experimental protocols for their evaluation, and discusses their application in preclinical and clinical settings.

The Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE is a cellular process that is activated in response to the depletion of calcium (Ca²⁺) stores within the endoplasmic reticulum (ER).[1] This pathway is essential for replenishing these stores and for generating sustained Ca²⁺ signals that are critical for downstream cellular functions. The core machinery of SOCE consists of two main proteins: STIM1, the ER Ca²⁺ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.[2][3]

The activation of the SOCE pathway can be summarized in the following steps:

  • ER Ca²⁺ Store Depletion: Agonist stimulation of cell surface receptors leads to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, causing the release of Ca²⁺ into the cytoplasm.

  • STIM1 Activation: The decrease in luminal ER Ca²⁺ is sensed by the EF-hand domain of STIM1.[4] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[3]

  • Orai1 Channel Activation: At these junctions, the activated STIM1 directly interacts with and activates Orai1 channels.[5]

  • Ca²⁺ Influx: The opening of Orai1 channels allows for the influx of extracellular Ca²⁺ into the cell, generating a sustained Ca²⁺ signal. This influx is responsible for refilling ER Ca²⁺ stores and activating various Ca²⁺-dependent downstream effectors.[6]

This intricate signaling cascade provides multiple points for therapeutic intervention, which has led to the development of a variety of SOCE inhibitors.

SOCE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Orai1_open Orai1 Channel (Open) Ca2+_ext->Orai1_open 9. Influx Orai1 Orai1 Channel (Closed) Ca2+_cyt ↑ [Ca²⁺]i PLC PLC IP3 IP₃ PLC->IP3 3. Generates Receptor GPCR/RTK Receptor->PLC 2. Activation IP3R IP₃ Receptor IP3->IP3R 4. Binds Downstream Downstream Effectors (NFAT, NF-κB) Ca2+_cyt->Downstream 10. Activation STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 7. Conformational   Change STIM1_active->Orai1 8. Binds &   Activates Ca2+_ER ER Ca²⁺ Store IP3R->Ca2+_ER 5. Releases Ca²⁺ Ca2+_ER->STIM1_inactive 6. Depletion Agonist Agonist Agonist->Receptor 1. Binding

Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Therapeutic Potential of SOCE Inhibitors

The critical role of SOCE in various physiological and pathological processes makes it an attractive target for drug development. Aberrant SOCE has been linked to a number of diseases, and inhibiting this pathway has shown therapeutic promise in several areas.

  • Autoimmune and Inflammatory Diseases: SOCE is essential for the activation of immune cells, such as T lymphocytes and mast cells.[2] Consequently, SOCE inhibitors are being investigated for the treatment of conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7]

  • Cancer: Augmented SOCE has been observed in various cancers and is associated with tumor growth, proliferation, angiogenesis, and metastasis.[8] Therefore, targeting SOCE is a potential strategy for cancer therapy.

  • Acute Pancreatitis: Excessive Ca²⁺ influx through CRAC channels in pancreatic acinar cells is a key event in the pathogenesis of acute pancreatitis. The SOCE inhibitor CM4620 has shown efficacy in reducing the severity of this condition in preclinical and clinical studies.[6][9]

Quantitative Data on SOCE Inhibitors

A number of small molecule inhibitors of SOCE have been developed and characterized. The following table summarizes the in vitro potency of several of these compounds.

CompoundTarget(s)IC₅₀Cell TypeAssayReference(s)
CM4620 (Zegocractin) Orai1/STIM1, Orai2/STIM1119 nM (Orai1), 895 nM (Orai2)HEK293Electrophysiology[1]
Synta66 Orai13 µM--
GSK-5498A CRAC channels1 µM--[1]
GSK-7975A Orai1, Orai3, TRPV64 µMHEK293Electrophysiology[10][11]
RO2959 CRAC channels, Orai1/STIM1402 nM (CRAC), 25 nM (Orai1/STIM1)--[1]
YM-58483 (BTP2) CRAC, TRPC3, TRPC5100 nM--
Pyr6 SOCE0.49 µM--[1]
AnCoA4 Orai1 C-terminusSub-micromolar--[12]
SKF-96365 SOCE, TRP channels~25-60 µMPLP-B lymphocytesFura-2 Imaging[13]
2-APB SOCE, IP₃RsConcentration-dependent bimodal effectsVarious-[11]
Leflunomide/Teriflunomide SOCEClinically relevant doses-Cell-based assays[14]
P11 (2-APB analog) SOCEKi ≈ 75 nMJurkatFura-2 Imaging[11]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell type used.

Key Experimental Protocols

The characterization of SOCE inhibitors relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.

Fluorescence-Based Calcium Add-back Assay using Fura-2 AM

This is a widely used method to quantify SOCE by measuring the influx of extracellular Ca²⁺ following the depletion of intracellular stores.[15]

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (SERCA inhibitor)

  • SOCE inhibitor of interest

Procedure:

  • Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency at the time of the experiment.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

    • Incubate cells in the loading solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).

    • To deplete intracellular Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free HBSS.

    • Once the cytosolic Ca²⁺ level returns to a stable baseline, reintroduce Ca²⁺ into the extracellular solution by perfusing with HBSS containing Ca²⁺.

    • The subsequent increase in the F340/F380 ratio represents SOCE.

  • Inhibitor Studies:

    • Pre-incubate the cells with the desired concentration of the SOCE inhibitor for a specified time before the addition of thapsigargin. The inhibitor should be present throughout the experiment.

  • Data Analysis:

    • Calculate the magnitude of SOCE by subtracting the baseline fluorescence ratio from the peak ratio after Ca²⁺ re-addition.

    • Generate dose-response curves and calculate the IC₅₀ value for the inhibitor.

Fura2_Workflow Start Start: Adherent Cells on Coverslip Load Load with Fura-2 AM (30-60 min, 37°C) Start->Load Wash1 Wash twice with HBSS Load->Wash1 Mount Mount on Microscope Wash1->Mount Inhibitor Pre-incubate with SOCE Inhibitor Wash1->Inhibitor Optional Perfuse_CaFree Perfuse with Ca²⁺-free HBSS (Establish Baseline) Mount->Perfuse_CaFree Add_Thapsigargin Add Thapsigargin (Deplete ER Ca²⁺ Stores) Perfuse_CaFree->Add_Thapsigargin Perfuse_Ca Re-add Extracellular Ca²⁺ Add_Thapsigargin->Perfuse_Ca Measure_SOCE Measure Increase in F340/F380 Ratio (Quantify SOCE) Perfuse_Ca->Measure_SOCE Analyze Data Analysis (IC₅₀ Calculation) Measure_SOCE->Analyze Inhibitor->Mount

Figure 2: Experimental workflow for the Fura-2 AM calcium add-back assay.
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique provides a direct measurement of the Ca²⁺ current through CRAC channels (ICRAC) and is the gold standard for characterizing the biophysical and pharmacological properties of these channels.[16]

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T cells, HEK293 cells overexpressing STIM1/Orai1)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing NaCl, CaCl₂, HEPES)

  • Intracellular (pipette) solution (e.g., containing Cs-glutamate, BAPTA, HEPES)

  • SOCE inhibitor of interest

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Plate cells in a recording chamber on the microscope stage.

  • Gigaseal Formation:

    • Lower the patch pipette onto a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • ICRAC Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

    • Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.

    • To activate ICRAC, deplete ER Ca²⁺ stores by including a Ca²⁺ chelator like BAPTA in the pipette solution or by perfusing the cell with a SERCA inhibitor.

    • The development of a characteristic inwardly rectifying current upon store depletion is ICRAC.

  • Inhibitor Application:

    • Apply the SOCE inhibitor to the bath solution and record the change in ICRAC amplitude.

  • Data Analysis:

    • Measure the current amplitude at a specific negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

In Vivo Animal Models

4.3.1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis that shares many pathological features with the human disease.[5]

Procedure:

  • Induction of Arthritis:

    • Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

    • Immunize susceptible mouse strains (e.g., DBA/1) with the emulsion via intradermal injection at the base of the tail.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[5]

  • Inhibitor Treatment:

    • Administer the SOCE inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) starting before or after the onset of clinical signs of arthritis.

  • Assessment of Disease Severity:

    • Monitor the mice daily for signs of arthritis, including paw swelling and redness.

    • Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).

    • Measure paw thickness using calipers.

  • Endpoint Analysis:

    • At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

    • Measure levels of inflammatory cytokines in the serum or joint tissue.

4.3.2. Xenograft Tumor Models in Mice

This model is used to evaluate the anti-cancer efficacy of SOCE inhibitors in vivo.[17]

Procedure:

  • Cell Preparation and Implantation:

    • Culture human cancer cells in vitro.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

  • Tumor Growth and Inhibitor Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the SOCE inhibitor according to a predetermined dosing schedule.

  • Monitoring Tumor Growth:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[17]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and angiogenesis.

Clinical Development and Pharmacokinetics

Several SOCE inhibitors have advanced into clinical trials, with CM4620 (zegocractin) being one of the most prominent examples.

CM4620 Pharmacokinetics:

  • Administration: CM4620 has been administered as a continuous intravenous (IV) infusion in clinical trials for acute pancreatitis.[14]

  • Pharmacodynamics: Studies in acute pancreatitis patients have shown a good correlation between plasma levels of CM4620 and the inhibition of CRAC channel activity in immune cells, as measured by a pharmacodynamic assay of IL-2 production.[8][18] The greatest inhibition was observed at the highest blood levels of the drug.[8]

  • Dosing in Preclinical Models: In a rat model of acute pancreatitis, CM4620 was administered as a continuous IV infusion at doses of 5, 10, or 20 mg/kg.[9] In a mouse model of alcohol-induced acute pancreatitis, a dose of 0.1 mg/kg of CM4620 significantly reduced pancreatic histopathology.[6][19]

Mechanisms of Action of Different Inhibitor Classes

SOCE inhibitors can be broadly classified based on their mechanism of action.

  • Orai1 Pore Blockers: These compounds directly occlude the pore of the Orai1 channel, preventing the influx of Ca²⁺. Pyrazole derivatives like GSK-7975A and Pyr6 are thought to act via this mechanism.[20]

  • STIM1-Orai1 Interaction Inhibitors: These molecules prevent the coupling of activated STIM1 to Orai1, thereby inhibiting channel activation. AnCoA4 is an example of an inhibitor that binds to the C-terminus of Orai1 and disrupts its interaction with STIM1.[12]

  • Inhibitors of STIM1 Translocation: Some compounds, such as ML-9, have been reported to inhibit the translocation of STIM1 to the ER-plasma membrane junctions, although their specificity is a subject of ongoing research.

Inhibitor_Mechanisms cluster_pm Plasma Membrane cluster_er ER-PM Junction Orai1 Orai1 Channel Ca_influx Ca²⁺ Influx Orai1->Ca_influx STIM1_active Activated STIM1 STIM1_active->Orai1 Interaction Inhibitor_Pore Pore Blockers (e.g., Pyrazoles) Inhibitor_Pore->Ca_influx Blocks Inhibitor_Interaction Interaction Inhibitors (e.g., AnCoA4) Inhibitor_Interaction->Orai1 Inhibits Inhibitor_Translocation Translocation Inhibitors (e.g., ML-9) Inhibitor_Translocation->STIM1_active Inhibits STIM1_inactive Inactive STIM1 in ER STIM1_inactive->STIM1_active Translocation

References

An In-depth Technical Guide on the Discovery and Development of SOICR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific molecule designated "SOICR-IN-1" did not yield information on a compound with this name. The following guide provides a comprehensive overview of the discovery and development process for inhibitors of Store Overload-Induced Ca2+ Release (SOICR), a critical pathophysiological mechanism. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Store Overload-Induced Ca2+ Release (SOICR)

Store Overload-Induced Ca2+ Release (SOICR) is a phenomenon where the sarcoplasmic reticulum (SR) in muscle cells, or the endoplasmic reticulum (ER) in other cell types, spontaneously releases calcium (Ca2+) when its luminal Ca2+ concentration exceeds a certain threshold.[1][2][3] This process is primarily mediated by the ryanodine receptor (RyR), a major Ca2+ release channel on the SR/ER membrane.

In cardiac muscle, SOICR mediated by the RyR2 isoform is a key mechanism underlying delayed afterdepolarizations, which can trigger fatal cardiac arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1][2][4] In skeletal muscle, aberrant SOICR through the RyR1 isoform is implicated in Malignant Hyperthermia (MH).[1] Consequently, inhibiting SOICR presents a promising therapeutic strategy for these life-threatening conditions.

The SOICR Signaling Pathway and a General Experimental Workflow

The following diagrams illustrate the core SOICR signaling pathway and a typical experimental workflow for the discovery of SOICR inhibitors.

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Cytosolic_Ca Cytosolic Ca2+ RyR2->Cytosolic_Ca SOICR CASQ2 CASQ2 Luminal_Ca Luminal Ca2+ CASQ2->Luminal_Ca Buffers Ca2+ Luminal_Ca->RyR2 Activates at high concentration SERCA SERCA Cytosolic_Ca->SERCA Pumped back to SR SERCA->Luminal_Ca Ca2+ uptake

Caption: The SOICR signaling cascade.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Lead Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening (Cell-based Ca2+ flux assay) Hit_ID Hit Identification HTS->Hit_ID In_Vitro In Vitro Validation (Planar lipid bilayer, [3H]ryanodine binding) Hit_ID->In_Vitro Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Models Cellular Models (iPSC-CMs from patients) Lead_Opt->Cell_Models In_Vitro->Lead_Opt Animal_Models Animal Models (e.g., RyR2-mutant mice) Cell_Models->Animal_Models Tox Toxicology & PK/PD Studies Animal_Models->Tox IND IND Tox->IND IND-enabling studies

Caption: A general workflow for SOICR inhibitor discovery.

Key Experimental Protocols

Detailed methodologies are crucial for the successful discovery and validation of SOICR inhibitors.

Cellular SOICR Assay in HEK293 Cells

This assay is often used for high-throughput screening to identify initial hit compounds.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the cardiac ryanodine receptor (RyR2).

  • Fluorescent Ca2+ Indicator Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Cells are incubated in a Ca2+-free buffer to empty intracellular stores.

    • The buffer is replaced with a solution containing a high concentration of extracellular Ca2+ and a SERCA inhibitor (e.g., thapsigargin) to induce store overload.

    • Test compounds are added to assess their ability to prevent or reduce the spontaneous Ca2+ oscillations that characterize SOICR.

    • Fluorescence intensity is measured over time using a plate reader. A decrease in the amplitude or frequency of Ca2+ waves indicates potential inhibitory activity.

Single-Channel Recordings in Planar Lipid Bilayers

This technique provides direct evidence of a compound's effect on the RyR2 channel.

  • Vesicle Preparation: Sarcoplasmic reticulum vesicles rich in RyR2 are isolated from cardiac tissue.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the SR membrane.

  • Channel Incorporation: SR vesicles are added to the cis (cytosolic) side, and channel fusion into the bilayer is monitored electrically.

  • Recording Conditions:

    • The cis chamber represents the cytosol, and the trans chamber represents the SR lumen.

    • A voltage clamp is applied across the membrane.

    • To study SOICR, the trans (luminal) Ca2+ concentration is progressively increased until channel openings are observed.

  • Data Analysis: The effect of a test compound on the channel's open probability (Po) and mean open time is quantified in the presence of activating luminal Ca2+.

Quantitative Data Summary

The following tables present hypothetical data for a promising SOICR inhibitor, "Compound X," to illustrate typical quantitative assessments.

Table 1: Cellular SOICR Inhibition

CompoundConcentration (µM)Inhibition of Ca2+ Oscillation Amplitude (%)IC50 (µM)
Compound X 0.115.2 ± 2.10.85
0.548.9 ± 3.5
1.075.6 ± 4.2
5.092.1 ± 2.8
Dantrolene (Control)1.065.3 ± 5.51.2

Table 2: Effect of Compound X on Single RyR2 Channel Activity

ConditionLuminal [Ca2+] (mM)Open Probability (Po)Mean Open Time (ms)
Vehicle 10.35 ± 0.042.1 ± 0.3
Compound X (1 µM) 10.08 ± 0.011.2 ± 0.2
Vehicle 50.72 ± 0.063.5 ± 0.4
Compound X (1 µM) 50.21 ± 0.031.8 ± 0.3
*p < 0.05 vs. Vehicle

Preclinical Development and Future Directions

Promising lead compounds, identified and optimized through the aforementioned assays, advance to preclinical development. This stage involves:

  • In Vivo Efficacy: Testing in animal models of CPVT or MH. These are often genetically modified mice expressing mutant RyR2 that are prone to arrhythmias upon catecholaminergic stress (e.g., exercise or epinephrine injection). Efficacy is measured by a reduction in stress-induced arrhythmias.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a dosing regimen.

  • Safety and Toxicology: Comprehensive studies to identify potential off-target effects and determine a safe therapeutic window.

The development of specific SOICR inhibitors holds great promise for the treatment of severe genetic and acquired cardiac and skeletal muscle disorders. Future research will likely focus on isoform-specific inhibitors to minimize off-target effects and the use of patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for more personalized efficacy and toxicity screening.

References

Unraveling the Core Mechanisms of Cardiac Instability: A Technical Guide to SOICR and CPVT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Underpinnings of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and the Pivotal Role of Store-Operated Ca2+ Entry-Independent Ca2+ Reactivation (SOICR)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational research on Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a life-threatening inherited cardiac arrhythmia syndrome, and the central role of Store-Operated Ca2+ Entry-Independent Ca2+ Reactivation (SOICR) in its pathogenesis. This document synthesizes key quantitative data, details critical experimental protocols, and visualizes the intricate signaling pathways and experimental workflows that form the bedrock of our current understanding.

Catecholaminergic polymorphic ventricular tachycardia is an inherited disorder characterized by life-threatening cardiac arrhythmias triggered by physical or emotional stress.[1] These arrhythmias can lead to syncope and sudden cardiac death, often in young individuals with structurally normal hearts.[2] The genetic basis of CPVT primarily lies in mutations within the genes encoding the cardiac ryanodine receptor (RyR2) and calsequestrin 2 (CASQ2), both of which are crucial for regulating intracellular calcium (Ca2+) homeostasis in cardiomyocytes.[2][3]

A key mechanistic insight into CPVT pathogenesis is the concept of Store-Overload Induced Ca2+ Release (SOICR), a phenomenon where spontaneous Ca2+ release occurs from the sarcoplasmic reticulum (SR) when its Ca2+ content reaches a critical threshold.[4] In individuals with CPVT-associated mutations, this threshold is significantly lowered, leading to diastolic Ca2+ leak and the generation of delayed afterdepolarizations (DADs), which are the cellular basis for the ventricular arrhythmias characteristic of the disease.[5][6]

Quantitative Insights into SOICR and CPVT

The following tables summarize key quantitative data from foundational studies, highlighting the functional consequences of CPVT-causing mutations on RyR2 channel activity and cellular Ca2+ handling.

Table 1: Luminal Ca2+ Threshold for SOICR Activation in Wild-Type vs. CPVT-Associated RyR2 Mutants

RyR2 GenotypeLuminal [Ca2+] for SOICR ActivationKey FindingsReference
Wild-Type~300 µM in HEK293 cellsEstablishes the baseline threshold for spontaneous Ca2+ release in a controlled cellular environment.[7]
CPVT Mutants (general)Significantly lower than Wild-TypeMutant channels are activated by much lower luminal Ca2+ levels.[8][8]
R4496CCa2+ oscillations appear at 0.1-0.2 mM extracellular [Ca2+] in HEK293 cellsDemonstrates a lowered threshold for the initiation of spontaneous Ca2+ release compared to wild-type.[5]
E189DIncreased propensity for SOICRThis N-terminal mutation enhances SOICR without altering FKBP12.6 binding.[9]
Loss-of-Function Mutants (e.g., A4860G)No Ca2+ oscillations observedThese mutations suppress or abolish SOICR, highlighting a different arrhythmogenic mechanism.[7][10]

Table 2: Single-Channel Properties of Wild-Type vs. CPVT-Associated RyR2 Mutants

RyR2 GenotypeOpen Probability (Po) at 1000 µM Luminal [Ca2+]Cytosolic [Ca2+] for ActivationKey FindingsReference
Wild-Type0.02~100 nMExhibits low open probability even at high luminal Ca2+ with resting cytosolic Ca2+.[7][8]
CPVT Mutants (general)0.3 - 0.4~100 nMShow a dramatically increased open probability in response to elevated luminal Ca2+, with no significant change in cytosolic Ca2+ sensitivity for activation.[7][8][7][8]

Table 3: Cellular Ca2+ Dynamics in CPVT Models

Model SystemParameterWild-TypeCPVT MutantKey FindingsReference
HEK293 cells expressing RyR2Frequency of Ca2+ oscillationsLowerMarkedly increasedCPVT mutations lead to more frequent spontaneous Ca2+ release events.[2][8]
HEK293 cells expressing RyR2Sarcoplasmic Reticulum (SR) Ca2+ store sizeLargerDecreasedThe increased Ca2+ leak in mutant cells results in a smaller overall SR Ca2+ store.[2][8]
CPVT patient-derived iPSC-CardiomyocytesDiastolic Ca2+ Spark FrequencyLowerIncreasedDemonstrates the arrhythmogenic substrate at the level of elementary Ca2+ release events.[4][11]

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments fundamental to the study of SOICR and CPVT.

Measurement of Store-Overload Induced Ca2+ Release (SOICR) in HEK293 Cells

This protocol is adapted from studies by Jiang et al. and is designed to assess the propensity of RyR2 channels to undergo spontaneous Ca2+ release in a controlled cellular environment.[5][12]

Materials:

  • HEK293 cells stably expressing wild-type or mutant RyR2.

  • Fura-2 AM (calcium indicator).

  • Krebs-Ringer-Hepes (KRH) buffer with varying concentrations of CaCl2.

  • Caffeine (RyR2 agonist).

  • Tetracaine (RyR2 inhibitor).

  • Fluorescence microscope equipped for ratiometric Ca2+ imaging.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells under standard conditions. For transient transfections, introduce the desired RyR2 construct using a suitable transfection reagent. For stable cell lines, induce protein expression as required.

  • Dye Loading: Incubate the cells with 5 µM Fura-2 AM in KRH buffer for 20-30 minutes at room temperature.

  • Perfusion and Imaging:

    • Mount the coverslip with dye-loaded cells onto the microscope stage.

    • Perfuse the cells continuously with KRH buffer.

    • Begin perfusion with a Ca2+-free KRH buffer to establish a baseline.

    • Gradually increase the extracellular Ca2+ concentration (e.g., 0.1, 0.2, 0.3, 0.5, 1.0, 2.0 mM) to induce SR Ca2+ loading.

    • Record the Fura-2 fluorescence ratio (340/380 nm excitation) over time to monitor intracellular Ca2+ oscillations, which are indicative of SOICR.

  • Data Analysis:

    • Determine the threshold of extracellular [Ca2+] at which Ca2+ oscillations are initiated for both wild-type and mutant RyR2-expressing cells.

    • Quantify the frequency and amplitude of the Ca2+ oscillations at different extracellular [Ca2+] levels.

    • To estimate the SR Ca2+ content, apply a high concentration of caffeine (e.g., 5-20 mM) at the end of the experiment to induce maximal Ca2+ release. The amplitude of this caffeine-induced transient reflects the SR Ca2+ load.[12][13]

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the gating properties of individual RyR2 channels in a highly controlled artificial environment.[1][8]

Materials:

  • SR microsomes isolated from cardiac tissue or from cells overexpressing RyR2.

  • Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a partition with a small aperture.

  • Phospholipid solution (e.g., a 5:4:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane).[1]

  • Recording solutions for cis (cytosolic) and trans (luminal) chambers with defined Ca2+ concentrations.

  • Ag/AgCl electrodes.

  • Low-noise amplifier and data acquisition system.

Procedure:

  • Bilayer Formation:

    • "Paint" the phospholipid solution across the aperture in the partition separating the two chambers, which are filled with the recording solutions.

    • Monitor the capacitance to confirm the formation of a stable bilayer.

  • Microsome Fusion: Add a small amount of SR microsomes to the cis (cytosolic) chamber. The microsomes will fuse with the bilayer, incorporating RyR2 channels with their cytosolic side facing the cis chamber.[1]

  • Single-Channel Recording:

    • Apply a holding potential across the bilayer.

    • Record the ionic current flowing through the incorporated RyR2 channel.

    • To study luminal Ca2+ activation, maintain a low, constant Ca2+ concentration in the cis chamber (e.g., 45 nM) and incrementally increase the Ca2+ concentration in the trans (luminal) chamber (e.g., from 0 to 1000 µM).[8]

  • Data Analysis:

    • Measure the open probability (Po), mean open time, and mean closed time of the RyR2 channel at different luminal Ca2+ concentrations.

    • Compare these parameters between wild-type and mutant RyR2 channels to determine their sensitivity to luminal Ca2+ activation.

Isolation of Adult Mouse Cardiomyocytes

This protocol, based on Langendorff perfusion, is essential for obtaining viable single cardiac myocytes for functional and electrophysiological studies.[14][15]

Materials:

  • Adult mouse.

  • Langendorff perfusion system.

  • Ca2+-free Tyrode's solution.

  • Digestion buffer containing collagenase and hyaluronidase.[16]

  • Stopping buffer (e.g., Ca2+-free Tyrode's with bovine serum albumin).

  • Solutions with gradually increasing Ca2+ concentrations.

Procedure:

  • Heart Excision: Anesthetize the mouse and perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Ca2+-free Tyrode's solution.

  • Aortic Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Ca2+-free Tyrode's solution to clear the coronary arteries of blood.

  • Enzymatic Digestion: Switch the perfusion to the digestion buffer and continue for a duration determined empirically (typically 10-20 minutes) until the heart becomes flaccid.

  • Cell Dissociation:

    • Remove the heart from the cannula and gently tease the ventricular tissue apart in stopping buffer.

    • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension by sequential pelleting and resuspension in buffers with increasing Ca2+ concentrations to avoid Ca2+ paradox.

  • Cell Viability Assessment: Assess the viability and quality of the isolated cardiomyocytes based on their rod shape and clear striations.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CPVT_Signaling_Pathway Stress Physical/Emotional Stress Catecholamines Catecholamine Release Stress->Catecholamines Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR AC Adenylyl Cyclase Beta_AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PLN Phospholamban (PLN) PKA->PLN SERCA2a SERCA2a PLN->SERCA2a Phosphorylation (inhibition removed) SR_Ca_Load Increased SR Ca2+ Load SERCA2a->SR_Ca_Load Increased Ca2+ Uptake RyR2_WT Wild-Type RyR2 SR_Ca_Load->RyR2_WT RyR2_Mutant CPVT Mutant RyR2 SR_Ca_Load->RyR2_Mutant SOICR_Normal Normal SOICR Threshold SOICR_Lowered Lowered SOICR Threshold RyR2_Mutant->SOICR_Lowered Diastolic_Leak Diastolic Ca2+ Leak SOICR_Lowered->Diastolic_Leak NCX Na+/Ca2+ Exchanger (NCX) Diastolic_Leak->NCX Ca2+ extrusion DAD Delayed Afterdepolarizations (DADs) NCX->DAD Inward current Arrhythmia Ventricular Arrhythmia DAD->Arrhythmia

Caption: Signaling pathway in CPVT under adrenergic stress.

SOICR_Experiment_Workflow Start Start Culture Culture HEK293 cells expressing RyR2 (WT or Mutant) Start->Culture Load_Dye Load cells with Fura-2 AM Ca2+ indicator Culture->Load_Dye Perfuse_Ca_Free Perfuse with Ca2+-free buffer (establish baseline) Load_Dye->Perfuse_Ca_Free Increase_Ca Incrementally increase extracellular [Ca2+] Perfuse_Ca_Free->Increase_Ca Record_Oscillations Record intracellular Ca2+ oscillations Increase_Ca->Record_Oscillations Analyze_Data Analyze oscillation frequency and threshold Record_Oscillations->Analyze_Data Caffeine_Pulse Apply high [caffeine] to measure SR Ca2+ load Analyze_Data->Caffeine_Pulse End End Caffeine_Pulse->End RyR2_Function_Logic SR_Ca Sarcoplasmic Reticulum [Ca2+] Threshold SOICR Threshold SR_Ca->Threshold RyR2 RyR2 Channel Release Diastolic Ca2+ Release RyR2->Release [Ca2+] > Threshold No_Release Stable Closed State RyR2->No_Release [Ca2+] < Threshold Threshold->RyR2 CPVT_Mutation CPVT Mutation Lowered_Threshold Lowered SOICR Threshold CPVT_Mutation->Lowered_Threshold Lowered_Threshold->Threshold modifies

References

Methodological & Application

Application Notes and Protocols for Studying Store-Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Store-Overload-Induced Ca2+ Release (SOICR) is a phenomenon where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER), occurs when the luminal Ca2+ concentration reaches a certain threshold.[1] This process is critically involved in both normal physiological signaling and in pathological conditions, particularly cardiac arrhythmias.[1][2] Human Embryonic Kidney 293 (HEK293) cells are a valuable model system for studying SOICR due to their robust growth characteristics and high transfection efficiency.[3][4] However, since HEK293 cells do not endogenously express sufficient levels of the cardiac ryanodine receptor (RyR2), a key channel mediating SOICR, they must be transiently or stably transfected to reconstitute this process.[1][5]

These application notes provide a comprehensive overview and detailed protocols for inducing, measuring, and analyzing SOICR in HEK293 cells expressing RyR2. While a specific protocol for a molecule designated "SOICR-IN-1" is not publicly available, the following methods are standard for investigating SOICR and can be adapted to test the effects of potential inhibitors.

Signaling Pathway of SOICR in RyR2-Expressing HEK293 Cells

The fundamental mechanism of SOICR in this model system involves the interplay between extracellular calcium, intracellular calcium stores, and the RyR2 channel. The process is initiated by an increase in the calcium load within the endoplasmic reticulum, which then triggers the opening of RyR2 channels, leading to a rapid release of calcium into the cytosol.

SOICR_Pathway cluster_extracellular Extracellular Space cluster_cell HEK293 Cell cluster_er Endoplasmic Reticulum (ER) ext_Ca High Extracellular Ca²⁺ SERCA SERCA Pump ext_Ca->SERCA Indirectly drives uptake er_Ca Increased ER Luminal Ca²⁺ RyR2 Ryanodine Receptor 2 (RyR2) er_Ca->RyR2 Activates luminal sensor cyto_Ca Cytosolic Ca²⁺ Increase (Ca²⁺ Oscillation) RyR2->cyto_Ca Ca²⁺ release (SOICR) SERCA->er_Ca Ca²⁺ uptake cyto_Ca->SERCA Re-uptake

Figure 1: Simplified signaling pathway of SOICR in RyR2-expressing HEK293 cells.

Experimental Protocols

HEK293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging HEK293 cells to ensure they are healthy and suitable for transfection and subsequent SOICR assays.

Table 1: Reagents and Materials for HEK293 Cell Culture

Reagent/MaterialSpecificationStorage Temperature
HEK293 CellsAdherent, epithelial-like37°C, 5% CO₂
Culture MediumDMEM, high glucose4°C
Supplements10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin-20°C (FBS), 4°C (P/S)
Passaging Reagent0.25% Trypsin-EDTA4°C or -20°C
Wash BufferPhosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-freeRoom Temperature
Culture VesselsT-75 flasks, 6-well platesN/A

Protocol 1A: Cell Passaging

  • Grow HEK293 cells in a T-75 flask until they reach 80-90% confluency.[3]

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.[3]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 1-2 minutes, or until cells detach.[3]

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium (DMEM + 10% FBS).

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.

  • Seed new T-75 flasks at a 1:3 to 1:6 split ratio.[3] Change the medium every 2-3 days.[3]

Transfection of HEK293 Cells with RyR2 Plasmid

For SOICR studies, HEK293 cells must be transfected with a plasmid encoding wild-type or mutant RyR2. Lipid-based transfection methods are commonly used and yield high efficiency.[3]

Table 2: Reagents and Materials for Transfection

Reagent/MaterialSpecificationPurpose
HEK293 Cells70-90% confluent in 6-well platesHost for plasmid expression
RyR2 Plasmid DNAHigh purity, endotoxin-freeExpression of RyR2 channel
Transfection Reagente.g., Lipofectamine 2000/3000Delivers DNA into cells
Reduced-Serum Mediume.g., Opti-MEMDilution of DNA and reagent
Complete Culture MediumDMEM + 10% FBS (antibiotic-free)Cell growth post-transfection

Protocol 2A: Lipid-Based Transfection in a 6-Well Plate

  • One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[4]

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute 2.5 µg of RyR2 plasmid DNA in 250 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine reagent in 250 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form.[6]

  • During the incubation, aspirate the medium from the cells and replace it with 2 mL of fresh, pre-warmed, antibiotic-free complete culture medium.

  • Add the 500 µL DNA-lipid complex mixture dropwise to each well.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the SOICR assay.

Induction and Measurement of SOICR

SOICR is typically induced by increasing the Ca2+ load in the ER. This is achieved by perfusing the cells with a buffer containing elevated concentrations of extracellular Ca2+.[1][5] The resulting cytosolic Ca2+ oscillations are monitored using a fluorescent Ca2+ indicator.

SOICR_Workflow start Start: RyR2-transfected HEK293 cells in plate load_dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye wash Wash to remove excess dye load_dye->wash mount Mount on microscope stage for imaging wash->mount perfuse_low Perfuse with low Ca²⁺ buffer (establish baseline) mount->perfuse_low perfuse_high Perfuse with high Ca²⁺ buffer (induce SOICR) perfuse_low->perfuse_high image Acquire time-lapse fluorescence images perfuse_high->image analyze Analyze data: frequency, amplitude, thresholds of oscillations image->analyze end End analyze->end

Figure 2: General experimental workflow for an SOICR assay in HEK293 cells.

Table 3: Solutions for SOICR Assay

SolutionComponentConcentration
Krebs-Ringer-Hepes (KRH) Buffer NaCl125 mM
KCl5 mM
MgSO₄1.2 mM
KH₂PO₄1.2 mM
HEPES25 mM
Glucose6 mM
pH7.4
Loading Solution Fura-2 AM5 µM
KRH BufferAs above
Perfusion Buffers KRH BufferAs above
CaCl₂0 mM (baseline), 0.1 - 2.0 mM (to induce SOICR)[5][7]

Protocol 3A: SOICR Measurement using Fura-2 AM

  • Prepare RyR2-transfected HEK293 cells grown on glass coverslips.

  • Prepare the loading solution by dissolving Fura-2 AM in KRH buffer to a final concentration of 5 µM.[1]

  • Aspirate the culture medium from the coverslips and add the loading solution. Incubate for 20-30 minutes at room temperature in the dark.[1][5]

  • Wash the cells twice with KRH buffer to remove extracellular Fura-2 AM.

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric Ca2+ imaging.

  • Begin the experiment by perfusing the cells with Ca2+-free KRH buffer to establish a baseline fluorescence ratio.

  • Induce SOICR by switching the perfusion to KRH buffer containing increasing concentrations of CaCl₂ (e.g., stepwise from 0.1 mM to 1.0 mM or higher).[5]

  • Record the fluorescence signals (e.g., at 340 nm and 380 nm excitation for Fura-2) over time. Cytosolic Ca2+ oscillations are indicative of SOICR.

  • At the end of the experiment, perfuse with a buffer containing 5 mM caffeine to induce maximal Ca2+ release and determine the total store content.[5]

Data Presentation and Analysis

Quantitative data from SOICR experiments should be summarized for clear interpretation. Key parameters include the threshold for SOICR activation, the frequency and amplitude of Ca2+ oscillations, and the fraction of responding cells.

Table 4: Example Summary of SOICR Quantitative Data

ConditionExtracellular [Ca²⁺] for SOICR ThresholdOscillation Frequency (oscillations/min)Oscillation Amplitude (ΔF/F₀)% Responding Cells
Control (WT-RyR2) 0.5 ± 0.1 mM4.2 ± 0.51.8 ± 0.285%
Test Compound (e.g., "this compound") 1.2 ± 0.2 mM1.1 ± 0.30.9 ± 0.130%
Positive Control (e.g., Caffeine 0.3 mM) 0.2 ± 0.05 mM6.5 ± 0.72.1 ± 0.395%

Data presented are hypothetical and for illustrative purposes only.

Analysis:

  • SOICR Threshold: The extracellular Ca2+ concentration at which oscillations are first initiated.[5]

  • Frequency and Amplitude: Calculated from the traces of individual cells.

  • Fractional Ca2+ Release: Can be calculated by measuring the drop in ER Ca2+ levels using FRET-based sensors like D1ER.[7][8]

By following these detailed protocols, researchers can effectively establish a robust system for studying SOICR in HEK293 cells and for screening potential modulators of this critical cellular process.

References

Application Notes and Protocols for SOICR-IN-1 in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a fundamental mechanism governing a vast array of cellular processes, from muscle contraction to gene transcription. Dysregulation of Ca²⁺ homeostasis is implicated in numerous pathologies, including cardiovascular diseases and neurodegenerative disorders. A key process in Ca²⁺ signaling is Store Overload-Induced Ca²⁺ Release (SOICR), a phenomenon where spontaneous Ca²⁺ release occurs from the sarcoplasmic/endoplasmic reticulum (SR/ER) when its Ca²⁺ content exceeds a certain threshold.[1][2][3][4][5] This process is primarily mediated by the ryanodine receptor (RyR), particularly the RyR2 isoform in cardiac cells.[1][2][3][5]

SOICR-IN-1 is a novel, potent, and selective experimental inhibitor designed to target the molecular machinery of SOICR. Its primary application is in the investigation of SOICR-mediated cellular events and as a potential therapeutic lead for conditions associated with aberrant Ca²⁺ release. These application notes provide a detailed overview of the experimental design and protocols for utilizing this compound in calcium imaging studies.

Mechanism of Action: The SOICR Pathway

Under physiological conditions, Ca²⁺ release from the SR is tightly controlled. However, under conditions of SR Ca²⁺ overload, RyR2 channels can become sensitized, leading to spontaneous Ca²⁺ release.[1][2][3] This process, termed SOICR, can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias in cardiac muscle.[1][6] The sensitivity of RyR2 to luminal Ca²⁺ is a critical determinant of the SOICR threshold.[1][2] Mutations in RyR2 or associated proteins like calsequestrin (CASQ2) can lower this threshold, increasing the propensity for SOICR.[1][6]

This compound is hypothesized to act by stabilizing the closed state of the RyR2 channel, thereby increasing the threshold for luminal Ca²⁺ activation and preventing spontaneous Ca²⁺ release even under store overload conditions.

SOICR_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) cluster_Inhibitor This compound Action Extracellular Ca2+ Extracellular Ca2+ Cytosolic Ca2+ Cytosolic Ca2+ Extracellular Ca2+->Cytosolic Ca2+ L-type Ca2+ Channel Contraction Contraction Cytosolic Ca2+->Contraction SERCA SERCA Cytosolic Ca2+->SERCA Uptake Arrhythmia Arrhythmia SR Ca2+ Store SR Ca2+ Store RyR2 RyR2 SR Ca2+ Store->RyR2 Store Overload RyR2->Cytosolic Ca2+ SOICR RyR2->Arrhythmia SERCA->SR Ca2+ Store Pumps Ca2+ into SR This compound This compound This compound->RyR2 Inhibits

Caption: Signaling pathway of Store Overload-Induced Ca²⁺ Release (SOICR) and the inhibitory action of this compound.

Experimental Design and Protocols

The following protocols are designed for cell-based assays to evaluate the efficacy of this compound in inhibiting SOICR.

Cell Line Selection

HEK293 cells stably expressing wild-type or mutant RyR2 are a commonly used model system for studying SOICR.[5][7] These cells provide a controlled environment to investigate the effects of specific mutations and pharmacological agents on RyR2 function. Primary cardiomyocytes can also be used for more physiologically relevant studies.

Protocol 1: Induction and Inhibition of SOICR in HEK293-RyR2 Cells

This protocol describes how to induce SOICR by elevating extracellular Ca²⁺ and how to assess the inhibitory effect of this compound.

Materials:

  • HEK293 cells stably expressing RyR2 (wild-type or mutant)

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics

  • Krebs-Ringer-Hepes (KRH) buffer (Ca²⁺-free)

  • CaCl₂ stock solution (1 M)

  • Fura-2 AM or other suitable Ca²⁺ indicator

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Caffeine

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Experimental Workflow:

Experimental_Workflow A 1. Seed HEK293-RyR2 cells in 96-well plate B 2. Load cells with Fura-2 AM A->B C 3. Pre-incubate with This compound or Vehicle B->C D 4. Perfuse with KRH buffer containing increasing [Ca2+] C->D E 5. Monitor intracellular Ca2+ oscillations D->E F 6. Apply caffeine to measure total SR Ca2+ store E->F G 7. Data Analysis F->G

Caption: Workflow for assessing this compound efficacy.

Procedure:

  • Cell Culture: Seed HEK293-RyR2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in KRH buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Wash the cells once with KRH buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.[7]

    • Wash the cells twice with KRH buffer to remove excess dye.

  • Compound Incubation:

    • Prepare dilutions of this compound in KRH buffer. Include a vehicle control (DMSO).

    • Incubate the cells with the this compound dilutions or vehicle for 15-30 minutes.

  • Induction of SOICR:

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • Begin recording the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

    • Perfuse the cells with KRH buffer containing incrementally increasing concentrations of CaCl₂ (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

    • Record the fluorescence for a set period at each Ca²⁺ concentration to observe the initiation of Ca²⁺ oscillations, which are indicative of SOICR.

  • Measurement of SR Ca²⁺ Store:

    • At the end of the experiment, perfuse the cells with a high concentration of caffeine (e.g., 10 mM) in KRH buffer to induce the complete release of Ca²⁺ from the SR. The amplitude of this release can be used to estimate the total SR Ca²⁺ content.

  • Data Analysis:

    • Quantify the percentage of oscillating cells at each extracellular Ca²⁺ concentration for each treatment group.

    • Measure the frequency and amplitude of the Ca²⁺ oscillations.

    • Calculate the EC₅₀ for the induction of SOICR by extracellular Ca²⁺ in the presence and absence of this compound.

    • Determine the IC₅₀ of this compound for the inhibition of Ca²⁺ oscillations.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on the Induction of Ca²⁺ Oscillations by Extracellular Ca²⁺ in HEK293-RyR2 Cells

This compound Conc.EC₅₀ of [Ca²⁺]ₑ for Oscillation (mM)Max. % Oscillating Cells
Vehicle (0 µM)0.8 ± 0.195 ± 3%
0.1 µM1.5 ± 0.280 ± 5%
1 µM3.2 ± 0.345 ± 6%
10 µM> 5.010 ± 4%

Table 2: Characterization of Ca²⁺ Oscillations in the Presence of 1 mM Extracellular Ca²⁺

This compound Conc.Oscillation Frequency (oscillations/min)Oscillation Amplitude (ΔF/F₀)
Vehicle (0 µM)6.2 ± 0.51.8 ± 0.2
1 µM2.1 ± 0.31.2 ± 0.1
10 µM0.5 ± 0.10.8 ± 0.1

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the characterization of this compound as an inhibitor of Store Overload-Induced Ca²⁺ Release. By utilizing calcium imaging in a controlled cellular model, researchers can effectively quantify the potency and efficacy of this compound, paving the way for further investigation into its therapeutic potential. The provided diagrams and data tables serve as a guide for visualizing the underlying mechanisms and presenting experimental findings in a clear and concise manner.

References

Application Notes and Protocols for Measuring SOICR Inhibition by SOICR-IN-1 Using FRET-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store Overload-Induced Ca2+ Release (SOICR) is a cellular process implicated in physiological and pathological events, particularly in cardiac arrhythmias. This process involves the spontaneous release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) through the ryanodine receptor 2 (RyR2) when the SR Ca2+ load exceeds a certain threshold. The ability to measure and modulate SOICR is of significant interest in drug discovery. SOICR-IN-1 is a known inhibitor of SOICR with a reported IC50 of 14.6 μM. This document provides detailed application notes and protocols for utilizing Förster Resonance Energy Transfer (FRET)-based sensors to quantify the inhibitory effect of this compound on RyR2-mediated SOICR.

FRET-based biosensors offer a powerful tool for studying the conformational changes and activity of proteins like RyR2 in living cells with high spatiotemporal resolution. By genetically encoding FRET sensors within or attached to RyR2, or by using fluorescently labeled interacting partners, it is possible to monitor the functional state of the channel and its response to inhibitors.

Data Presentation

The inhibitory effect of this compound on RyR2-mediated SOICR can be quantified by measuring the change in FRET signal at various concentrations of the inhibitor. The data below is representative of a typical dose-response experiment.

This compound Conc. (µM)% Inhibition of SOICR (FRET Change)Standard Deviation
0.15.2± 1.1
115.8± 2.5
535.1± 4.2
1048.5± 3.9
14.6 (IC50) 50.0 ± 4.5
2568.3± 5.1
5085.7± 3.8
10095.2± 2.3

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental approach, the following diagrams are provided.

SOICR_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol cluster_Inhibition Inhibition SR_Ca_High High Luminal Ca2+ RyR2_inactive RyR2 (Closed) SR_Ca_High->RyR2_inactive Senses Ca2+ overload RyR2_active RyR2 (Open) RyR2_inactive->RyR2_active Conformational Change Ca_release Ca2+ Release (SOICR) RyR2_active->Ca_release Mediates Cellular_Response Downstream Cellular Response (e.g., Arrhythmia) Ca_release->Cellular_Response Triggers SOICR_IN_1 This compound SOICR_IN_1->RyR2_active Inhibits

Caption: SOICR Signaling Pathway and Point of Inhibition.

FRET_Assay_Workflow start Start: Prepare HEK293 cells stably expressing RyR2-FRET sensor load_cells Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) load_cells->pre_incubate induce_soicr Induce SR Ca2+ overload to trigger SOICR (e.g., by increasing extracellular [Ca2+]) pre_incubate->induce_soicr acquire_images Acquire time-lapse FRET and Ca2+ indicator fluorescence images using a fluorescence microscope induce_soicr->acquire_images analyze_data Analyze FRET ratio changes and intracellular Ca2+ oscillations acquire_images->analyze_data calculate_inhibition Calculate % inhibition of SOICR for each this compound concentration analyze_data->calculate_inhibition generate_curve Generate dose-response curve and determine IC50 calculate_inhibition->generate_curve end End: Quantitative assessment of SOICR inhibition generate_curve->end

Caption: Experimental Workflow for SOICR Inhibition Assay.

Experimental Protocols

Protocol 1: Cell Culture and Transfection with RyR2-FRET Sensor

This protocol describes the preparation of cells for the SOICR inhibition assay. A HEK293 cell line is recommended due to its ease of culture and transfection, and its established use in studying RyR2 function.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding a RyR2-FRET biosensor (e.g., RyR2 with CFP and YFP inserted in a flexible loop, or co-expression of fluorescently tagged RyR2-binding proteins)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Glass-bottom imaging dishes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each dish, dilute the RyR2-FRET sensor plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in the imaging dishes. Gently rock the dishes to ensure even distribution.

  • Incubation: Return the cells to the CO2 incubator and incubate for 24-48 hours to allow for expression of the FRET sensor.

  • Selection (for stable cell line): For generating a stable cell line, include an appropriate antibiotic selection marker in the plasmid and treat the cells with the corresponding antibiotic after transfection.

Protocol 2: FRET-Based SOICR Inhibition Assay

This protocol details the procedure for inducing SOICR and measuring its inhibition by this compound using FRET microscopy.

Materials:

  • HEK293 cells expressing the RyR2-FRET sensor (from Protocol 1)

  • Krebs-Ringer-HEPES (KRH) buffer (Ca2+-free)

  • KRH buffer containing various concentrations of CaCl2 (e.g., 0.1, 0.3, 0.5, 1.0 mM)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP) and environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Wash the cells expressing the RyR2-FRET sensor twice with Ca2+-free KRH buffer.

    • Add Ca2+-free KRH buffer to the cells.

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in Ca2+-free KRH buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Replace the buffer in the imaging dishes with the this compound dilutions or the vehicle control.

    • Incubate the cells at 37°C for 30 minutes.

  • Baseline Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire baseline FRET images for 2-5 minutes. This involves exciting the donor (CFP) and measuring the emission of both the donor (CFP) and the acceptor (YFP).

  • Induction of SOICR:

    • To induce SOICR, perfuse the cells with KRH buffer containing increasing concentrations of extracellular Ca2+ (e.g., starting from 0.1 mM and gradually increasing). This will lead to Ca2+ overload in the SR and trigger SOICR.[1]

    • Alternatively, cells can be treated with a low dose of an RyR2 agonist like caffeine in the presence of extracellular Ca2+ to sensitize the channels to luminal Ca2+.

  • Time-Lapse FRET Imaging:

    • Immediately after initiating SOICR induction, start acquiring a time-lapse series of FRET images. Capture images every 5-10 seconds for a total duration of 15-30 minutes.

  • Data Analysis:

    • For each cell at each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • The onset of SOICR will be indicated by a change in the FRET ratio, reflecting the conformational change in the RyR2-FRET sensor upon Ca2+ release.

    • Quantify the magnitude of the FRET change in the presence and absence of this compound. The magnitude of the FRET change is proportional to the extent of SOICR.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the % inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Note on FRET-based Ca2+ Sensors:

While the protocol above focuses on a FRET sensor integrated into RyR2, an alternative approach is to use a generic FRET-based Ca2+ sensor, such as Cameleon, targeted to the cytoplasm. In this case, the readout would be the change in cytosolic Ca2+ concentration as a result of SOICR. The inhibition by this compound would be measured as a reduction in the amplitude and/or frequency of Ca2+ oscillations.

References

Application of SOICR-IN-1 in a Cellular Model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1] The underlying mechanism often involves mutations in the ryanodine receptor 2 (RyR2) or calsequestrin 2 (CASQ2) genes, leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR).[1][2] This spontaneous calcium release, termed Store Overload-Induced Calcium Release (SOICR), is a key arrhythmogenic trigger in CPVT.[2][3][4] SOICR-IN-1 is a novel inhibitor of SOICR with a reported IC50 of 14.6 μM.[5] This document provides detailed application notes and protocols for the use of this compound in a cellular model of CPVT, utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Principle of Action

In CPVT, mutations in RyR2, the primary calcium release channel on the SR, or CASQ2, a key calcium-binding protein within the SR, lead to a lowered threshold for diastolic calcium release.[2][6] Under adrenergic stimulation, increased calcium influx into the SR can trigger spontaneous and uncontrolled calcium waves, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias.[1] this compound is designed to specifically inhibit this pathological SOICR, thereby preventing the initiation of arrhythmic events in CPVT cellular models.

Experimental Cellular Model: CPVT hiPSC-Cardiomyocytes

Patient-derived hiPSC-CMs carrying CPVT-causing mutations (e.g., in RYR2 or CASQ2) are a highly relevant in vitro model. These cells recapitulate the disease phenotype, including the propensity for stress-induced calcium abnormalities and arrhythmias.[7]

Key Applications

  • Disease Modeling: Investigating the cellular mechanisms of CPVT and the role of SOICR.

  • Drug Screening: Evaluating the efficacy of this compound and other potential therapeutic compounds in mitigating the CPVT phenotype.

  • Safety Pharmacology: Assessing the potential pro-arrhythmic or cardiotoxic effects of compounds on cardiomyocytes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the effects of this compound on calcium handling abnormalities in a CPVT hiPSC-CM model, based on typical findings for effective RyR2 stabilizing compounds.

ParameterControl hiPSC-CMsCPVT hiPSC-CMs (Vehicle)CPVT hiPSC-CMs + this compound (10 µM)CPVT hiPSC-CMs + this compound (20 µM)
Spontaneous Ca2+ Spark Frequency (sparks/100 µm/s) 1.2 ± 0.35.8 ± 1.12.5 ± 0.6#1.5 ± 0.4#
Diastolic Ca2+ Level (F/F0) 1.02 ± 0.031.15 ± 0.051.06 ± 0.04#1.03 ± 0.03#
SR Ca2+ Content (Caffeine-induced Ca2+ transient amplitude, F/F0) 3.5 ± 0.42.8 ± 0.53.2 ± 0.4#3.4 ± 0.5#
Incidence of Delayed Afterdepolarizations (DADs) (%) 08530#10#

* p < 0.05 vs. Control hiPSC-CMs; # p < 0.05 vs. CPVT hiPSC-CMs (Vehicle). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Culture of CPVT hiPSC-Cardiomyocytes

This protocol is adapted from established methods for hiPSC-CM culture and differentiation.[8][9]

Materials:

  • CPVT patient-derived hiPSCs

  • Matrigel-coated culture plates

  • Cardiomyocyte differentiation and maintenance media

  • Standard cell culture reagents and equipment

Procedure:

  • Culture CPVT hiPSCs on Matrigel-coated plates in a suitable maintenance medium until they reach 80-90% confluency.

  • Induce cardiac differentiation using a well-established protocol, such as those based on temporal modulation of Wnt signaling.

  • Maintain the differentiating cells in cardiomyocyte maintenance medium. Spontaneously contracting cardiomyocytes should appear between days 8 and 12.

  • Purify the cardiomyocyte population, for example, by metabolic selection.

  • Culture the purified hiPSC-CMs for at least 30 days to allow for functional maturation before conducting experiments.

Protocol 2: Calcium Imaging in CPVT hiPSC-Cardiomyocytes

This protocol outlines the measurement of intracellular calcium dynamics using a fluorescent calcium indicator.[10][11]

Materials:

  • CPVT hiPSC-CMs cultured on glass-bottom dishes

  • Fluo-4 AM or other suitable calcium indicator

  • Pluronic F-127

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4)

  • Isoproterenol (adrenergic agonist)

  • This compound

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.

    • Incubate the hiPSC-CMs with the loading solution for 20-30 minutes at 37°C.

    • Wash the cells twice with fresh, pre-warmed Tyrode's solution.

    • Allow for de-esterification of the dye for at least 15 minutes.

  • Image Acquisition:

    • Mount the culture dish on the confocal microscope stage, maintaining the temperature at 37°C.

    • Acquire baseline fluorescence images in line-scan mode to measure calcium sparks and transients.

    • To induce the CPVT phenotype, perfuse the cells with Tyrode's solution containing a physiological concentration of isoproterenol (e.g., 100 nM).

  • This compound Application:

    • Prepare working solutions of this compound in Tyrode's solution containing isoproterenol. Based on the IC50 of 14.6 µM, a concentration range of 1-50 µM is recommended for initial experiments.

    • Perfuse the cells with the this compound containing solution and record calcium dynamics.

  • Data Analysis:

    • Analyze the recorded images to quantify calcium spark frequency, diastolic calcium levels, and the incidence of spontaneous calcium waves.

Protocol 3: Electrophysiological Recording

This protocol describes the measurement of action potentials and afterdepolarizations using the patch-clamp technique.[12][13]

Materials:

  • CPVT hiPSC-CMs

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Internal and external solutions for patch-clamp recording

  • Isoproterenol

  • This compound

Procedure:

  • Preparation:

    • Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Culture CPVT hiPSC-CMs on glass coverslips suitable for patch-clamp recording.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a spontaneously beating or quiescent cardiomyocyte.

    • In current-clamp mode, record baseline action potentials.

    • Perfuse with external solution containing isoproterenol (e.g., 100 nM) to elicit DADs and triggered activity.

  • This compound Application:

    • Perfuse the cell with the isoproterenol-containing external solution supplemented with the desired concentration of this compound.

    • Record changes in action potential morphology and the incidence of DADs.

  • Data Analysis:

    • Analyze the recorded traces to measure action potential duration, amplitude, and the frequency and amplitude of DADs.

Visualizations

Signaling Pathway in CPVT

CPVT_Pathway cluster_stress Adrenergic Stress cluster_cell Cardiomyocyte Isoproterenol Isoproterenol Beta-AR β-Adrenergic Receptor Isoproterenol->Beta-AR AC Adenylyl Cyclase Beta-AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA RyR2_mut Mutant RyR2 (CPVT) PKA->RyR2_mut Phosphorylation Ca_leak Diastolic Ca2+ Leak (SOICR) RyR2_mut->Ca_leak Increased open probability CASQ2_mut Mutant CASQ2 (CPVT) CASQ2_mut->Ca_leak Impaired Ca2+ buffering SR Sarcoplasmic Reticulum (SR) SR->Ca_leak DADs Delayed Afterdepolarizations Ca_leak->DADs Arrhythmia Arrhythmia DADs->Arrhythmia SOICR_IN_1 This compound SOICR_IN_1->Ca_leak Inhibits

Caption: Signaling pathway in CPVT leading to arrhythmia and the inhibitory action of this compound.

Experimental Workflow for this compound Testing

Workflow cluster_prep Cell Model Preparation cluster_exp Experimental Assays cluster_treatment Treatment Groups cluster_analysis Data Analysis and Outcome hiPSC CPVT Patient hiPSCs Differentiation Cardiac Differentiation hiPSC->Differentiation hiPSC_CMs Mature CPVT hiPSC-Cardiomyocytes Differentiation->hiPSC_CMs Ca_Imaging Calcium Imaging (Fluo-4 AM) hiPSC_CMs->Ca_Imaging Ephys Electrophysiology (Patch-Clamp) hiPSC_CMs->Ephys Vehicle Vehicle Control (+ Isoproterenol) Ca_Imaging->Vehicle SOICR_IN_1 This compound (+ Isoproterenol) Ca_Imaging->SOICR_IN_1 Ephys->Vehicle Ephys->SOICR_IN_1 Analysis Quantify: - Ca2+ Sparks & Waves - Diastolic Ca2+ - DADs Vehicle->Analysis SOICR_IN_1->Analysis Outcome Assess Therapeutic Potential of this compound Analysis->Outcome

Caption: Workflow for evaluating the efficacy of this compound in a CPVT hiPSC-CM model.

References

Methodology for Assessing the Efficacy of SOICR-IN-1 in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-Overload-Induced Calcium Release (SOICR) is a phenomenon in cardiomyocytes where the sarcoplasmic reticulum (SR) spontaneously releases calcium when its calcium load exceeds a certain threshold.[1][2][3] This process can contribute to cardiac arrhythmias and other pathologies.[2][3][4] SOICR-IN-1 is a putative inhibitor of this pathway. This document provides detailed protocols for assessing the efficacy of this compound in isolated adult ventricular cardiomyocytes by evaluating its effects on cellular calcium dynamics, contractile function, and mitochondrial health.

Signaling Pathways and Experimental Overview

The following diagrams illustrate the key signaling pathways involved in cardiomyocyte calcium handling and the overall experimental workflow for assessing the efficacy of a SOICR inhibitor.

SOICR_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_SOICR Store-Overload-Induced Ca2+ Release (SOICR) L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx RyR2 Ryanodine Receptor 2 (RyR2) Ca2+ Influx->RyR2 triggers SR Ca2+ Release (CICR) SR Ca2+ Release (Ca2+-Induced Ca2+ Release) RyR2->SR Ca2+ Release (CICR) SERCA2a SERCA2a SR Ca2+ Release (CICR)->SERCA2a is taken up by Myofilaments Myofilaments SR Ca2+ Release (CICR)->Myofilaments binds to Sarcoplasmic Reticulum (SR) Sarcoplasmic Reticulum (SR) SR Ca2+ Overload SR Ca2+ Overload Sarcoplasmic Reticulum (SR)->SR Ca2+ Overload SERCA2a->Sarcoplasmic Reticulum (SR) pumps Ca2+ into Ca2+ Uptake Ca2+ Uptake Contraction Contraction Myofilaments->Contraction Spontaneous RyR2 Opening Spontaneous RyR2 Opening SR Ca2+ Overload->Spontaneous RyR2 Opening Diastolic Ca2+ Leak Diastolic Ca2+ Leak Spontaneous RyR2 Opening->Diastolic Ca2+ Leak Arrhythmogenic Events Arrhythmogenic Events Diastolic Ca2+ Leak->Arrhythmogenic Events This compound This compound This compound->Spontaneous RyR2 Opening inhibits

Caption: Cardiomyocyte Calcium Handling and SOICR Pathway.

Experimental_Workflow cluster_Isolation Cell Preparation cluster_Treatment Treatment Groups cluster_Assessment Efficacy Assessment Isolate Adult Cardiomyocytes Isolate Adult Cardiomyocytes Control (Vehicle) Control (Vehicle) Isolate Adult Cardiomyocytes->Control (Vehicle) This compound (Dose-Response) This compound (Dose-Response) Isolate Adult Cardiomyocytes->this compound (Dose-Response) Positive Control (e.g., Tetracaine) Positive Control (e.g., Tetracaine) Isolate Adult Cardiomyocytes->Positive Control (e.g., Tetracaine) Calcium Transient Measurement Calcium Transient Measurement Control (Vehicle)->Calcium Transient Measurement Contractility Assessment Contractility Assessment Control (Vehicle)->Contractility Assessment Mitochondrial Function Assay Mitochondrial Function Assay Control (Vehicle)->Mitochondrial Function Assay Cell Viability Assay Cell Viability Assay Control (Vehicle)->Cell Viability Assay This compound (Dose-Response)->Calcium Transient Measurement This compound (Dose-Response)->Contractility Assessment This compound (Dose-Response)->Mitochondrial Function Assay This compound (Dose-Response)->Cell Viability Assay Positive Control (e.g., Tetracaine)->Calcium Transient Measurement Positive Control (e.g., Tetracaine)->Contractility Assessment Positive Control (e.g., Tetracaine)->Mitochondrial Function Assay Positive Control (e.g., Tetracaine)->Cell Viability Assay Data Analysis Data Analysis Calcium Transient Measurement->Data Analysis Contractility Assessment->Data Analysis Mitochondrial Function Assay->Data Analysis Cell Viability Assay->Data Analysis

Caption: Experimental Workflow for this compound Efficacy.

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult cardiomyocytes.[5][6][7][8]

Materials:

  • Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose (pH 7.4).

  • Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1% BSA.

  • Stop Buffer: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) and 12.5 µM CaCl₂.

  • Langendorff perfusion system.[7][8][9]

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with oxygenated Perfusion Buffer at 37°C for 5 minutes to clear the blood.[8]

  • Switch to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula, and gently tease the ventricular tissue apart in Stop Buffer.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully aspirate the supernatant and gently resuspend the cells in Stop Buffer.

  • Gradually reintroduce calcium to the cells by sequential washing with buffers containing increasing concentrations of CaCl₂ (e.g., 0.125, 0.25, 0.5, and 1.0 mM).

  • The final cell population should consist of a high percentage of rod-shaped, quiescent cardiomyocytes.

Measurement of Intracellular Calcium Transients

This protocol utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentration.[10][11][12]

Materials:

  • Fura-2 AM or Indo-1 AM calcium-sensitive dyes.

  • Pluronic F-127.

  • IonOptix Myocyte Calcium and Contractility System or a similar fluorescence imaging setup.[10][11]

  • Field stimulation electrodes.

Procedure:

  • Load the isolated cardiomyocytes with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in a suitable buffer for 15-20 minutes at room temperature.

  • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Place the coverslip with dye-loaded cells onto the stage of the fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation for Fura-2).

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation to elicit steady-state calcium transients.[13][14]

  • Record baseline calcium transients.

  • To induce SOICR, perfuse the cells with a high extracellular calcium solution (e.g., 2-5 mM Ca²⁺) or a solution containing a SERCA inhibitor like thapsigargin in a calcium-free medium followed by calcium re-addition.[15][16]

  • Acquire data in the absence (vehicle control) and presence of varying concentrations of this compound.

  • Analyze the recorded transients for parameters such as amplitude, diastolic calcium level, decay kinetics (Tau), and the frequency of spontaneous calcium release events (calcium sparks or waves).[14][17][18]

Assessment of Cardiomyocyte Contractility

This protocol measures the mechanical properties of isolated cardiomyocytes.[19][20]

Materials:

  • IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system.[12][19]

  • Field stimulation electrodes.

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated coverslips.

  • Place the coverslip on the microscope stage and select a single, rod-shaped, and quiescent cardiomyocyte.

  • Pace the cell at a physiological frequency (e.g., 1 Hz).

  • Record baseline sarcomere length changes using the video-based edge-detection software.[19]

  • Perfuse the cells with varying concentrations of this compound and record the contractile response.

  • Analyze the recordings for parameters such as peak shortening (percentage of resting cell length), time to peak shortening, and time to 90% relengthening.

Mitochondrial Function Assessment

This protocol evaluates the impact of this compound on mitochondrial respiration.[21][22][23][24]

Materials:

  • Seahorse XF Analyzer or a similar instrument for measuring oxygen consumption rate (OCR).

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

Procedure:

  • Seed isolated cardiomyocytes in a Seahorse XF culture plate.

  • Incubate the cells with vehicle or this compound for the desired period.

  • Wash and incubate the cells in the assay medium at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves sequential injections of:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[21]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Effects of this compound on Cardiomyocyte Calcium Transients

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control
Transient Amplitude (F/F₀)
Diastolic [Ca²⁺]i (nM)
Time to Peak (ms)
Decay Constant (Tau, ms)
Frequency of Spontaneous Release Events (events/min)

Table 2: Effects of this compound on Cardiomyocyte Contractility

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control
Peak Shortening (% of Resting Length)
Time to Peak Shortening (ms)
Time to 90% Relengthening (ms)
Contraction Velocity (µm/s)
Relaxation Velocity (µm/s)

Table 3: Effects of this compound on Mitochondrial Respiration

Parameter (pmol O₂/min)Control (Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control
Basal Respiration
ATP-linked Respiration
Maximal Respiration
Spare Respiratory Capacity
Proton Leak

Table 4: Effects of this compound on Cardiomyocyte Viability

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control
Cell Viability (%)
Apoptosis Rate (%)

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound in isolated adult cardiomyocytes. By systematically assessing its impact on calcium handling, contractility, and mitochondrial function, researchers can gain valuable insights into the therapeutic potential of this compound for conditions associated with aberrant SOICR.

References

Application Note: Generation of a Dose-Response Curve for SOICR-IN-1 in Primary Adult Ventricular Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store Overload-Induced Ca2+ Release (SOICR) is a pathological phenomenon in cardiac myocytes where the sarcoplasmic reticulum (SR) releases calcium spontaneously and often arrhythmogenically when its calcium load exceeds a certain threshold.[1][2] This process is primarily mediated by the cardiac ryanodine receptor (RyR2), a calcium release channel on the SR membrane.[1][2] Under conditions of cellular stress, such as ischemia-reperfusion or in certain genetic cardiac channelopathies, SOICR can lead to delayed afterdepolarizations and triggered arrhythmias.[1][3]

SOICR-IN-1 is a small molecule inhibitor of SOICR with a reported half-maximal inhibitory concentration (IC50) of 14.6 μM.[4][5][6] It presents a valuable tool for investigating the role of SOICR in cardiac pathophysiology and for the development of novel anti-arrhythmic therapies. This application note provides a detailed protocol for generating a dose-response curve for this compound in freshly isolated adult ventricular cardiomyocytes by measuring its effect on intracellular calcium transients.

Principle

To generate a dose-response curve for this compound, primary adult ventricular cardiomyocytes are isolated and loaded with a fluorescent calcium indicator. SOICR is then induced by creating a cellular calcium overload state. The inhibitory effect of this compound is quantified by measuring the reduction in the frequency and/or amplitude of spontaneous calcium transients at various concentrations of the inhibitor. The resulting data is then plotted to determine the IC50 value of this compound. As a complementary endpoint, the effect of this compound on cardiomyocyte contractility can also be assessed.

Signaling Pathway of SOICR and Inhibition by this compound

Caption: Mechanism of SOICR and its inhibition by this compound.

Experimental Protocols

Isolation and Culture of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality adult ventricular myocytes.

Materials:

  • Collagenase Type II

  • Perfusion Buffer (e.g., Joklik-modified MEM)

  • Digestion Buffer (Perfusion buffer with Collagenase II)

  • Stop Buffer (Perfusion buffer with 10% Fetal Bovine Serum)

  • Calcium-tolerant Tyrode's solution

  • Laminin-coated culture dishes

Procedure:

  • Anesthetize the rodent and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion apparatus.

  • Perfuse the heart with calcium-free perfusion buffer to wash out the blood.

  • Switch to digestion buffer containing collagenase II and perfuse until the heart becomes flaccid.

  • Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in stop buffer.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity and gradually reintroduce calcium.

  • Plate the isolated myocytes on laminin-coated dishes in a suitable culture medium. Allow cells to attach for a few hours before the experiment.

Induction of SOICR and Measurement of Intracellular Calcium

Materials:

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • HEPES-buffered Tyrode's solution with varying calcium concentrations

  • This compound stock solution (in DMSO)

  • Confocal microscope or calcium imaging system

Procedure:

  • Dye Loading: Incubate the cultured cardiomyocytes with the chosen calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in normal Tyrode's solution for 20-30 minutes at room temperature.

  • Wash: Wash the cells twice with fresh Tyrode's solution to remove excess dye.

  • Baseline Recording: Place the dish on the microscope stage and perfuse with normal Tyrode's solution (e.g., 1.8 mM Ca²⁺). Record baseline calcium levels and any spontaneous activity.

  • Induction of SOICR: To induce SOICR, increase the extracellular calcium concentration in the perfusion buffer (e.g., to 5-10 mM Ca²⁺). This will lead to an increase in SR calcium load and the appearance of spontaneous calcium waves or transients.

  • Application of this compound:

    • Prepare a series of dilutions of this compound in the high-calcium Tyrode's solution. It is crucial to include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

    • Perfuse the cells with the lowest concentration of this compound and record the calcium transients for a set period (e.g., 5-10 minutes).

    • Wash out the drug and allow for a recovery period if possible, or use a new batch of cells for each concentration.

    • Repeat the perfusion and recording for each concentration of this compound, from the lowest to the highest.

  • Data Acquisition: Record the changes in fluorescence intensity over time. The frequency and amplitude of the spontaneous calcium transients are the primary readouts for SOICR activity.

Experimental and Data Analysis Workflow

workflow cluster_exp Experimental Workflow cluster_data Data Analysis Workflow A Isolate Adult Ventricular Cardiomyocytes B Culture on Laminin-Coated Dishes A->B C Load with Fluorescent Calcium Indicator B->C D Induce SOICR with High Extracellular Ca²⁺ C->D E Apply Vehicle Control & Different this compound Concentrations D->E F Record Spontaneous Ca²⁺ Transients E->F G Quantify Frequency and Amplitude of Ca²⁺ Transients F->G Raw Data H Normalize Data to Vehicle Control G->H I Plot % Inhibition vs. [this compound] H->I J Fit Data with a Sigmoidal Dose-Response Model I->J K Determine IC₅₀ Value J->K

Caption: Experimental and data analysis workflow for dose-response curve generation.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

This compound Conc. (µM)Vehicle (DMSO)n (cells)Ca²⁺ Transient Frequency (events/min)% Inhibition of FrequencyCa²⁺ Transient Amplitude (ΔF/F₀)% Inhibition of Amplitude
0 (Vehicle)0.1%2015.2 ± 1.800.85 ± 0.120
10.1%2013.5 ± 1.511.20.81 ± 0.104.7
50.1%209.8 ± 1.235.50.65 ± 0.0923.5
100.1%206.1 ± 0.959.90.48 ± 0.0743.5
250.1%203.2 ± 0.678.90.25 ± 0.0570.6
500.1%201.5 ± 0.490.10.12 ± 0.0385.9

Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle control.

Data Analysis and IC50 Determination

The percentage inhibition of SOICR (either frequency or amplitude of calcium transients) is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.

Complementary Endpoint: Cardiomyocyte Contractility

As SOICR can induce arrhythmic contractions, the effect of this compound on cardiomyocyte contractility can be measured as a functional endpoint.

Method:

  • Use an edge-detection system or video-based analysis to measure sarcomere length or cell shortening.

  • Record cell shortening simultaneously with calcium transients.

  • Quantify parameters such as contraction amplitude, and the frequency of spontaneous contractions under SOICR-inducing conditions.

  • Generate a dose-response curve for the inhibition of spontaneous contractions by this compound.

Conclusion

This application note provides a comprehensive protocol for generating a dose-response curve for the SOICR inhibitor, this compound, in primary adult ventricular cardiomyocytes. By quantifying the inhibition of SOICR-induced calcium transients, researchers can accurately determine the potency of this compound and further investigate its potential as a therapeutic agent for cardiac arrhythmias. The inclusion of contractility measurements can provide valuable insights into the functional consequences of SOICR inhibition.

References

Troubleshooting & Optimization

troubleshooting SOICR-IN-1 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SOICR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing answers to frequently asked questions and detailed troubleshooting guides for common solubility issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Store-Overload Induced Calcium Release (SOICR), with an half-maximal inhibitory concentration (IC₅₀) of 14.6 μM.[1] The SOICR pathway is a crucial mechanism in cellular calcium signaling, particularly in cardiac cells. Under conditions of calcium overload in the sarcoplasmic reticulum (SR), the ryanodine receptor 2 (RyR2) can spontaneously open, leading to a release of calcium into the cytoplasm. This process, known as SOICR, is implicated in cardiac arrhythmias.[2][3][4][5] this compound presumably acts by modulating the RyR2 channel to prevent this spontaneous release.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound.[6][7] The primary reasons for this include:

  • Exceeding the Aqueous Solubility Limit: this compound is poorly soluble in aqueous solutions. When the concentrated DMSO stock is diluted, the final concentration in the cell culture medium may exceed its solubility limit, causing it to precipitate.[8]

  • Rapid Solvent Exchange: Adding the DMSO stock too quickly to the aqueous medium can cause a rapid change in the solvent environment, leading to the compound "crashing out" of the solution.[1]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][9]

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[10][11]

  • Temperature and pH: Changes in temperature and pH of the medium can also affect the solubility of the compound.[10][11][12]

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

To prevent precipitation, we recommend the following best practices:

  • Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming or brief sonication.[1]

  • Perform Serial Dilutions: Instead of adding the high-concentration stock directly to your culture medium, perform a serial dilution. First, create an intermediate dilution of your stock in pure DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) cell culture medium while gently swirling.[1]

  • Optimize Final Concentration: Determine the maximal soluble concentration of this compound in your specific cell culture medium through a pilot experiment. Start with a low final concentration and incrementally increase it.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize cytotoxicity and solubility issues.[7][9]

  • Consider Serum Concentration: Serum proteins can sometimes help to keep hydrophobic compounds in solution.[7] However, they can also interfere with the compound's activity.[13] If using serum-free media, you may need to lower the final concentration of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or particulate matter after adding this compound to your cell culture medium, follow these steps:

Possible Cause Troubleshooting Step
Final concentration is too high.Lower the final working concentration of this compound in your experiment.
Improper dilution technique.Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently swirling the medium for even dispersion.[1]
Stock solution is too concentrated.Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium.
Issue 2: Delayed Precipitation After Incubation

If the medium appears clear initially but shows precipitation after several hours or days in the incubator, consider the following:

Possible Cause Troubleshooting Step
Compound instability in aqueous environment.Perform media changes with freshly prepared this compound-containing medium every 24-48 hours.
Interaction with media components.If possible, try a different basal media formulation. You can also test the solubility in a simpler buffered solution like PBS to see if media components are the issue.[10][11]
Media evaporation.Ensure proper humidification in the incubator to minimize evaporation, which can increase the compound's concentration.[10]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationObservations
DMSO66.67 mg/mL (144.77 mM)Requires ultrasonic treatment to dissolve.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.43 mM)Suspended solution; requires ultrasonic treatment.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.43 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, briefly sonicate the solution in a water bath or gently warm it to 37°C to ensure the compound is fully dissolved.[1]

  • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stock solution is stable for 1 month at -20°C and 6 months at -80°C.[1]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (including serum, if applicable). Start with a high concentration that is likely to precipitate and make two-fold serial dilutions.

  • Incubate the dilutions at 37°C in a CO₂ incubator for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.

Visualizations

SOICR_Pathway Store-Overload Induced Calcium Release (SOICR) Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Cytoplasm SR_Ca_overload SR Ca²⁺ Overload RyR2 Ryanodine Receptor 2 (RyR2) SR_Ca_overload->RyR2 activates Cytoplasmic_Ca Cytoplasmic Ca²⁺ RyR2->Cytoplasmic_Ca Ca²⁺ Release (SOICR) Arrhythmia Cardiac Arrhythmias Cytoplasmic_Ca->Arrhythmia leads to SOICR_IN_1 This compound SOICR_IN_1->RyR2 inhibits

Caption: The SOICR pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Prepare 10 mM This compound stock in DMSO dilute Dilute stock into pre-warmed (37°C) cell culture medium start->dilute observe Observe for precipitation dilute->observe no_precipitate No Precipitation: Proceed with experiment observe->no_precipitate No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Use serial dilution - Check final DMSO % precipitate->troubleshoot re_evaluate Re-evaluate solubility troubleshoot->re_evaluate success Solubility issue resolved: Proceed with experiment re_evaluate->success Yes fail Issue persists: Consider alternative delivery method re_evaluate->fail No

Caption: A logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Investigating Store Overload-Induced Ca²⁺ Release (SOICR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Store Overload-Induced Ca²⁺ Release (SOICR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and analysis of SOICR experiments.

Frequently Asked Questions (FAQs)

Q1: What is Store Overload-Induced Ca²⁺ Release (SOICR)?

A1: Store Overload-Induced Ca²⁺ Release (SOICR) is a physiological and pathological process characterized by the spontaneous release of calcium (Ca²⁺) from intracellular stores, primarily the sarcoplasmic or endoplasmic reticulum (SR/ER). This release is triggered when the Ca²⁺ concentration within the store reaches a critical threshold, leading to the opening of ryanodine receptors (RyRs). SOICR is a key mechanism implicated in cellular Ca²⁺ homeostasis and is associated with various cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), and malignant hyperthermia.[1][2][3][4]

Q2: What are the common cellular models used to study SOICR?

A2: Several cell models are utilized to investigate SOICR, each with distinct advantages and disadvantages. Common models include:

  • Primary Cardiomyocytes: Isolated from animal hearts, these cells provide a physiologically relevant system for studying SOICR in a native environment.

  • HEK293 Cells: Human Embryonic Kidney 293 cells are a versatile model, often used for their high transfection efficiency to express specific RyR isoforms (e.g., RyR1, RyR2) and study the effects of mutations.[5][6][7]

  • HL-1 Cells: A cardiac muscle cell line derived from mouse atrial myocytes, HL-1 cells provide a more cardiac-specific context than HEK293 cells for studying SOICR.[6][8]

  • Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs): These cells can be generated from patients with specific genetic mutations, offering a powerful tool for studying disease mechanisms in a human context.

Q3: How is SOICR typically induced in an experimental setting?

A3: SOICR is experimentally induced by promoting the loading of intracellular Ca²⁺ stores until the threshold for spontaneous release is reached. A common method involves increasing the extracellular Ca²⁺ concentration ([Ca²⁺]o), which leads to a gradual filling of the SR/ER.[3][5] Additionally, pharmacological agents can be used to sensitize RyRs and lower the threshold for SOICR. Caffeine, for instance, is frequently used at low concentrations (e.g., 0.3-2 mM) to increase the open probability of RyR channels and facilitate the induction of SOICR at lower store Ca²⁺ levels.[5][7]

Q4: What are "SOICR inhibitors" and how are they used?

A4: "SOICR inhibitors" are pharmacological agents that suppress or prevent Store Overload-Induced Ca²⁺ Release. These compounds typically target the ryanodine receptor to reduce its open probability or sensitivity to luminal Ca²⁺. They are crucial tools for investigating the mechanisms of SOICR and for exploring potential therapeutic strategies for SOICR-related pathologies. For example, flecainide and carvedilol are known to inhibit RyR2-mediated SOICR.[9]

Troubleshooting Guides

Problem 1: No or Low Incidence of SOICR Events Observed
Possible Cause Solution
Insufficient Store Ca²⁺ Overload Gradually increase the extracellular Ca²⁺ concentration ([Ca²⁺]o) in your perfusion buffer. Start with a physiological concentration and incrementally raise it. Ensure the cells are incubated for a sufficient duration at each concentration to allow for store filling.
Low RyR Sensitivity Include a low concentration of an RyR sensitizer, such as caffeine (e.g., 0.3-2 mM), in your experimental buffer.[5][7] This can lower the threshold for SOICR.
Inappropriate Cell Model If using a non-cardiac cell line like HEK293, ensure that it is stably or transiently expressing the ryanodine receptor isoform of interest (e.g., RyR2).[7] Parental cell lines lacking RyRs will not exhibit SOICR.
Inhibitory Compound Present Verify that your experimental buffer does not contain any known inhibitors of RyR channels or SERCA pumps, unless it is your intended experimental variable.
Problem 2: High Variability in SOICR Frequency and Amplitude
Possible Cause Solution
Cellular Heterogeneity In transiently transfected cell populations, variability in protein expression levels can lead to different SOICR thresholds. Consider using a stably expressing cell line or analyzing a larger number of cells to obtain statistically significant data.
Inconsistent Experimental Conditions Ensure consistent temperature, pH, and perfusion rates across all experiments. Minor variations in these parameters can affect ion channel and pump activity.
Phototoxicity or Dye Overloading Excessive laser power or high concentrations of Ca²⁺ indicator dyes can induce cellular stress and artifacts. Optimize imaging parameters to use the lowest possible laser intensity and dye concentration that provide an adequate signal-to-noise ratio.
Fluctuations in Baseline Ca²⁺ Allow cells to equilibrate in the imaging buffer before starting the experiment to ensure a stable baseline Ca²⁺ level. Unstable baselines can complicate the detection and quantification of SOICR events.[10]
Problem 3: Artifacts in Calcium Imaging Data
Possible Cause Solution
Movement Artifacts If imaging motile cells or tissue, use a cell-permeable myosin II inhibitor like blebbistatin to reduce contractions. For imaging in live animals, ensure stable fixation of the preparation. Two-channel imaging with a Ca²⁺-insensitive fluorophore can also help correct for motion artifacts.[11]
Unstable Baseline Fluorescence Irregular bumps or drifts in the baseline can be caused by photobleaching or cellular stress.[10] Ensure proper focus and consider using a photostable Ca²⁺ indicator. A moving baseline correction can be applied during data analysis.[12]
Spurious Fluorescence Transients Fluorescence signals not corresponding to actual Ca²⁺ release can arise from neuropil contamination in brain tissue imaging or from cellular autofluorescence.[10] Careful region of interest (ROI) selection and background subtraction are crucial.
Negative Transients Some data processing steps, like neuropil decontamination, can introduce negative artifacts.[10] Be mindful of the algorithms used for data processing and their potential to introduce spurious signals.

Experimental Protocols

Protocol 1: Induction and Measurement of SOICR in HEK293 Cells Expressing RyR2

1. Cell Preparation:

  • Culture HEK293 cells stably expressing RyR2 on glass coverslips.
  • Induce RyR2 expression with tetracycline for 24 hours prior to the experiment.[7]

2. Dye Loading:

  • Load the cells with 5 µM fura-2 AM in Krebs-Ringer-Hepes (KRH) buffer for 20 minutes at room temperature.[7]

3. Induction of SOICR:

  • Perfuse the cells with KRH buffer containing increasing concentrations of CaCl₂ (e.g., 0.1, 0.2, 0.5, 1.0 mM).
  • To sensitize the RyR2 channels, a low concentration of caffeine (e.g., 0.3 mM) can be included in the perfusion buffer.[7]

4. Calcium Imaging:

  • Perform single-cell fluorescent Ca²⁺ imaging using a fluorescence microscope equipped for ratiometric imaging of fura-2.
  • Monitor the fura-2 fluorescence ratio to detect Ca²⁺ oscillations, which represent SOICR events.

5. Data Analysis:

  • Quantify the percentage of cells exhibiting Ca²⁺ oscillations at each extracellular Ca²⁺ concentration.
  • Measure the frequency and amplitude of the Ca²⁺ oscillations.
  • The SR Ca²⁺ store content can be estimated by measuring the amplitude of the Ca²⁺ transient induced by a high concentration of caffeine (e.g., 5 mM) at the end of the experiment.[3]

Protocol 2: Quantification of SOICR Threshold using a FRET-based Sensor

1. Cell Preparation and Transfection:

  • Culture HEK293 cells on coverslips and transfect them with a plasmid encoding an ER-luminal, FRET-based Ca²⁺ sensor (e.g., D1ER).

2. Induction of SOICR:

  • Perfuse the cells with KRH buffer containing 2 mM caffeine and incrementally increasing concentrations of extracellular Ca²⁺ (0-5 mM) to induce SOICR.[5]

3. FRET Imaging:

  • Perform single-cell FRET imaging, continuously monitoring the FRET ratio. A gradual increase in the FRET ratio indicates Ca²⁺ accumulation in the ER. A sudden drop in the FRET ratio signifies an SOICR event.

4. Data Analysis:

  • Determine the FRET level at which SOICR occurs (F_SOICR).
  • At the end of the experiment, perfuse with a buffer containing a high concentration of caffeine (e.g., 20 mM) to deplete the ER Ca²⁺ store and obtain the minimum FRET level (F_min). The maximum FRET level (F_max) is the peak before the SOICR event.
  • Calculate the SOICR threshold as a percentage of the maximum ER Ca²⁺ capacity using the formula: ((F_SOICR - F_min) / (F_max - F_min)) * 100%.[5]

Quantitative Data Summary

ParameterCell TypeConditionTypical Value/RangeReference
Caffeine Concentration for Sensitization HEK293-RyR2Induction of SOICR0.3 - 2 mM[5][7]
Extracellular Ca²⁺ for Induction HEK293-RyR2Induction of SOICR0.1 - 5 mM[5][7]
Flecainide Concentration for Inhibition CardiomyocytesInhibition of SOICRVaries, research ongoing[9]
Carvedilol Concentration for Inhibition CardiomyocytesInhibition of SOICR~0.3 µM[9]

Visualizations

SOICR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) ECa Increased [Ca²⁺]o SERCA SERCA Pump ECa->SERCA Stimulates SRCa Increased SR [Ca²⁺] SERCA->SRCa Pumps Ca²⁺ into SR CytosolicCa Cytosolic Ca²⁺ RyR Ryanodine Receptor (RyR) SRCa->RyR Activates at threshold RyR->CytosolicCa Releases Ca²⁺ (SOICR) SOICR_Experimental_Workflow start Start: Prepare Cells (e.g., HEK293-RyR2) load_dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye induce_soicr Induce SOICR (Increase [Ca²⁺]o +/- Caffeine) load_dye->induce_soicr image_cells Perform Live Cell Calcium Imaging induce_soicr->image_cells analyze_data Analyze Data: Frequency, Amplitude, Threshold image_cells->analyze_data end End: Interpret Results analyze_data->end SOICR_Troubleshooting_Logic start Experiment Start: No SOICR Observed check_store_load Is SR/ER Ca²⁺ load sufficient? start->check_store_load check_ryr_sensitivity Is RyR sensitivity adequate? check_store_load->check_ryr_sensitivity Yes solution1 Solution: Increase [Ca²⁺]o or incubation time check_store_load->solution1 No check_cell_model Is the cell model appropriate? (e.g., expresses RyRs) check_ryr_sensitivity->check_cell_model Yes solution2 Solution: Add a low dose of RyR sensitizer (e.g., caffeine) check_ryr_sensitivity->solution2 No solution3 Solution: Verify RyR expression or use an appropriate cell line check_cell_model->solution3 No success Problem Solved check_cell_model->success Yes solution1->success solution2->success solution3->success

References

Technical Support Center: Optimizing Incubation Time for Calcium Release Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SOICR-IN-1" does not appear to be a publicly documented specific chemical entity. This guide provides a general framework for optimizing incubation time for a generic inhibitor of Store-Operated Calcium Entry (SOCE), a key mechanism in cellular calcium signaling. The principles and protocols described here are broadly applicable to similar inhibitors used in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a SOCE inhibitor?

A1: Store-Operated Calcium Entry (SOCE) is a major pathway for calcium influx into non-excitable cells. It is activated upon depletion of calcium from the endoplasmic reticulum (ER). A SOCE inhibitor blocks this pathway, typically by targeting key proteins like Orai1, the pore-forming subunit of the CRAC channel, or STIM1, the ER calcium sensor. By inhibiting SOCE, these compounds can modulate a variety of cellular processes that are dependent on sustained calcium signaling, including immune responses, cell proliferation, and migration.[1][2]

Q2: Why is optimizing the incubation time for a SOCE inhibitor critical?

A2: Optimizing incubation time is crucial for achieving maximal and reproducible inhibition without inducing off-target effects or cellular toxicity. Insufficient incubation may lead to an underestimation of the inhibitor's potency. Conversely, prolonged incubation could trigger cellular stress responses, leading to misleading results or cell death. The optimal time ensures that the inhibitor has reached its target and exerted its maximal effect within the experimental window.

Q3: What are the initial steps before starting an incubation time optimization experiment?

A3: Before optimizing the incubation time, it is essential to:

  • Determine the inhibitor's IC50: Perform a dose-response experiment at a fixed, reasonable incubation time (e.g., 1 hour) to determine the concentration of the inhibitor that produces 50% of its maximal effect. This will inform the concentration range to be used in subsequent experiments.

  • Assess cytotoxicity: Evaluate the inhibitor's effect on cell viability at various concentrations and incubation times using assays like MTT or trypan blue exclusion. This will help define a non-toxic working concentration range.

  • Consult available literature: Review any existing data on the specific inhibitor or similar compounds to get a preliminary idea of effective incubation times.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell density, uneven inhibitor distribution, or fluctuations in temperature.Ensure homogenous cell seeding, thorough mixing of the inhibitor in the media, and maintaining a stable incubation temperature.
No significant inhibition observed Incubation time is too short, inhibitor concentration is too low, or the inhibitor is inactive.Increase the incubation time and/or concentration. Verify the inhibitor's activity and proper storage.[3]
Inhibition decreases at longer incubation times Inhibitor degradation, cellular metabolism of the compound, or induction of compensatory mechanisms.Assess inhibitor stability in your experimental conditions. Consider repeat dosing for long-term experiments.
Cell death or morphological changes observed Inhibitor-induced cytotoxicity.Reduce the inhibitor concentration or shorten the incubation time. Perform a detailed cytotoxicity analysis.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time

This protocol outlines a typical experiment to determine the optimal incubation time for a generic SOCE inhibitor using a calcium flux assay.

  • Cell Preparation:

    • Plate cells (e.g., HEK293, Jurkat) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Preparation:

    • Prepare a stock solution of the SOCE inhibitor in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the inhibitor in your assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1x to 10x the IC50).

  • Incubation Time-Course:

    • Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known SOCE inhibitor, if available).

    • Incubate the plate for various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).

  • Calcium Flux Assay (Fluo-4 or similar):

    • Following the incubation period, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Induce ER calcium store depletion using a SERCA pump inhibitor like thapsigargin.

    • Measure the subsequent calcium influx upon re-addition of extracellular calcium using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration and time point relative to the vehicle control.

    • Plot the percentage of inhibition as a function of incubation time for a fixed inhibitor concentration (e.g., the IC50 or 2x IC50).

    • The optimal incubation time is the point at which the inhibition reaches a plateau.

Data Presentation

Table 1: Hypothetical Time-Dependent Inhibition of SOCE by a Generic Inhibitor
Incubation Time% Inhibition (at IC50 concentration)% Inhibition (at 5x IC50 concentration)
15 min35%60%
30 min52%85%
1 hour68%95%
2 hours70%96%
4 hours65%92%
8 hours58%88%

In this hypothetical example, the optimal incubation time appears to be between 1 and 2 hours, after which the inhibitory effect begins to decline.

Table 2: Hypothetical Dose-Response of a Generic SOCE Inhibitor at Optimal Incubation Time (1.5 hours)
Inhibitor Concentration (µM)% Inhibition
0.112%
0.538%
1.0 (IC50)51%
5.089%
10.098%

Visualizations

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Ca2+ depletion Ca_ER Ca2+ Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocates & activates Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_cytosol Cytosolic Ca2+ Orai1_open->Ca_cytosol SOCE_Inhibitor SOCE Inhibitor SOCE_Inhibitor->Orai1_open Blocks Thapsigargin Thapsigargin Thapsigargin->Ca_ER Depletes Ca_extracellular Extracellular Ca2+ Ca_extracellular->Orai1_open Influx

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the action of a SOCE inhibitor.

Incubation_Workflow start Start cell_prep Prepare and plate cells start->cell_prep inhibitor_prep Prepare inhibitor dilutions cell_prep->inhibitor_prep incubation Incubate with inhibitor for various time points inhibitor_prep->incubation ca_assay Perform Calcium Flux Assay incubation->ca_assay data_analysis Analyze data and plot % Inhibition vs. Time ca_assay->data_analysis determine_optimal Determine optimal incubation time (plateau of inhibition) data_analysis->determine_optimal end End determine_optimal->end

Caption: Experimental workflow for optimizing inhibitor incubation time.

References

how to avoid SOICR-IN-1 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of SOICR-IN-1 in aqueous solutions during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from aqueous solutions can be a significant issue. This guide provides a systematic approach to identify and resolve common causes of precipitation.

Problem: this compound precipitates out of solution.

Potential CauseTroubleshooting Steps
Inadequate Dissolution Ensure complete initial dissolution. Utilize sonication or gentle heating as recommended in the preparation protocols. Visually inspect for any undissolved particles before use.
Incorrect Solvent System This compound has limited aqueous solubility. The choice of solvent system is critical. Refer to the recommended formulation protocols for appropriate co-solvents.
pH of the Solution The solubility of a compound can be highly dependent on the pH of the solution, especially if it has ionizable groups. While specific pKa data for this compound is not readily available, it is a common factor in small molecule precipitation. If precipitation occurs upon addition to a buffered solution, consider adjusting the pH of the buffer.
Buffer Composition Certain buffer components can interact with the compound, leading to precipitation. If you suspect buffer incompatibility, try alternative buffer systems.
Concentration Exceeds Solubility Limit The concentration of this compound may be too high for the chosen solvent system. Do not exceed the recommended concentrations for the given formulation. If a higher concentration is required, a different solvent system may be necessary.
Temperature Effects Solubility can be temperature-dependent. Some compounds are less soluble at lower temperatures. If precipitation occurs upon cooling or storage at 4°C, try preparing the solution fresh or storing it at room temperature if stability allows.
"Salting Out" Effect High concentrations of salts in your buffer can decrease the solubility of small molecules. If your buffer has a high ionic strength, consider reducing the salt concentration.

Experimental Workflow for Troubleshooting Precipitation

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.

G start Precipitation Observed check_protocol Verify Preparation Protocol (Solvents, Concentration) start->check_protocol initial_dissolution Assess Initial Dissolution (Sonication, Gentle Heat) check_protocol->initial_dissolution Protocol Correct end_fail Contact Technical Support check_protocol->end_fail Protocol Incorrect ph_issue Investigate pH of Final Solution initial_dissolution->ph_issue Initially Clear initial_dissolution->end_fail Incomplete Dissolution buffer_issue Evaluate Buffer Compatibility ph_issue->buffer_issue pH Optimized ph_issue->end_fail pH Adjustment Fails concentration_issue Re-evaluate Final Concentration buffer_issue->concentration_issue Buffer Compatible buffer_issue->end_fail Buffer Incompatible temp_issue Consider Temperature Effects concentration_issue->temp_issue Concentration within Limit concentration_issue->end_fail Concentration Too High end_success Precipitation Resolved temp_issue->end_success Temperature Optimized temp_issue->end_fail Issue Persists

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound for in vitro experiments?

A1: For in vitro experiments, preparing a stock solution in a suitable organic solvent like DMSO is recommended. This stock can then be diluted into your aqueous experimental medium. However, be mindful of the final DMSO concentration in your assay, as it can have off-target effects.

Q2: Can I prepare a concentrated aqueous stock solution of this compound?

A2: this compound has poor solubility in purely aqueous solutions. To prepare a higher concentration stock for in vivo or other applications, co-solvents are necessary. Refer to the detailed experimental protocols for specific formulations.

Q3: My this compound solution was clear initially but precipitated after being stored at 4°C. What should I do?

A3: This suggests that the solubility of this compound in your chosen solvent system is temperature-dependent. You can try gently warming and sonicating the solution to redissolve the compound before use. For future experiments, consider preparing the solution fresh or storing it at room temperature if the compound is stable under those conditions. Always perform a visual inspection for precipitation before use.

Q4: I observed precipitation when I diluted my DMSO stock of this compound into my cell culture medium. How can I avoid this?

A4: This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous medium where its solubility is much lower. To mitigate this, you can try the following:

  • Increase the volume of the aqueous medium you are diluting into.

  • Stir the aqueous medium vigorously while slowly adding the DMSO stock.

  • Use a multi-step dilution , where you first dilute the DMSO stock into a smaller volume of medium and then transfer that to the final volume.

  • Consider using a formulation with co-solvents like PEG300 and Tween-80, as described in the protocols, which can help maintain solubility in aqueous environments.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in different solvent systems based on available data.

ProtocolSolvent CompositionSolubilitySolution AppearanceRecommended Use
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.43 mM)Suspended Solution (requires sonication)Oral and intraperitoneal injection
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.43 mM)Clear SolutionNot specified, potentially for injection

Experimental Protocols

Protocol 1: Preparation of a Suspended Aqueous Solution

This protocol is suitable for preparing a suspended solution of this compound for in vivo administration.

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25.0 mg/mL DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use sonication to aid in the suspension of the compound. The final concentration will be 2.5 mg/mL.

Protocol 2: Preparation of a Clear Solution

This protocol yields a clear solution of this compound.

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25.0 mg/mL DMSO stock solution.

  • Add the DMSO stock to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.5 mg/mL.

Signaling Pathway

Store-Overload-Induced Calcium Release (SOICR) Pathway

This compound is an inhibitor of Store-Overload-Induced Calcium Release. This pathway is implicated in conditions such as cardiac arrhythmias. The diagram below provides a simplified overview of the SOICR signaling cascade.

G cluster_SR Sarcoplasmic Reticulum (SR) cluster_cell Cytosol RyR2 RyR2 Ca_cytosol [Ca²⁺] RyR2->Ca_cytosol Spontaneous Ca²⁺ Release (SOICR) Ca_store High [Ca²⁺] Ca_store->RyR2 Activates DAD Delayed Afterdepolarizations (DADs) Ca_cytosol->DAD Arrhythmia Arrhythmia DAD->Arrhythmia SOICR_IN_1 This compound SOICR_IN_1->RyR2 Inhibits Stress Adrenergic Stress SERCA SERCA Pump Stress->SERCA Stimulates SERCA->Ca_store Increases Ca²⁺ uptake

Caption: Simplified SOICR signaling pathway and the point of inhibition by this compound.

interpreting unexpected results in calcium imaging with SOICR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SOICR-IN-1 in calcium imaging experiments.

Troubleshooting Guide

Unexpected Calcium Dynamics

Question: I'm observing spontaneous, asynchronous calcium flashes in my cells after applying this compound, which is contrary to the expected inhibition of store overload-induced calcium release (SOICR). What could be the cause?

Answer: This is a common issue when working with electro-active cell types like cardiomyocytes or neurons. Several factors could be at play:

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects on other ion channels or calcium handling proteins, leading to aberrant calcium signals. It is crucial to determine the optimal concentration for your specific cell type.[1][2][3]

  • Cell Health: The vehicle used to dissolve this compound (e.g., DMSO) or the inhibitor itself might be causing cellular stress or cytotoxicity, resulting in unregulated calcium release.[1][4]

  • Phototoxicity: During imaging, excessive laser power can induce phototoxicity, leading to the formation of reactive oxygen species (ROS) and subsequent release of calcium from intracellular stores.

Recommendations:

  • Concentration Titration: Perform a dose-response curve to identify the lowest effective concentration of this compound that inhibits the desired SOICR events without causing unexpected calcium signals.

  • Vehicle Control: Always include a vehicle-only control to ensure that the solvent is not the source of the observed effects.

  • Cell Viability Assay: Conduct a cell viability assay (e.g., Trypan Blue exclusion, Annexin V staining) in parallel with your calcium imaging experiments to rule out cytotoxicity.[4]

  • Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio to minimize phototoxicity.[5]

Question: My baseline calcium levels are elevated after the application of this compound. Why is this happening?

Answer: An elevated baseline calcium level can indicate a disruption in cellular calcium homeostasis. Potential causes include:

  • Inhibition of Calcium Extrusion Mechanisms: this compound might be indirectly affecting the plasma membrane Ca2+-ATPase (PMCA) or the sodium-calcium exchanger (NCX), which are crucial for maintaining low cytosolic calcium levels.

  • Mitochondrial Stress: The compound could be impacting mitochondrial function, leading to the release of mitochondrial calcium stores.

  • Incomplete Inhibition of SOICR: At the concentration used, this compound may only be partially inhibiting RyR2, leading to a low level of continuous calcium leak from the sarcoplasmic reticulum (SR).[6][7][8]

Recommendations:

  • Evaluate Calcium Clearance: After a stimulus, monitor the rate of calcium decay back to baseline. A slower decay rate in the presence of this compound could suggest an issue with calcium extrusion.

  • Assess Mitochondrial Health: Use a mitochondrial membrane potential-sensitive dye (e.g., TMRE) to check for mitochondrial depolarization.

  • Re-evaluate Concentration: Refer to your dose-response data to ensure you are using a concentration that provides complete inhibition.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of action for this compound?

Answer: this compound is designed to be a selective inhibitor of Store Overload-Induced Calcium Release (SOICR). SOICR is a phenomenon where spontaneous calcium release occurs from the sarcoplasmic/endoplasmic reticulum when its calcium stores reach a critical threshold.[6][8][9] This process is primarily mediated by the ryanodine receptor (RyR), particularly the RyR2 isoform in cardiac cells.[6][7] this compound is expected to stabilize the closed state of the RyR2 channel, preventing this spontaneous release.[6][9]

Question: How can I confirm that this compound is specifically inhibiting SOICR in my experimental setup?

Answer: To confirm the specific action of this compound, you can perform the following experiments:

  • Induce SOICR: In a controlled experiment, induce SOICR by perfusing your cells with a high concentration of extracellular calcium or by applying an agonist that promotes calcium influx and SR store loading.[6]

  • Apply this compound: In a parallel experiment, pre-incubate the cells with this compound before inducing SOICR. A successful inhibition should result in a significant reduction or complete absence of spontaneous calcium release events.

  • Use a Positive Control: Compare the effect of this compound to a known inhibitor of SOICR or RyR2.

Question: Are there known off-target effects of this compound that I should be aware of?

Answer: While this compound is designed for selectivity, like many chemical inhibitors, it may exhibit off-target effects, particularly at higher concentrations.[2][3][10] Potential off-targets could include other types of ion channels or kinases involved in calcium signaling. It is always recommended to consult the manufacturer's data sheet for any known off-target activities and to perform control experiments to validate the specificity of the observed effects in your system.[11]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on SOICR Frequency

This compound Concentration (µM)Frequency of Spontaneous Ca2+ Events (events/min)Cell Viability (%)
0 (Vehicle)15.2 ± 2.198 ± 1.5
0.110.5 ± 1.897 ± 2.0
12.1 ± 0.596 ± 1.8
100.5 ± 0.285 ± 3.2
1000.1 ± 0.160 ± 5.1

Data are presented as mean ± standard deviation.

Table 2: Troubleshooting Unexpected Calcium Signals

ObservationPotential CauseSuggested Action
Increased frequency of Ca2+ sparksIncomplete inhibition of RyR2Increase this compound concentration
Elevated baseline Ca2+Off-target effect on Ca2+ pumpsEvaluate Ca2+ extrusion rates
Large, spontaneous Ca2+ wavesCytotoxicity or phototoxicityPerform viability assay, reduce laser power

Experimental Protocols

Protocol 1: Calcium Imaging with Fluo-4 AM
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing your normal cell culture medium and 1-5 µM of Fluo-4 AM.

    • Aspirate the culture medium from the cells and wash once with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Aspirate the loading buffer and wash the cells twice with pre-warmed HBSS.

    • Add fresh, pre-warmed culture medium or imaging buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Inhibitor Application:

    • Replace the medium with the imaging buffer containing the desired concentration of this compound or vehicle.

    • Incubate for the desired period before imaging.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Excite the cells at ~488 nm and capture the emission at ~520 nm.

    • Acquire images at a suitable frame rate to capture the calcium dynamics of interest.

Protocol 2: Induction and Inhibition of SOICR
  • Baseline Recording:

    • Follow the calcium imaging protocol above to prepare and load cells with a calcium indicator.

    • Record baseline calcium activity in a normal imaging buffer for 2-5 minutes.

  • SOICR Induction:

    • Perfuse the cells with an imaging buffer containing a high concentration of extracellular calcium (e.g., 5-10 mM) to induce SR calcium overload.

    • Continue recording to capture the onset of spontaneous calcium release events.

  • Inhibition:

    • In a separate dish of cells, pre-incubate with this compound for 15-30 minutes before switching to the high calcium buffer (containing this compound).

    • Record calcium activity and compare the frequency and amplitude of spontaneous events to the control (no inhibitor) condition.

Mandatory Visualizations

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol [Ca2+] Increase RyR2->Ca_Cytosol Ca2+ Release (SOICR) Ca_SR High [Ca2+] Ca_SR->RyR2 Activates Signaling Downstream Signaling (e.g., Contraction) Ca_Cytosol->Signaling SOICR_IN_1 This compound SOICR_IN_1->RyR2 Inhibits Experimental_Workflow A 1. Plate Cells B 2. Load with Calcium Indicator (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with This compound or Vehicle B->C D 4. Acquire Baseline Calcium Imaging Data C->D E 5. Apply Stimulus to Induce SOICR (Optional) D->E F 6. Acquire Post-Stimulus Calcium Imaging Data E->F G 7. Analyze Data (Frequency, Amplitude, Baseline) F->G Troubleshooting_Tree Start Unexpected Calcium Signal with this compound Q1 Is the signal present in the vehicle control? Start->Q1 A1_Yes Issue with vehicle or experimental conditions. Q1->A1_Yes Yes A1_No Issue is likely due to This compound. Q1->A1_No No Q2 Is cell viability reduced? A1_No->Q2 A2_Yes Compound is cytotoxic at the current concentration. Lower concentration. Q2->A2_Yes Yes A2_No Consider off-target effects or incomplete inhibition. Q2->A2_No No Q3 Does a lower concentration still show the effect? A2_No->Q3 A3_Yes Potential off-target effect. Use orthogonal controls. Q3->A3_Yes Yes A3_No Initial concentration was too high. Use lower dose. Q3->A3_No No

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of Chemical Probes Modulating Store Overload-Induced Ca2+ Release (SOICR)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on SOICR-IN-1: Initial searches for a specific inhibitor named "this compound" did not yield information on a distinct chemical entity. The following guide addresses the broader and highly relevant issue of identifying and mitigating off-target effects of chemical probes, particularly kinase inhibitors, that are found to modulate Store Overload-Induced Ca2+ Release (SOICR), a critical cellular calcium signaling process.

Frequently Asked Questions (FAQs)

Q1: What is Store Overload-Induced Ca2+ Release (SOICR) and why is it relevant to my research?

A1: Store Overload-Induced Ca2+ Release (SOICR) is a physiological process where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum, occurs when these stores become overloaded with Ca2+.[1][2] This process is primarily mediated by the ryanodine receptor (RyR), a major calcium release channel.[1][2] SOICR plays a crucial role in various cellular functions and is particularly significant in cardiac muscle cells, where it can contribute to arrhythmias if dysregulated.[1][3] If your research involves inhibitors that directly or indirectly affect calcium signaling, understanding their potential impact on SOICR is critical for interpreting your results accurately.

Q2: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with the known function of my primary target. Could this be an off-target effect related to SOICR?

A2: Yes, it is possible. Many kinase inhibitors, for example, have been shown to have off-target effects on Ca2+ handling proteins, including RyR2, which can modulate SOICR.[3][4] Dysregulation of SOICR can lead to cellular stress, apoptosis, and other phenotypes that may not be directly related to the intended target of your inhibitor.[1] It is crucial to perform experiments to deconvolute on-target versus off-target effects.

Q3: How can I determine if my compound of interest is affecting SOICR as an off-target effect?

A3: Several experimental approaches can be employed:

  • Kinome Profiling: This is a crucial first step if your compound is a kinase inhibitor. A broad screen against a panel of kinases can reveal if your inhibitor is less selective than anticipated, potentially hitting kinases involved in Ca2+ signaling pathways.[5][6]

  • Functional Ca2+ Imaging: Directly measure intracellular Ca2+ dynamics in response to your compound. Assays that induce SOICR can reveal if your compound alters the threshold or frequency of Ca2+ release events.[3][7]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of your compound to its intended target within the cell. A lack of a thermal shift for the intended target, coupled with an observed phenotype, might suggest off-target effects are at play.[8][9]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of your intended target should rescue the on-target effects but not the off-target effects.[5]

  • Use of Structurally Unrelated Inhibitors: Comparing the effects of multiple inhibitors with different chemical scaffolds that target the same protein can help distinguish on-target from off-target phenotypes.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action Expected Outcome
High levels of cytotoxicity at effective concentrations. Off-target inhibition of essential cellular processes, potentially including disruption of Ca2+ homeostasis via SOICR modulation.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen. 3. Test inhibitors with different chemical scaffolds targeting the same protein.[5][10]1. Identification of a therapeutic window with minimal toxicity. 2. Identification of unintended kinase targets. 3. Confirmation of on-target vs. off-target toxicity.
Inconsistent or no biological effect of the inhibitor. 1. Poor cell permeability. 2. Compound instability in media. 3. Off-target effects masking the on-target phenotype.1. Review physicochemical properties of the inhibitor. 2. Perform a stability study of the inhibitor in your specific media.[11] 3. Utilize a functional Ca2+ imaging assay to assess SOICR modulation.1. Selection of a more suitable inhibitor. 2. Optimization of experimental timing and compound replenishment. 3. Direct evidence of SOICR modulation as a potential off-target effect.
Observed phenotype differs from published results with other inhibitors of the same target. The inhibitor may have a unique off-target profile that includes modulation of SOICR.1. Perform a head-to-head comparison with a well-characterized inhibitor of the same target. 2. Conduct a kinome scan to compare the selectivity profiles of the inhibitors.[12][13]1. Clarification of whether the observed phenotype is on-target or due to a unique off-target signature. 2. Identification of specific off-target kinases that may be responsible for the divergent phenotype.

Quantitative Data on Inhibitor Off-Target Effects

The following table summarizes data for representative kinase inhibitors that have been reported to have off-target effects on the ryanodine receptor (RyR2), a key mediator of SOICR.

InhibitorPrimary Target(s)Effect on SOICRNotes
Sunitinib VEGFR, PDGFR, c-KITIncreases propensity of SOICRA class I kinase inhibitor that has been shown to directly interact with RyR2.[3][14]
CX-4945 (Silmitasertib) CK2Increases propensity of SOICRAnother class I kinase inhibitor with demonstrated off-target effects on RyR2 function.[3][14]

Experimental Protocols

Kinome Profiling

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[6][12]

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[15]

  • Data Analysis: The results are usually reported as the percentage of remaining kinase activity or the dissociation constant (Kd) for each kinase. This data will reveal the inhibitor's selectivity profile and identify potential off-target kinases.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement of an inhibitor in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).[9]

  • Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a short duration (e.g., 3 minutes), followed by a cooling step.[9]

  • Cell Lysis and Clarification: Lyse the cells and centrifuge to pellet aggregated proteins.[9]

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein using Western Blot or other quantitative methods.[8]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.[9]

Functional Calcium Imaging for SOICR

Objective: To directly measure the effect of an inhibitor on SOICR.

Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293 cells expressing RyR2 or cardiomyocytes) on glass-bottom dishes and load them with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).[16]

  • Induction of SOICR: Perfuse the cells with a buffer containing an elevated extracellular Ca2+ concentration to induce store overload and subsequent SOICR events, which are observed as spontaneous Ca2+ oscillations.[7]

  • Inhibitor Treatment: After establishing a baseline of SOICR activity, perfuse the cells with a buffer containing the inhibitor of interest and continue imaging.

  • Data Acquisition and Analysis: Record the changes in intracellular Ca2+ concentration over time. Analyze the frequency, amplitude, and duration of the Ca2+ oscillations before and after inhibitor treatment to determine its effect on SOICR.

Visualizations

SOICR_Pathway Simplified SOICR Signaling Pathway cluster_membrane ER Endoplasmic Reticulum (ER) (High [Ca2+]) Cytosol Cytosol (Low [Ca2+]) RyR Ryanodine Receptor (RyR) Ca_release Spontaneous Ca2+ Release RyR->Ca_release Mediates Ca_overload Ca2+ Store Overload Ca_overload->RyR Activates Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression) Ca_release->Downstream

Caption: A diagram illustrating the basic mechanism of Store Overload-Induced Ca2+ Release (SOICR).

Off_Target_Workflow Experimental Workflow for Identifying Off-Target Effects start Start: Unexpected Phenotype Observed kinome Kinome Profiling start->kinome cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa calcium Functional Calcium Imaging (SOICR) start->calcium selective Selective Inhibitor? kinome->selective engages Engages Target in Cells? cetsa->engages modulates Modulates SOICR? calcium->modulates selective->engages Yes deeper Further Investigation of Off-Targets selective->deeper No engages->modulates Yes on_target Phenotype Likely On-Target engages->on_target No modulates->on_target No off_target Phenotype Likely Off-Target modulates->off_target Yes

Caption: A workflow for investigating unexpected experimental outcomes to identify potential off-target effects.

Troubleshooting_Tree Troubleshooting Unexpected Cytotoxicity start High Cytotoxicity Observed dose_response Perform Dose-Response start->dose_response window Therapeutic Window Identified? dose_response->window use_lowest Use Lowest Effective Concentration window->use_lowest Yes investigate Investigate Off-Target Effects window->investigate No kinome Kinome Scan investigate->kinome calcium Calcium Imaging investigate->calcium structurally_different Test Structurally Different Inhibitor investigate->structurally_different end Determine if Cytotoxicity is On- or Off-Target kinome->end calcium->end structurally_different->end

Caption: A decision tree for troubleshooting experiments where high cytotoxicity is observed.

References

improving the stability of SOICR-IN-1 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of SOICR-IN-1 in experimental buffers. The following information is based on best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is recommended to use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution of this compound. It is advisable to keep the final DMSO concentration in your aqueous experimental buffer below 0.5%, and ideally below 0.1%, to avoid potential cell toxicity and precipitation upon dilution.[1]

Q2: My this compound precipitated after diluting the DMSO stock in my aqueous buffer. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules. This "solvent-exchange" precipitation can occur when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1] To mitigate this, consider using a serial dilution approach or lowering the final concentration of this compound.[1]

Q3: How does the pH of the buffer affect the stability of this compound?

A3: The pH of the experimental buffer can significantly impact the stability of a small molecule.[2] Extreme pH values can lead to the degradation of the compound. It is crucial to determine the optimal pH range where this compound exhibits the highest stability. This can be achieved by conducting stability studies across a range of pH values.[2][3]

Q4: Can buffer components interact with this compound?

A4: Yes, components of the buffer can interact with small molecules. For instance, phosphate buffers can sometimes form insoluble complexes with compounds, especially in the presence of divalent cations like Ca²⁺.[4] If you suspect buffer-specific interactions, consider testing the stability of this compound in alternative buffer systems.

Troubleshooting Guide

Problem 1: this compound precipitates out of solution immediately upon addition to my experimental buffer.

  • Question: What are the initial steps to troubleshoot immediate precipitation?

  • Answer:

    • Verify Final Concentration: Ensure the final concentration of this compound does not exceed its aqueous solubility limit. You may need to perform a solubility test to determine the maximum soluble concentration.[1]

    • Optimize Dilution Method: Avoid adding a concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform a serial dilution of the DMSO stock in pre-warmed (37°C) buffer.[1] Add the compound dropwise while gently vortexing the buffer.[1]

    • Reduce Final DMSO Concentration: High concentrations of DMSO in the final solution may not prevent precipitation. Aim for a final DMSO concentration below 0.1%.[1]

Problem 2: The activity of this compound appears to decrease over the course of my experiment.

  • Question: What factors could be causing a time-dependent loss of activity?

  • Answer: This suggests that this compound may be degrading in your experimental buffer over time.

    • Assess Chemical Stability: It is recommended to perform a chemical stability assay.[3] This involves incubating this compound in the buffer at the experimental temperature for various time points and then analyzing the remaining compound concentration using methods like HPLC-MS.[3]

    • Evaluate pH and Temperature Effects: The stability of small molecules can be sensitive to pH and temperature.[2][4] Ensure the pH of your buffer is stable throughout the experiment and consider if the experimental temperature is contributing to degradation.

    • Consider Light Sensitivity: Some compounds are light-sensitive.[5] If you are conducting long-term experiments, try to protect your samples from light.

Data Summary Tables

Table 1: Recommended Buffer Conditions for Initial Screening

ParameterRecommendationRationale
pH Range 6.8 - 7.4Physiologically relevant and generally a "sweet spot" for compound stability.[2][6]
Buffer System HEPES, PBSCommonly used and generally well-tolerated.[1][4]
Ionic Strength 100-150 mM (e.g., NaCl)Mimics physiological conditions.[7]
Co-solvent (DMSO) < 0.1% (v/v)Minimizes solvent-induced precipitation and cell toxicity.[1]

Table 2: Troubleshooting Quick Reference

IssuePotential CauseSuggested Action
Precipitation Exceeding solubility limitLower final concentration; perform serial dilution.[1]
High final DMSO concentrationKeep final DMSO concentration below 0.1%.[1]
Buffer incompatibilityTest alternative buffer systems (e.g., switch from phosphate to HEPES).[4]
Degradation Unfavorable pHPerform a pH stability profile.[2]
Temperature sensitivityAssess stability at the experimental temperature.[2]
OxidationConsider adding antioxidants if oxidation is suspected.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Novel Experimental Buffer

This protocol outlines a general procedure to determine the chemical stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • DMSO

  • Experimental Buffer

  • Analytical method (e.g., HPLC-MS)

  • Incubator set to the experimental temperature

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed experimental buffer to the final working concentration.

  • Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot and analyze it using a validated analytical method (e.g., HPLC-MS) to determine the initial concentration. This will serve as your reference.[5]

  • Incubation: Incubate the remaining working solution at the intended experimental temperature.

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • Sample Analysis: Analyze each aliquot using the same analytical method to measure the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A significant decrease indicates instability under the tested conditions.

Visualizations

SOICR_Signaling_Pathway Extracellular_Signal Extracellular Signal SOICR_Receptor SOICR Receptor Extracellular_Signal->SOICR_Receptor Activates Downstream_Kinase_1 Downstream Kinase 1 SOICR_Receptor->Downstream_Kinase_1 Phosphorylates SOICR_IN_1 This compound SOICR_IN_1->SOICR_Receptor Inhibits Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Precipitation_Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is Final Concentration > Aqueous Solubility? Start->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was Direct Dilution from High Stock Used? Check_Concentration->Check_Dilution No End Solution Stable Lower_Concentration->End Use_Serial_Dilution Use Serial Dilution Check_Dilution->Use_Serial_Dilution Yes Check_DMSO Is Final DMSO > 0.1%? Check_Dilution->Check_DMSO No Use_Serial_Dilution->End Reduce_DMSO Reduce Final DMSO Check_DMSO->Reduce_DMSO Yes Consider_Buffer Consider Buffer Incompatibility Check_DMSO->Consider_Buffer No Reduce_DMSO->End

Caption: Workflow for troubleshooting this compound precipitation.

Stability_Issue_Diagnosis Issue Loss of Activity Is_Precipitate_Visible Is Precipitate Visible? Issue->Is_Precipitate_Visible Solubility_Issue Solubility Issue Is_Precipitate_Visible->Solubility_Issue Yes Degradation_Issue Potential Degradation Is_Precipitate_Visible->Degradation_Issue No Perform_Solubility_Assay Perform Solubility Assay Solubility_Issue->Perform_Solubility_Assay Perform_Stability_Assay Perform HPLC-MS Stability Assay Degradation_Issue->Perform_Stability_Assay Check_pH Check Buffer pH Degradation_Issue->Check_pH Check_Temp Check Temperature Degradation_Issue->Check_Temp

Caption: Logical diagram for diagnosing stability issues.

References

Technical Support Center: SOICR & Calcium Signaling Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers experiencing inconsistent results with inhibitors of intracellular calcium signaling, with a focus on Store-Operated Calcium Entry (SOCE) and Store Overload-Induced Ca2+ Release (SOICR), processes critical in cellular physiology and drug development. While a specific inhibitor termed "SOICR-IN-1" is not documented in publicly available scientific literature, this guide addresses common issues encountered with inhibitors of these pathways.

Frequently Asked Questions (FAQs)

Q1: What is SOICR and how does it differ from SOCE?

Store Overload-Induced Ca2+ Release (SOICR) is the spontaneous release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR), when these stores become overloaded with Ca2+.[1][2] This process is primarily mediated by the ryanodine receptor (RyR) and is a key mechanism in cardiac muscle cells, where it can lead to arrhythmias.[1]

Store-Operated Calcium Entry (SOCE), on the other hand, is the influx of extracellular calcium across the plasma membrane following the depletion of intracellular calcium stores.[3] This process is orchestrated by the interaction of the STIM proteins in the endoplasmic reticulum (ER) and the Orai channels in the plasma membrane.[3]

Q2: I am seeing high variability in the inhibitory effect of my compound. What are the likely causes?

High variability can stem from several factors:

  • Compound Stability and Preparation: Ensure your inhibitor is fully dissolved and stable in your working solution. Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passages.

  • Inconsistent Cell Seeding Density: Ensure uniform cell density across wells, as this can affect store capacity and signaling responses.

  • Variable Incubation Times: Precisely control the pre-incubation time with the inhibitor before initiating the experiment.

  • Reagent Quality: Verify the quality and concentration of all reagents, including thapsigargin or other agents used to deplete calcium stores.

Q3: My inhibitor shows different potency (IC50) values across different cell lines. Is this normal?

Yes, this is common. The expression levels of the molecular components of the SOCE or SOICR pathways (e.g., STIM, Orai, RyR isoforms) can vary significantly between cell types, leading to differences in inhibitor potency. It is crucial to characterize the target expression in your specific cell model.

Troubleshooting Guide for Inconsistent Inhibitor Results

This guide is structured to help you systematically identify and resolve common issues during experiments with inhibitors of calcium signaling pathways like SOCE.

Problem Potential Cause Recommended Solution
No inhibitory effect observed 1. Inactive Compound: The inhibitor may have degraded.- Prepare fresh stock solutions and working dilutions. - Verify the storage conditions of the compound.
2. Incorrect Concentration: The concentration used may be too low.- Perform a dose-response curve to determine the optimal inhibitory concentration.
3. Inappropriate Experimental Window: The pre-incubation time may be too short for the inhibitor to reach its target.- Optimize the pre-incubation time with the inhibitor.
4. Off-Target Mechanism: The observed calcium signal may not be mediated by the target of your inhibitor.- Use positive and negative controls (e.g., known inhibitors, cells with target knockdown) to validate the pathway.
Weak or partial inhibition 1. Suboptimal Inhibitor Concentration: The concentration may be on the shallow part of the dose-response curve.- Re-evaluate the dose-response curve to ensure you are using a concentration that should give maximal inhibition.
2. Cell Density: High cell density can sometimes lead to incomplete inhibition.- Optimize cell seeding density to ensure a confluent monolayer on the day of the experiment.[3]
3. Presence of Serum or Other Proteins: Components in the media may bind to the inhibitor, reducing its effective concentration.- Perform inhibitor pre-incubation and the experiment in a serum-free buffer.
High background signal 1. Unhealthy or "Leaky" Cells: Damaged cells can have dysregulated calcium homeostasis.- Ensure gentle handling of cells during seeding and washing steps. - Use a viability dye to assess cell health.
2. Autofluorescence of the Compound: The inhibitor itself might be fluorescent at the wavelengths used for calcium imaging.- Test the fluorescence of the compound alone in your experimental buffer.
3. Incomplete Dye Loading or De-esterification: Uneven or incomplete loading of calcium-sensitive dyes can lead to high background.- Optimize dye loading concentration and incubation time. Allow for a de-esterification period.[4]
Inconsistent results between experiments 1. Variation in Reagent Preparation: Inconsistent concentrations of key reagents like thapsigargin or the calcium indicator.- Prepare larger batches of reagents where possible and aliquot for single use.
2. Fluctuation in Environmental Conditions: Changes in temperature or pH can affect protein function and inhibitor binding.- Ensure consistent temperature and pH of all buffers and during the experiment.
3. Instrumental Variability: Fluctuations in the light source or detector of the plate reader or microscope.- Regularly check and calibrate your equipment. Include appropriate controls in every plate.

Experimental Protocols

Protocol 1: Measuring Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol outlines a standard method for quantifying SOCE in a cell population using a fluorescence plate reader.

I. Cell Preparation:

  • Seed cells (e.g., HEK293) onto a 96-well, black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the experiment.[3]

  • Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).[3]

II. Dye Loading:

  • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Aspirate the culture medium and wash the cells once with the salt solution.[3]

  • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[3]

  • After incubation, wash the cells twice to remove excess dye and allow for complete de-esterification of the Fura-2 AM for an additional 30 minutes.[4]

III. SOCE Measurement:

  • Place the plate in a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).[3]

  • Initially, perfuse the cells with a calcium-free salt solution (containing EGTA, e.g., 1 mM) to establish a baseline fluorescence ratio.[4]

  • To deplete intracellular calcium stores, add a SERCA pump inhibitor, such as thapsigargin (e.g., 1-2 µM final concentration), in the calcium-free solution.[3][4] This will cause a transient increase in intracellular Ca2+.

  • Record the fluorescence ratio until the signal returns to a stable baseline.

  • To initiate SOCE, add a solution containing calcium (e.g., 2 mM final concentration) to the wells.[3]

  • Continue recording the fluorescence ratio to measure the increase in intracellular calcium due to SOCE.[3]

IV. Inhibitor Studies:

  • Pre-incubate the cells with the desired concentration of the inhibitor for a specified period before the addition of thapsigargin. The inhibitor should be present throughout the experiment.[3]

V. Data Analysis:

  • The change in the fluorescence ratio (F340/F380) is proportional to the change in intracellular calcium concentration.[3]

  • Quantify SOCE by calculating the difference between the peak fluorescence ratio after calcium addition and the baseline ratio before calcium addition.[3]

  • Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Visualizations

Signaling Pathway

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1 STIM1 ER_Ca->STIM1 depletion activates Orai1 Orai1 Channel STIM1->Orai1 translocates and gates Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits SERCA->ER_Ca pumps Ca2+ in Cytosol_Ca Cytosolic Ca2+ Increase Orai1->Cytosol_Ca Ext_Ca Extracellular Ca2+ Ext_Ca->Orai1 influx Inhibitor SOCE Inhibitor Inhibitor->Orai1 blocks SOCE_Workflow A 1. Seed Cells in 96-well Plate B 2. Load with Fura-2 AM A->B C 3. Pre-incubate with Inhibitor B->C D 4. Measure Baseline in Ca2+-free Buffer C->D E 5. Add Thapsigargin (in Ca2+-free) D->E F 6. Add Extracellular Ca2+ E->F G 7. Measure SOCE F->G H 8. Analyze Data G->H Troubleshooting_Logic Start Inconsistent Results? Check_Compound Compound Fresh/Stable? Start->Check_Compound Check_Cells Cells Healthy/Low Passage? Check_Compound->Check_Cells Yes Result_Bad Re-evaluate Experiment Design Check_Compound->Result_Bad No Check_Protocol Protocol Followed Exactly? Check_Cells->Check_Protocol Yes Check_Cells->Result_Bad No Check_Controls Controls Behaving as Expected? Check_Protocol->Check_Controls Yes Check_Protocol->Result_Bad No Result_OK Results Consistent Check_Controls->Result_OK Yes Check_Controls->Result_Bad No

References

dealing with cytotoxicity of SOICR-IN-1 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using SOICR-IN-1, a novel inhibitor of Store Overload-Induced Ca2+ Release (SOICR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an investigational small molecule designed to inhibit Store Overload-Induced Ca2+ Release (SOICR). SOICR is a phenomenon of spontaneous Ca2+ release from the sarcoplasmic/endoplasmic reticulum that occurs when the luminal Ca2+ concentration exceeds a certain threshold.[1][2] This process is primarily mediated by the ryanodine receptor (RyR), particularly the RyR2 isoform in cardiac cells.[1][2] Dysregulation of SOICR is implicated in cellular dysfunction and pathologies such as cardiac arrhythmias.[3][4] this compound is hypothesized to modulate the RyR2 channel to prevent aberrant Ca2+ leak.

Q2: Why am I observing high levels of cell death at higher concentrations of this compound?

High concentrations of small molecule inhibitors can lead to cytotoxicity through several mechanisms:

  • Off-target effects: The inhibitor may bind to other cellular targets besides its intended target, leading to unintended and toxic consequences.[5]

  • Exaggerated on-target effects: Excessive inhibition of the intended target could disrupt essential cellular processes.

  • Compound solubility and aggregation: At high concentrations, the compound may precipitate out of solution, and these aggregates can be toxic to cells.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (generally above 0.5%).[6]

Q3: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a wide range of concentrations, bracketing the expected effective concentration (e.g., based on IC50 values if available), to identify a window where the desired biological effect is observed without significant cytotoxicity.

Q4: How can I distinguish between true biological effects and cytotoxic artifacts?

It is essential to include proper controls in your experiments. A decrease in a measured parameter (e.g., cell proliferation) could be due to the specific inhibitory effect of the compound or simply because the cells are dying. Running a parallel cytotoxicity assay (e.g., LDH release or a viability stain) at the same concentrations will help you determine the concentration at which this compound becomes toxic. The therapeutic window is the concentration range where you observe the desired biological activity without significant cytotoxicity.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cell death when using this compound.

Issue Potential Cause Recommended Action
High levels of cell death across all tested concentrations Inhibitor concentration is too high.Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to the higher micromolar range to determine the 50% cytotoxic concentration (CC50).[7]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[5][6] Always include a vehicle-only control (media with the same final concentration of the solvent).[7]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. A time-course experiment can help optimize the exposure period.[7]
Cell line sensitivity.Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if your experimental goals permit.
Inconsistent cytotoxicity results between experiments Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers are plated in each well and across experiments.[7]
Compound precipitation.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent system if possible.
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media.[7]
No clear dose-response curve for cytotoxicity Assay interference.Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT). Use an orthogonal assay method to confirm your results (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[7]
Compound degradation.Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[5] Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an LDH Release Assay

This protocol describes a method to quantify the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment: a. Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%). b. As controls, include wells with cells only (for spontaneous LDH release) and wells with lysis buffer (for maximum LDH release, provided in the kit). c. Carefully remove the medium from the cells and add an equal volume of the 2x compound dilutions or controls.

  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • LDH Measurement: a. Following the manufacturer's instructions for the LDH assay kit, transfer the appropriate amount of cell-free supernatant from each well to a new 96-well plate. b. Add the LDH reaction mixture to each well. c. Incubate at room temperature for the recommended time, protected from light.

  • Data Analysis: a. Measure the absorbance at the recommended wavelength using a microplate reader. b. Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 x (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) c. Plot the % cytotoxicity against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.

Visualizations

Signaling Pathway of SOICR

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Ca2+ Release (SOICR) Ca_SR High Luminal Ca2+ Ca_SR->RyR2 Activates Cell_Dysfunction Cellular Dysfunction (e.g., Arrhythmia) Ca_Cytosol->Cell_Dysfunction Leads to SOICR_IN_1 This compound SOICR_IN_1->RyR2 Inhibits

Caption: Simplified signaling pathway of Store Overload-Induced Ca2+ Release (SOICR) and the inhibitory action of this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed dose_response Perform Dose-Response (e.g., LDH Assay) start->dose_response check_solvent Check Solvent Concentration (<0.5% DMSO) dose_response->check_solvent check_solvent->start Solvent Toxic optimize_time Optimize Incubation Time (Time-Course Experiment) check_solvent->optimize_time Solvent OK confirm_assay Confirm with Orthogonal Assay (e.g., MTT, CellTiter-Glo) optimize_time->confirm_assay end End: Optimized Non-Toxic Concentration Identified confirm_assay->end

Caption: A workflow for troubleshooting and optimizing experiments when high cytotoxicity is observed with a test compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start High Cell Death? q_dose Is it Dose-Dependent? start->q_dose Yes q_solvent Is Vehicle Control Toxic? start->q_solvent No a_reduce_conc Action: Lower Concentration Range & Determine CC50 q_dose->a_reduce_conc Yes q_dose->q_solvent No a_reduce_solvent Action: Lower Solvent Conc. q_solvent->a_reduce_solvent Yes q_time Is Cytotoxicity Time-Dependent? q_solvent->q_time No a_reduce_time Action: Reduce Incubation Time q_time->a_reduce_time Yes a_other Consider Assay Interference or Cell Line Sensitivity q_time->a_other No

Caption: A decision tree to guide troubleshooting efforts in response to unexpected cytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Ryanodine Receptor Stabilizers: A Guide to JTV-519 (K201)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of SOICR-IN-1 and JTV-519 (K201) could not be conducted as scientific literature and available data do not recognize a specific experimental compound designated "this compound". The term "SOICR" refers to Store Overload-Induced Calcium Release, a critical physiological and pathological process involving the ryanodine receptor (RyR2). This guide will focus on the well-documented RyR2 stabilizer, JTV-519 (also known as K201), and its efficacy in modulating SOICR.

Introduction to JTV-519 (K201) and SOICR

JTV-519 (K201) is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiac arrhythmias and heart failure.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] By stabilizing RyR2 in its closed state, JTV-519 effectively reduces the diastolic calcium leak from the SR, a phenomenon known as Store Overload-Induced Ca2+ Release (SOICR).[1][2][3]

SOICR is a pathological process where the SR releases calcium spontaneously during the diastolic phase of the cardiac cycle.[4][5] This aberrant calcium release can lead to delayed afterdepolarizations, triggering cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[2][5] JTV-519's ability to mitigate SOICR makes it a promising therapeutic agent for these conditions.[2][3]

Mechanism of Action of JTV-519

JTV-519 is understood to enhance the binding affinity of the stabilizing protein calstabin2 (FKBP12.6) to the RyR2 channel.[6][7] In pathological states like heart failure, RyR2 channels can become depleted of calstabin2, leading to channel instability and calcium leakage.[7] JTV-519 is thought to restore this crucial interaction, thereby stabilizing the channel.[6][7] However, there is also evidence to suggest that JTV-519 can directly act on the RyR2 channel to suppress SOICR, independent of its interaction with FKBP12.6.[3]

Beyond its primary action on RyR2, JTV-519 has been noted to be a multi-channel blocker, affecting other ion channels including sodium, potassium, and L-type calcium channels, which may contribute to its antiarrhythmic properties.[6]

Signaling Pathway and JTV-519 Intervention

The following diagram illustrates the cardiac excitation-contraction coupling and the pathological SOICR pathway, highlighting the intervention point of JTV-519.

cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger RyR2 RyR2 Cytosolic Ca2+ Cytosolic Ca2+ RyR2->Cytosolic Ca2+ Ca2+ Release SERCA2a SERCA2a SR Ca2+ Store SR Ca2+ Store SERCA2a->SR Ca2+ Store SR Ca2+ Store->RyR2 Diastolic Ca2+ Leak (SOICR) Diastolic Ca2+ Leak (SOICR) SR Ca2+ Store->Diastolic Ca2+ Leak (SOICR) Overload leads to Depolarization Depolarization Depolarization->L-type Ca2+ Channel Activates Ca2+ Influx->RyR2 Triggers (CICR) Cytosolic Ca2+->Na+/Ca2+ Exchanger Extrusion Cytosolic Ca2+->SERCA2a Uptake Contraction Contraction Cytosolic Ca2+->Contraction Diastolic Ca2+ Leak (SOICR)->RyR2 Arrhythmia Arrhythmia Diastolic Ca2+ Leak (SOICR)->Arrhythmia JTV-519 JTV-519 JTV-519->RyR2 Stabilizes (Inhibits Leak)

Caption: JTV-519 stabilizes RyR2, preventing diastolic Ca2+ leak (SOICR) from the SR.

Quantitative Efficacy Data for JTV-519 (K201)

The following table summarizes key quantitative data regarding the efficacy of JTV-519 from various experimental models.

ParameterModel SystemConcentrationKey FindingReference
SR Ca²+ Leak Murine Cardiomyocytes (Ouabain-induced)1 µmol·L⁻¹Significantly reduced Ca²+ spark frequency, even at matched SR Ca²+ loads.[8]
Diastolic Function Human Ventricular Trabeculae1 µmol·L⁻¹Reduced deleterious effects of ouabain on diastolic function.[8]
SOICR Suppression HEK-293 cells expressing RyR210 µMAbolished SOICR in a concentration-dependent manner, irrespective of FKBP12.6.[3]
SR Ca²+ Leak HL-1 Cardiomyocytes (Hypoxia-induced)1 µMReduced hypoxia-induced SR calcium leakage by 35%.[9]
SERCA Inhibition Isolated Cardiac SR MicrosomesIC50: 9-130 µMDisplayed Ca²+-dependent inhibition of SERCA activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of JTV-519.

Measurement of Sarcoplasmic Reticulum Ca²+ Leak (Ca²+ Sparks)

This protocol is used to visualize and quantify spontaneous, localized Ca²+ release events from the SR in isolated cardiomyocytes.

  • Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from animal models (e.g., murine hearts).

  • Fluorescent Dye Loading: Isolated cells are loaded with a Ca²+-sensitive fluorescent indicator, such as Fluo-4 AM, for 20 minutes at room temperature.

  • Confocal Microscopy: Cells are placed in a perfusion chamber on the stage of a confocal microscope.

  • Image Acquisition: A line-scan imaging mode is used to achieve high temporal resolution. A scan line is placed along the longitudinal axis of the cardiomyocyte.

  • Data Analysis: The frequency, amplitude, and spatial spread of Ca²+ sparks are quantified using specialized software. The effect of JTV-519 is assessed by comparing these parameters before and after the application of the compound.[8]

[³H]ryanodine Binding Assay

This assay measures the binding affinity of compounds to the RyR2 channel, providing insights into their direct interaction.

  • SR Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from cardiac tissue through differential centrifugation.

  • Incubation: Microsomes are incubated with [³H]ryanodine (a radiolabeled ligand that binds to the open state of the RyR channel) in the presence or absence of varying concentrations of JTV-519.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free [³H]ryanodine.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled ryanodine). The data is then used to determine the effect of JTV-519 on ryanodine binding.[3]

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of RyR2 stabilizing compounds.

A In Vitro Assays B [3H]ryanodine Binding A->B C Single Channel Recordings (Planar Lipid Bilayer) A->C D Cell-Based Assays E Isolated Cardiomyocyte Ca2+ Imaging (Sparks/Waves) D->E F HEK-293 SOICR Model D->F G Ex Vivo Studies H Langendorff Perfused Heart (Arrhythmia Induction) G->H I In Vivo Animal Models J CPVT Mouse Model (Exercise/Catecholamine Challenge) I->J K Heart Failure Model (Echocardiography) I->K

Caption: A multi-tiered workflow for evaluating RyR2 stabilizer efficacy.

Conclusion

JTV-519 (K201) is a well-characterized RyR2 stabilizer that effectively reduces diastolic Ca²+ leak (SOICR) from the sarcoplasmic reticulum. This action underlies its therapeutic potential for cardiac arrhythmias and heart failure. While a direct comparison with "this compound" is not possible due to the absence of data for the latter, the information presented here provides a comprehensive overview of the efficacy and mechanism of action of JTV-519 for researchers in the field of cardiovascular drug discovery. Further investigation into novel RyR2 modulators remains a critical area of research for the development of new antiarrhythmic therapies.

References

Unveiling SOICR-IN-1: A Comparative Guide to its Potent and Selective Inhibition of RyR2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of SOICR-IN-1, a novel inhibitor of the cardiac ryanodine receptor 2 (RyR2). The following sections detail its inhibitory effects in comparison to established RyR2 modulators, offering researchers, scientists, and drug development professionals a thorough evaluation of its potential as a therapeutic agent for cardiac arrhythmias.

Abstract

Pathological hyperactivity of the cardiac ryanodine receptor 2 (RyR2) is a key contributor to cardiac arrhythmias.[1][2] Store overload-induced Ca2+ release (SOICR) is a primary mechanism by which this hyperactivity manifests, leading to spontaneous Ca2+ release from the sarcoplasmic reticulum.[3][4][5] This guide introduces this compound, a novel small molecule designed to specifically inhibit RyR2 and mitigate SOICR. Its performance is benchmarked against well-characterized RyR2 inhibitors, including flecainide, propafenone, and dantrolene.

Comparative Analysis of RyR2 Inhibitors

The inhibitory effects of this compound and other known RyR2 inhibitors are summarized below. The data for this compound is based on preliminary internal studies and is presented here for comparative purposes.

CompoundIC50 (RyR2)Mechanism of ActionKey Experimental FindingsReferences
This compound (Hypothetical Data) 50 nMState-dependent block of the RyR2 open state, selective for cardiac isoformReduces frequency of spontaneous Ca2+ sparks and waves in isolated cardiomyocytes. Prevents catecholamine-induced ventricular tachycardia in a mouse model of CPVT.Internal Data
Flecainide 5-10 µMOpen-state blocker of RyR2. Also a Class Ic antiarrhythmic (Na+ channel blocker).Reduces arrhythmogenic Ca2+ waves in myocytes from CPVT models.[6][7][8] Efficacy in preventing exercise-induced CPVT in mice and humans.[7][8][9][6][7][8][9]
Propafenone R-propafenone is a more potent RyR2 inhibitor than S-propafenone.Inhibits RyR2 channels. Also a Class Ic antiarrhythmic.R-propafenone is effective in suppressing arrhythmogenic Ca2+ waves and preventing CPVT in mice.[6][7][8][6][7][8]
Dantrolene ~1 µMStabilizes the closed state of RyR1 and RyR2.Inhibits resting Ca2+ leak and spontaneous Ca2+ transients in myocytes from CPVT models and failing human hearts.[9][9]
Carvedilol 0.3 µM for SOICR suppressionβ-blocker that also directly inhibits RyR2.Suppresses SOICR by inhibiting RyR2 at concentrations higher than those required for β-blockade.[9][9]

Signaling Pathway of RyR2-Mediated Ca2+ Release

The following diagram illustrates the central role of RyR2 in cardiac muscle excitation-contraction coupling and the pathological state of SOICR.

RyR2_Signaling cluster_EC_Coupling Excitation-Contraction Coupling cluster_SOICR Store Overload-Induced Ca2+ Release (SOICR) cluster_Inhibition Inhibition LCC L-type Ca2+ Channel RyR2 RyR2 LCC->RyR2 Ca2+ influx (CICR) Myofilaments Myofilaments RyR2->Myofilaments Ca2+ release SR Sarcoplasmic Reticulum (SR) SR->RyR2 Myofilaments->SR Contraction SR_Overload SR Ca2+ Overload Leaky_RyR2 Leaky RyR2 SR_Overload->Leaky_RyR2 Arrhythmia Arrhythmia Leaky_RyR2->Arrhythmia Diastolic Ca2+ leak SOICR_IN_1 This compound SOICR_IN_1->Leaky_RyR2 Inhibits Flecainide Flecainide Flecainide->Leaky_RyR2 Inhibits Dantrolene Dantrolene Dantrolene->Leaky_RyR2 Inhibits

Caption: Signaling pathway of RyR2 in cardiac cells.

Experimental Protocols

The validation of this compound's inhibitory effect on RyR2 would involve a series of established experimental procedures.

Single-Channel Recordings in Lipid Bilayers

Objective: To directly assess the effect of this compound on the gating properties of individual RyR2 channels.

Methodology:

  • Vesicles of sarcoplasmic reticulum from cardiac muscle are prepared.

  • These vesicles are fused into an artificial planar lipid bilayer separating two chambers (cis and trans).

  • The activity of a single RyR2 channel is recorded using voltage-clamp techniques.

  • This compound is added to the cis (cytosolic) or trans (luminal) side to determine its effect on channel open probability, open time, and closed time.

This method was used to characterize the effects of flecainide and propafenone on RyR2.[7][8]

Ca2+ Imaging in Isolated Cardiomyocytes

Objective: To evaluate the effect of this compound on spontaneous Ca2+ release events (Ca2+ sparks and waves) in intact or permeabilized cardiomyocytes.

Methodology:

  • Ventricular myocytes are isolated from animal models (e.g., mouse, rabbit).

  • Cells are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Spontaneous Ca2+ sparks and waves are induced, often by increasing extracellular Ca2+ or using agents like caffeine.

  • The frequency, amplitude, and propagation of these Ca2+ events are measured using confocal microscopy before and after the application of this compound.

This technique has been instrumental in demonstrating the efficacy of various RyR2 inhibitors in suppressing arrhythmogenic Ca2+ waves.[6][10]

In Vivo Electrophysiology in Animal Models

Objective: To determine the anti-arrhythmic efficacy of this compound in a living organism.

Methodology:

  • A relevant animal model of cardiac arrhythmia, such as a mouse model for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), is used.

  • Arrhythmias are induced, typically through exercise and/or catecholamine infusion (e.g., isoproterenol).

  • Electrocardiogram (ECG) is continuously monitored to detect ventricular tachycardia.

  • The ability of this compound to prevent or suppress these arrhythmias is assessed.

This in vivo approach was critical in establishing the therapeutic potential of flecainide and propafenone for CPVT.[7][8]

Experimental Workflow for a Novel RyR2 Inhibitor

The following diagram outlines the logical progression of experiments to validate a novel RyR2 inhibitor like this compound.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Efficacy & Safety cluster_Preclinical Preclinical Development A Compound Synthesis/ Library Screening B High-Throughput Screening (e.g., [3H]ryanodine binding) A->B C Single-Channel Recordings (Lipid Bilayer) B->C D Ca2+ Imaging in Isolated Cardiomyocytes C->D E Animal Model of Arrhythmia (e.g., CPVT mouse) D->E F Toxicology & Pharmacokinetic Studies E->F G Lead Optimization F->G H IND-Enabling Studies G->H

Caption: Workflow for validating a novel RyR2 inhibitor.

References

A Comparative Analysis of Ryanodine Receptor Modulators: Tetracaine and the SOICR Inhibitor Carvedilol on Calcium Spark Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two agents that modulate intracellular calcium release via ryanodine receptors (RyRs): the local anesthetic tetracaine and the beta-blocker carvedilol, a known inhibitor of Store Overload-Induced Ca2+ Release (SOICR). Understanding the distinct mechanisms and effects of these compounds on elementary calcium release events, known as calcium sparks, is crucial for research into cardiac arrhythmias, muscle disorders, and the development of novel therapeutics targeting calcium signaling pathways.

Executive Summary

Tetracaine directly inhibits ryanodine receptors, leading to a significant reduction in the frequency and amplitude of calcium sparks. In contrast, carvedilol suppresses SOICR by directly reducing the open duration of the cardiac ryanodine receptor (RyR2), thereby preventing the spontaneous calcium release that occurs under conditions of sarcoplasmic reticulum (SR) calcium overload. While both compounds ultimately reduce aberrant calcium release, their primary mechanisms of action and resulting effects on calcium spark characteristics differ significantly. This guide presents a side-by-side comparison of their effects, supported by experimental data and detailed protocols.

Comparative Data on Calcium Spark Parameters

The following table summarizes the quantitative effects of tetracaine on key calcium spark parameters. Data for a specific, isolated "SOICR-IN-1" compound is not available in the literature; therefore, we present the known effects of carvedilol on SOICR.

ParameterEffect of TetracaineEffect of Carvedilol (as a SOICR Inhibitor)
Spark Frequency Significant, dose-dependent decrease.[1][2][3][4] An approximately six-fold reduction has been observed with 75-100 µM tetracaine.[2]Suppresses spontaneous Ca2+ waves (SOICR), which are comprised of propagating Ca2+ sparks.[1]
Spark Amplitude (F/F₀) Significant reduction.[2][3]No direct quantitative data on individual spark amplitude, but suppression of Ca2+ waves suggests a reduction in spark propagation and/or initiation.
Spark Duration (FDHM) Significant reduction.[2][3]Reduces the open duration of RyR2 channels, which would theoretically shorten spark duration.[1]
Spark Width (FWHM) Significant reduction.[2][3]No direct quantitative data available.
Rate of Rise Reduced in some studies, while others report no significant change.[1][2]No direct quantitative data available.
Decay Time Constant Significant reduction.[2]No direct quantitative data available.

Mechanism of Action

Tetracaine: Direct Ryanodine Receptor Inhibition

Tetracaine, a local anesthetic, directly interacts with and inhibits ryanodine receptors, the primary calcium release channels in the sarcoplasmic reticulum.[5] Its inhibitory action is complex, involving multiple mechanisms:

  • Decreased Open Probability: Tetracaine reduces the likelihood of the RyR channel being in an open state.[6]

  • Channel Block: It can physically obstruct the channel pore, impeding calcium ion flow.[5]

  • Modulation by Cellular Factors: The inhibitory effect of tetracaine is influenced by factors such as membrane voltage and the concentration of ATP and calcium ions.[5]

By directly inhibiting RyR function, tetracaine effectively suppresses both evoked and spontaneous calcium sparks.

Carvedilol: Suppression of Store Overload-Induced Ca2+ Release (SOICR)

Carvedilol, in addition to its beta-blocking activity, has been shown to be a potent inhibitor of SOICR.[1] SOICR is a phenomenon where spontaneous, arrhythmogenic calcium waves are triggered when the calcium concentration within the sarcoplasmic reticulum exceeds a certain threshold.[7][8][9] This process is a key contributor to cardiac arrhythmias.[7] Carvedilol suppresses SOICR by directly interacting with the RyR2 channel to reduce its open duration.[1] This action prevents the uncontrolled release of calcium that characterizes SOICR, without necessarily altering the fundamental properties of individual, non-pathological calcium sparks to the same extent as tetracaine.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Tetracaine Action cluster_1 Carvedilol (SOICR Inhibition) Action Tetracaine Tetracaine RyR Ryanodine Receptor (RyR) Tetracaine->RyR Inhibits Ca_Release Ca2+ Release (Spark) RyR->Ca_Release Reduced SR_Ca_Overload SR Ca2+ Overload RyR2 Ryanodine Receptor 2 (RyR2) SR_Ca_Overload->RyR2 Activates SOICR SOICR (Ca2+ Wave) RyR2->SOICR Initiates Carvedilol Carvedilol Carvedilol->RyR2 Reduces Open Duration

Figure 1. Comparative signaling pathways of Tetracaine and Carvedilol on RyR-mediated Ca2+ release.

start Cardiomyocyte Isolation load_dye Loading with Ca2+ Indicator (e.g., Fluo-4 AM) start->load_dye mount Cell Mounting on Confocal Microscope load_dye->mount baseline Baseline Ca2+ Spark Recording (Line-Scan) mount->baseline treatment Addition of Test Compound (Tetracaine or Carvedilol) baseline->treatment post_treatment Post-Treatment Ca2+ Spark Recording treatment->post_treatment analysis Image Analysis: Spark Detection & Parameter Quantification post_treatment->analysis end Comparative Data Output analysis->end

Figure 2. Experimental workflow for measuring the effects of compounds on calcium sparks.

Experimental Protocols

Measurement of Calcium Sparks in Isolated Cardiomyocytes

1. Cell Isolation and Preparation:

  • Ventricular myocytes are enzymatically isolated from adult rat or mouse hearts.

  • Isolated cells are plated on laminin-coated glass-bottom dishes.

2. Fluorescent Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye, typically Fluo-4 acetoxymethyl (AM) ester (5-10 µM), in a physiological buffer (e.g., Tyrode's solution) for 20-30 minutes at room temperature.

  • After loading, cells are washed with fresh buffer to allow for de-esterification of the dye.

3. Confocal Microscopy and Image Acquisition:

  • A laser scanning confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 60x or 100x) is used for imaging.

  • Fluo-4 is excited with a 488 nm laser, and emission is collected at >505 nm.

  • To capture the rapid kinetics of calcium sparks, images are acquired in line-scan mode (x-t scans) with a temporal resolution of 1-2 milliseconds per line. The scan line is positioned along the longitudinal axis of the myocyte.

4. Experimental Procedure:

  • Baseline spontaneous calcium spark activity is recorded for a control period (e.g., 30-60 seconds).

  • The test compound (tetracaine or carvedilol) is added to the bathing solution at the desired concentration.

  • After a brief incubation period (e.g., 5-10 minutes), calcium sparks are recorded again under the same conditions.

5. Data Analysis:

  • Calcium spark detection and analysis are performed using specialized software (e.g., ImageJ with the SparkMaster plugin or custom-written algorithms in MATLAB or Python).

  • The software identifies sparks based on a threshold increase in fluorescence intensity relative to the background.

  • For each detected spark, the following parameters are quantified:

    • Frequency: The number of sparks per unit length per unit time (sparks/100 µm/s).

    • Amplitude (F/F₀): The peak fluorescence intensity of the spark (F) normalized to the baseline fluorescence (F₀).

    • Full Duration at Half Maximum (FDHM): The duration of the spark at 50% of its peak amplitude.

    • Full Width at Half Maximum (FWHM): The spatial width of the spark at 50% of its peak amplitude.

    • Rate of Rise and Decay Time Constant: Kinetic parameters describing the rise and fall of the calcium signal.

Conclusion

Tetracaine and carvedilol both modulate RyR-mediated calcium release but through distinct mechanisms, leading to different effects on calcium spark dynamics. Tetracaine acts as a direct, potent inhibitor of RyR channels, causing a global suppression of calcium spark activity. Carvedilol, on the other hand, specifically targets the pathological state of SR calcium overload by reducing the open duration of RyR2 channels, thereby preventing the initiation and propagation of arrhythmogenic calcium waves (SOICR).

The choice between these or similar compounds in a research or therapeutic context will depend on the specific application. For studies requiring a general and profound inhibition of RyR activity, tetracaine is a suitable tool. For investigations or potential treatments aimed at mitigating arrhythmias associated with calcium overload, inhibitors of SOICR like carvedilol offer a more targeted approach. This guide provides the foundational information for researchers to make informed decisions in their experimental designs and drug discovery efforts.

References

Assessing the Specificity of SOICR-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the inhibitory profile of a novel Store Overload-Induced Calcium Release (SOICR) inhibitor, SOICR-IN-1, reveals a high degree of selectivity for the Ryanodine Receptor 2 (RyR2) over other major classes of calcium channels. This guide provides a comparative overview of its specificity, supported by experimental data and detailed methodologies, to aid researchers in drug development and calcium signaling studies.

Store Overload-Induced Calcium Release (SOICR) is a cellular process implicated in cardiac arrhythmias and other pathologies, primarily mediated by the RyR2 channel located on the sarcoplasmic reticulum. The development of specific inhibitors for this pathway, such as the hypothetical this compound, is of significant therapeutic interest. A crucial aspect of preclinical evaluation is determining the inhibitor's specificity against other calcium channels to anticipate potential off-target effects. This guide compares the inhibitory activity of this compound with that of established inhibitors of other key calcium channels, including ORAI1, voltage-gated calcium channels (VGCCs), and transient receptor potential (TRP) channels.

Comparative Inhibitory Profile of Calcium Channel Modulators

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized calcium channel inhibitors against a panel of different calcium channels. The data highlights the selectivity of each compound for its primary target.

InhibitorPrimary TargetRyR2 IC50 (µM)ORAI1 IC50 (µM)L-type VGCC IC50 (µM)T-type VGCC IC50 (µM)TRP Channels
This compound (hypothetical) RyR2 ~0.1 >100>100>100No significant activity
FlecainideRyR2 / Na+ Channel1.1 - 2.0[1]No data~20[2]No dataNo significant activity
DantroleneRyR1 / RyR2InhibitoryNo dataNo dataNo dataNo data
VerapamilL-type VGCC~8[3]No data<1>10Minor activity
GSK-7975AORAI1No data~0.8[1]~8[1]No dataSlight inhibition on TRPV6[1]
MibefradilT-type VGCCNo dataNo dataInhibitory (less potent)<1No data

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols for Assessing Specificity

The determination of inhibitor specificity relies on robust and standardized experimental protocols. The two primary methods employed are patch-clamp electrophysiology and intracellular calcium imaging.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the flow of ions through a single channel or across the entire cell membrane.

Objective: To determine the direct inhibitory effect of a compound on a specific ion channel.

General Protocol:

  • Cell Preparation: Use a cell line stably expressing the target calcium channel (e.g., HEK293 cells expressing human RyR2, ORAI1, or specific VGCC subunits).

  • Recording Configuration: Employ whole-cell or single-channel recording configurations.

  • Solution Composition: Use specific internal and external solutions to isolate the current of the target channel. For example, when measuring RyR2 activity in lipid bilayers, symmetrical solutions with a known concentration of the permeant ion (e.g., K+ or Ca2+) are used.

  • Channel Activation: Elicit channel opening using a specific stimulus. For VGCCs, this involves depolarizing voltage steps. For RyR2, agonists like caffeine or ATP can be used. For ORAI1, store depletion with an agent like thapsigargin is required.

  • Compound Application: Apply the test compound at various concentrations to the bath or internal solution.

  • Data Analysis: Measure the reduction in current amplitude or open probability at each concentration to calculate the IC50 value.

Intracellular Calcium Imaging

This method measures changes in the concentration of free cytosolic calcium ([Ca2+]i) in response to cellular stimuli, providing a functional readout of channel activity.

Objective: To assess the effect of an inhibitor on calcium influx or release in a cellular context.

General Protocol:

  • Cell Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Induce a calcium signal specific to the channel of interest.

    • RyR2: Apply caffeine to trigger calcium release from the sarcoplasmic reticulum.

    • ORAI1: Deplete intracellular calcium stores with thapsigargin in a calcium-free medium, followed by re-addition of extracellular calcium to measure store-operated calcium entry (SOCE).

    • VGCCs: Depolarize the cell membrane with a high concentration of extracellular potassium chloride (KCl).

  • Inhibitor Treatment: Pre-incubate the cells with the test inhibitor at various concentrations before stimulation.

  • Data Acquisition: Record the changes in fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Data Analysis: Quantify the reduction in the peak calcium response or the rate of calcium entry to determine the IC50 of the inhibitor.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental logic and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_selectivity Selectivity Profiling A Compound Library B High-Throughput Ca2+ Imaging Assay (e.g., Caffeine-induced Ca2+ release) A->B C Identify Primary Hits (Inhibition of RyR2-mediated Ca2+ release) B->C D Confirm Hits with Electrophysiology (Planar lipid bilayer with purified RyR2) C->D E Determine IC50 for RyR2 D->E F Test against ORAI1 (SOCE Assay) E->F G Test against VGCCs (High K+ depolarization assay) E->G H Test against TRP Channels (Specific agonist-induced Ca2+ influx) E->H I Determine IC50 for Off-Targets F->I G->I H->I J Selective this compound Candidate I->J

Experimental workflow for assessing this compound specificity.

G cluster_plasma_membrane Plasma Membrane cluster_sr Sarcoplasmic Reticulum cluster_inhibitors ORAI1 ORAI1 Channel Cytosol_Ca Cytosolic Ca2+ ORAI1->Cytosol_Ca VGCC VGCC VGCC->Cytosol_Ca STIM1 STIM1 STIM1->ORAI1 activates Ext_Ca Extracellular Ca2+ Ext_Ca->ORAI1 Ca2+ Influx Ext_Ca->VGCC Ca2+ Influx Depol Depolarization Depol->VGCC RyR2 RyR2 Channel RyR2->Cytosol_Ca SR_Ca SR Ca2+ SR_Ca->RyR2 Ca2+ Release Store_Depletion Store Depletion Store_Depletion->STIM1 SOICR_IN1 This compound SOICR_IN1->RyR2 inhibits VGCC_Blocker VGCC Blocker VGCC_Blocker->VGCC inhibits ORAI1_Blocker ORAI1 Blocker ORAI1_Blocker->ORAI1 inhibits

Distinct sites of action for calcium channel inhibitors.

References

Head-to-Head Comparison of SOICR Inhibitors in a Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various inhibitors targeting Store Overload-Induced Ca2+ Release (SOICR), a critical mechanism in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT). The information presented is supported by experimental data from preclinical studies to aid in the evaluation of therapeutic candidates.

Introduction to SOICR in CPVT

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a genetic arrhythmia syndrome characterized by life-threatening ventricular arrhythmias induced by physical or emotional stress. The underlying cause of CPVT is often linked to mutations in the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum (SR) of cardiomyocytes. These mutations lead to a lowered threshold for diastolic Ca2+ release from the SR, a phenomenon known as Store Overload-Induced Ca2+ Release (SOICR). This spontaneous Ca2+ leakage can trigger delayed afterdepolarizations (DADs) and subsequent arrhythmias. Therefore, inhibiting RyR2-mediated SOICR presents a promising therapeutic strategy for CPVT.

SOICR Signaling Pathway

The signaling cascade leading to SOICR and subsequent arrhythmogenesis in CPVT involves the dysregulation of intracellular calcium handling within cardiomyocytes. The diagram below illustrates the key molecular players and their interactions.

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol cluster_Stimulation Adrenergic Stimulation RyR2 RyR2 Ca_Cytosol Ca2+ RyR2->Ca_Cytosol SOICR Ca_SR Ca2+ Ca_SR->RyR2 Increased Luminal Ca2+ Calsequestrin Calsequestrin Calsequestrin->Ca_SR Buffers Ca2+ NCX Na+/Ca2+ Exchanger (NCX) Ca_Cytosol->NCX Activates DAD Delayed Afterdepolarizations (DADs) NCX->DAD Generates Arrhythmia Arrhythmia DAD->Arrhythmia Triggers Beta_AR β-Adrenergic Receptor PKA PKA Beta_AR->PKA Activates PKA->RyR2 Phosphorylates

Caption: Simplified signaling pathway of Store Overload-Induced Ca2+ Release (SOICR) in cardiomyocytes.

Comparative Efficacy of SOICR Inhibitors

This section summarizes the experimental data on the efficacy of several promising SOICR inhibitors in a CPVT disease model. The data is compiled from studies utilizing induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) from CPVT patients and animal models of the disease.

Carvedilol vs. Flecainide in CPVT iPSC-CMs

A head-to-head comparison of carvedilol and flecainide was performed on iPSC-CMs derived from CPVT patients with different RyR2 mutations. The study aimed to evaluate the antiarrhythmic efficacy of these drugs by measuring the abolition of Ca2+ abnormalities.

InhibitorRyR2 Mutation% of Cells with Abolished Ca2+ AbnormalitiesReference
Carvedilol L4115F31%[1][2][3]
V4653F36%[1][2][3]
Exon 3 deletion46%[1][2][3]
Flecainide L4115F33%[1][2][3]
V4653F30%[1][2][3]
Exon 3 deletion52%[1][2][3]

Key Findings:

  • Both carvedilol and flecainide demonstrated efficacy in abolishing Ca2+ abnormalities in CPVT patient-derived cardiomyocytes.[1][2][3]

  • Flecainide showed slightly higher efficacy in cells with the exon 3 deletion mutation.[1][2][3]

  • Notably, flecainide induced abnormal Ca2+ transients in 61% of control (healthy) cells, compared to only 26% with carvedilol, suggesting a potential pro-arrhythmic risk for flecainide.[1][2]

VK-II-86: A Non-β-Blocking Carvedilol Analog

VK-II-86 is a novel analog of carvedilol designed to inhibit SOICR without the associated β-blocking activity.[4] This compound was tested in a mouse model of CPVT (RyR2-R4496C mutant mice) to assess its ability to prevent stress-induced ventricular tachyarrhythmias (VTs).

InhibitorAnimal ModelEndpointEfficacyReference
VK-II-86 RyR2-R4496C MiceStress-induced VTsPrevented VTs[4]
Heart RateNo significant change[4]
Carvedilol RyR2-R4496C MiceStress-induced VTsPrevented VTs[4]
Heart RateSignificantly lowered[4]

Key Findings:

  • VK-II-86 effectively prevented stress-induced ventricular tachyarrhythmias in a CPVT mouse model.[4]

  • Unlike carvedilol, VK-II-86 did not significantly lower the heart rate, indicating a separation of anti-arrhythmic effects from β-blockade.[4]

  • Pre-treatment of cardiomyocytes with VK-II-86 (1 µM) for 30 minutes significantly reduced the occurrence and frequency of SOICR.[5]

Dantrolene: A RyR Stabilizer

Dantrolene is a muscle relaxant that is known to stabilize the ryanodine receptor. Its potential as a SOICR inhibitor has been investigated.

InhibitorTargetIC50Key Requirement for InhibitionReference
Dantrolene RyR2160 nMRequires association with FKBP12.6 and Calmodulin[6][7]

Key Findings:

  • Dantrolene inhibits RyR2 with a high potency.[6]

  • The inhibitory action of dantrolene on RyR2 is dependent on the presence of the accessory proteins FKBP12.6 and calmodulin.[6][7]

  • One study indicated that dantrolene did not affect the cardiac RyR2 isoform, which suggests its mechanism and isoform selectivity may be complex.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Measurement of SOICR in iPSC-CMs

Objective: To assess the effect of inhibitor compounds on spontaneous Ca2+ release in cardiomyocytes.

Experimental Workflow:

SOICR_Workflow start Plate iPSC-CMs on glass coverslips load Load cells with Fluo-4 AM Ca2+ indicator start->load incubate Incubate with inhibitor or vehicle control load->incubate induce Induce SOICR by adrenergic stimulation (e.g., isoproterenol) incubate->induce image Perform live-cell Ca2+ imaging using fluorescence microscopy induce->image analyze Analyze Ca2+ transients for abnormalities (e.g., oscillations, irregular peaks) image->analyze quantify Quantify the percentage of cells with abolished abnormalities analyze->quantify end Compare inhibitor efficacy quantify->end

Caption: General experimental workflow for assessing SOICR inhibitor efficacy in iPSC-CMs.

Detailed Steps:

  • Cell Culture: Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) from CPVT patients and healthy controls are plated on glass-bottom dishes.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to allow for the visualization of intracellular Ca2+ dynamics.

  • Drug Incubation: The cells are pre-incubated with the test inhibitor at various concentrations or a vehicle control for a specified period.

  • Induction of SOICR: Adrenergic stress is mimicked by the application of an agonist like isoproterenol to induce SOICR.

  • Live-Cell Imaging: Intracellular Ca2+ transients are recorded using a fluorescence microscope equipped with a high-speed camera.

  • Data Analysis: The recorded Ca2+ signals are analyzed to identify and quantify abnormalities such as spontaneous Ca2+ waves, oscillations, and irregular transients.

  • Efficacy Quantification: The efficacy of the inhibitor is determined by calculating the percentage of cells in which Ca2+ abnormalities are abolished compared to the vehicle-treated control.

Conclusion

The direct inhibition of RyR2-mediated SOICR is a viable therapeutic approach for CPVT. The presented data indicates that while both carvedilol and flecainide can suppress Ca2+ abnormalities in patient-derived cardiomyocytes, flecainide may carry a higher pro-arrhythmic risk. The development of non-β-blocking carvedilol analogs like VK-II-86 holds promise for a more targeted anti-arrhythmic therapy without the dose-limiting side effects of β-blockade. Dantrolene also shows potent RyR2 inhibition, although its precise mechanism and isoform selectivity require further investigation. This comparative guide provides a foundation for researchers to make informed decisions in the development and evaluation of novel SOICR inhibitors.

References

validating the mechanism of SOICR inhibition by SOICR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

An essential cellular signaling process, Store Overload-Induced Ca2+ Release (SOICR), is implicated in various physiological and pathological conditions, particularly cardiac arrhythmias.[1][2] The development of specific inhibitors for SOICR is a promising avenue for therapeutic intervention. This guide provides a framework for validating the mechanism of a novel SOICR inhibitor, herein referred to as SOICR-IN-1. We will compare its hypothetical performance with alternative SOICR-modulating compounds and provide detailed experimental protocols for validation.

Mechanism of SOICR and Inhibition

SOICR is a phenomenon where the spontaneous release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum (SR) in cardiomyocytes, occurs when the Ca2+ concentration within the store reaches a critical threshold.[2][3][4] This process is primarily mediated by the ryanodine receptor (RyR), particularly RyR2 in the heart.[1][2] Dysregulation of SOICR, often due to a lowered threshold for Ca2+ release or an increased rate of SR Ca2+ loading, can lead to aberrant Ca2+ waves and cellular dysfunction.[3]

This compound is a hypothetical inhibitor designed to raise the threshold for SOICR, thereby preventing spontaneous Ca2+ release. Its mechanism can be validated by comparing its effects to known modulators of SOICR. For instance, Class I kinase inhibitors have been shown to increase the propensity for SOICR, while compounds like dantrolene are known to inhibit RyR2 and reduce Ca2+ leak.[1][5]

Comparative Performance of SOICR Modulators

To validate the efficacy and mechanism of this compound, its performance in cellular assays can be compared with other compounds known to affect SOICR. The following table summarizes hypothetical data from such a comparative study.

CompoundConcentration (µM)Effect on SOICR FrequencyChange in SOICR Threshold (% of Control)Cell Type
This compound 1 Decreased by 75% Increased by 20% HEK293-RyR2
This compound 5 Decreased by 95% Increased by 45% HEK293-RyR2
Dantrolene (Inhibitor)10Decreased by 80%Increased by 25%Rat Ventricular Myocytes
Sunitinib (Class I KI)3Increased by 150%Decreased by 30%HEK293-RyR2
Vehicle Control-Baseline100%HEK293-RyR2

Experimental Protocols

Single-Cell Ca2+ Imaging to Measure SOICR Frequency

This experiment aims to quantify the frequency of spontaneous Ca2+ release events in cells.

Methodology:

  • Cell Culture and Dye Loading:

    • HEK293 cells stably expressing RyR2 or freshly isolated rat ventricular myocytes are cultured on glass coverslips.[1]

    • Cells are loaded with a Ca2+ indicator dye, such as Fluo-4 AM (5 µM), in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes at room temperature.[1]

  • Induction and Monitoring of SOICR:

    • The coverslip with loaded cells is placed in a perfusion chamber on an inverted fluorescence microscope.

    • Cells are continuously superfused with KRH buffer.[1]

    • SOICR is induced by progressively increasing the extracellular Ca2+ concentration ([Ca2+]o) in the KRH buffer (e.g., in steps of 0.1, 0.2, 0.3, 0.5, and 1.0 mM).[1][6]

    • The frequency of spontaneous Ca2+ oscillations (waves) is recorded over a set period (e.g., 2 minutes) at each [Ca2+]o.[1]

  • Compound Application:

    • This compound, a positive control (e.g., a Class I kinase inhibitor like sunitinib), or a known inhibitor (e.g., dantrolene) is added to the perfusion buffer at desired concentrations.

    • The effect on the frequency of Ca2+ waves is quantified and compared to the vehicle control.

  • Data Analysis:

    • The number of cells exhibiting SOICR and the frequency of Ca2+ waves per minute are calculated for each condition.[7]

Determination of the SOICR Threshold

This experiment measures the luminal SR Ca2+ concentration at which spontaneous release is initiated.

Methodology:

  • Transfection with Luminal Ca2+ Sensor:

    • HEK293-RyR2 cells are transfected with a genetically encoded, low-affinity, ratiometric Ca2+ sensor targeted to the ER/SR lumen, such as D1ER.

  • Fluorescence Resonance Energy Transfer (FRET) Imaging:

    • Transfected cells are imaged using a FRET-compatible imaging setup.

    • The FRET ratio (e.g., YFP/CFP emission) is recorded over time, which corresponds to the luminal [Ca2+].

  • Experimental Procedure:

    • Cells are perfused with Ca2+-free KRH buffer containing the compound to be tested (this compound or controls).

    • SERCA pumps are inhibited with thapsigargin to prevent re-uptake of released Ca2+.

    • Spontaneous Ca2+ release events (SOICR) are observed as sharp decreases in the FRET ratio.

    • The FRET signal immediately preceding each SOICR event is measured to determine the SOICR threshold (F_SOICR).

  • Data Normalization and Analysis:

    • At the end of each experiment, the maximum (F_max, after adding caffeine to empty the stores) and minimum (F_min, in Ca2+-free solution with ionophore) FRET signals are determined.

    • The SOICR threshold is expressed as a percentage of the total SR Ca2+ store capacity: (F_SOICR - F_min) / (F_max - F_min) * 100.

Visualizing Mechanisms and Workflows

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol cluster_Inhibition Mechanism of Inhibition RyR2 RyR2 Ca_Cytosol Cytosolic Ca2+ Wave RyR2->Ca_Cytosol Spontaneous Ca2+ Release Ca_Store High [Ca2+] Ca_Store->RyR2 Luminal Ca2+ Sensing SOICR_IN_1 This compound SOICR_IN_1->RyR2 Stabilizes Closed State (Increases Threshold)

Caption: The SOICR signaling pathway and the proposed mechanism of this compound.

Experimental_Workflow A Prepare Cells (HEK293-RyR2 or Myocytes) B Load with Fluo-4 AM or Transfect with D1ER A->B C Induce SOICR (Increase Extracellular Ca2+) B->C D Apply Compounds (this compound, Controls) C->D E Record Ca2+ Signals (Microscopy/FRET) D->E F Analyze Data (Frequency, Threshold) E->F G Compare Performance F->G

Caption: Experimental workflow for validating a novel SOICR inhibitor.

Logical_Relationship Start High SR Ca2+ Load Condition1 Low SOICR Threshold (e.g., RyR2 Mutation) Start->Condition1 Condition2 Presence of this compound Start->Condition2 Outcome1 Spontaneous Ca2+ Release (SOICR Occurs) Condition1->Outcome1 Outcome2 RyR2 Stabilized (SOICR Inhibited) Condition2->Outcome2

Caption: Logical relationship of this compound action on Ca2+ release.

References

A Comparative Analysis of SOICR-IN-1 and Other RyR2 Stabilizing Drugs for Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SOICR-IN-1 against other prominent Ryanodine Receptor 2 (RyR2) stabilizing drugs. This analysis is supported by available experimental data to aid in the selection of appropriate compounds for investigating therapeutic strategies for cardiac arrhythmias.

The cardiac ryanodine receptor (RyR2) is a critical intracellular calcium release channel. Its hyperactivity can lead to spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum, a phenomenon known as Store Overload-Induced Ca2+ Release (SOICR). This aberrant Ca2+ leak is a key mechanism in the development of cardiac arrhythmias, making RyR2 an important therapeutic target. A variety of compounds have been identified that stabilize the closed state of RyR2, thereby reducing Ca2+ leak and suppressing arrhythmias. This guide focuses on comparing a lesser-known compound, this compound, with more established RyR2 stabilizers.

Overview of RyR2 Stabilizing Drugs

This compound, also identified as compound 32, is a recently noted inhibitor of SOICR with a reported half-maximal inhibitory concentration (IC50) of 14.6 μM.[1] While detailed information on its specific mechanism of action and experimental validation remains limited in publicly accessible literature, its identification as a SOICR inhibitor places it in a class of drugs with significant therapeutic potential.

For a comprehensive comparison, this guide will evaluate this compound alongside a panel of well-characterized RyR2 stabilizing drugs:

  • Dantrolene: A muscle relaxant that has been shown to directly bind to and stabilize RyR channels.

  • Flecainide: A class Ic antiarrhythmic drug that, in addition to its sodium channel blocking activity, directly inhibits RyR2.

  • K201 (JTV519): A benzothiazepine derivative that is thought to stabilize the closed state of RyR2, in part by enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6).

  • S107 (Rycal): Another compound designed to enhance the binding of calstabin2 to RyR2, thereby preventing Ca2+ leak.

  • Ryanozole: A novel, potent, and selective RyR2 inhibitor.

  • Carvedilol: A beta-blocker with additional direct inhibitory effects on RyR2-mediated SOICR.

Quantitative Comparison of RyR2 Stabilizer Efficacy

To facilitate a direct comparison of the potency of these compounds, the following table summarizes their reported IC50 values for RyR2 inhibition or SOICR suppression. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

DrugIC50Experimental Context
This compound (compound 32) 14.6 µMInhibition of Store Overload-Induced Ca2+ Release[1]
Dantrolene 0.16 µMInhibition of single RyR2 channels in the presence of calmodulin[2][3]
0.42 µMReduction of Ca2+ wave frequency in cardiomyocytes[2][3]
Flecainide 15.9 µmol/LInhibition of single RyR2 channel open probability[4]
Ryanozole 15-40 nMInhibition of wild-type and mutant RyR2[5][6][7]
Ranolazine 10 µMInhibition of RyR2 open probability in single-channel recordings[8]

Note: Specific IC50 values for K201 (JTV519), S107, and Carvedilol in the context of direct SOICR inhibition were not consistently available in the searched literature, which often describes their effects more qualitatively or in terms of their mechanism of action on calstabin2 binding.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of these drugs stems from their ability to modulate the function of the RyR2 channel and the subsequent intracellular calcium signaling cascade that can lead to arrhythmias.

cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Ca2+ Leak Ca_SR Ca2+ Store Arrhythmia Arrhythmia Ca_Cytosol->Arrhythmia Triggers Stimuli Pathological Stimuli (e.g., Catecholamines, Mutations) Stimuli->RyR2 Promotes Opening (SOICR) Stabilizers RyR2 Stabilizing Drugs (this compound, Dantrolene, etc.) Stabilizers->RyR2 Inhibits Opening

Figure 1: General signaling pathway of RyR2-mediated arrhythmia and the point of intervention for stabilizing drugs.

The primary mechanism of these drugs involves reducing the open probability of the RyR2 channel, particularly during the diastolic phase of the cardiac cycle when the sarcoplasmic reticulum calcium load is high. This stabilization prevents the spontaneous release of calcium that can trigger delayed afterdepolarizations and subsequent arrhythmias.

Experimental Methodologies

The evaluation of RyR2 stabilizing drugs involves a range of specialized experimental techniques. Understanding these protocols is crucial for interpreting the comparative data and for designing future studies.

Measurement of Store Overload-Induced Ca2+ Release (SOICR)

This cellular assay is fundamental to identifying and characterizing SOICR inhibitors.

start HEK293 cells expressing RyR2 or cardiomyocytes load Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) start->load perfuse Perfuse with buffer containing elevated extracellular Ca2+ to induce SR Ca2+ overload load->perfuse image Monitor intracellular Ca2+ oscillations using fluorescence microscopy perfuse->image add_drug Add test compound (e.g., this compound) image->add_drug measure Measure changes in the frequency and amplitude of Ca2+ oscillations add_drug->measure end Determine IC50 for SOICR inhibition measure->end

Figure 2: Experimental workflow for a cell-based SOICR inhibition assay.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing RyR2 or isolated cardiomyocytes are cultured.[9]

  • Dye Loading: Cells are loaded with a fluorescent Ca2+ indicator, such as Fura-2 AM, which allows for the measurement of changes in intracellular Ca2+ concentration.[9]

  • Induction of SOICR: The sarcoplasmic reticulum is overloaded with Ca2+ by perfusing the cells with a solution containing an elevated concentration of extracellular Ca2+. This leads to spontaneous, oscillatory releases of Ca2+ from the SR, which are detected as fluctuations in fluorescence.[9]

  • Drug Application: The test compound is added to the perfusion solution at various concentrations.

  • Data Analysis: The frequency and amplitude of the Ca2+ oscillations are measured before and after drug application to determine the inhibitory effect of the compound. The concentration-response curve is then used to calculate the IC50 value.[9]

Single-Channel Recordings

This electrophysiological technique provides detailed information about the effect of a drug on the gating properties of a single RyR2 channel.

start Isolate SR vesicles containing RyR2 fuse Fuse vesicles into an artificial lipid bilayer start->fuse record Record single-channel currents under voltage clamp fuse->record add_drug Add test compound to the cytosolic or luminal side record->add_drug analyze Analyze changes in open probability, mean open time, and mean closed time add_drug->analyze end Determine the mechanism of channel modulation analyze->end

Figure 3: Workflow for single-channel recording of RyR2 activity.

Protocol:

  • Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue.

  • Bilayer Formation: An artificial lipid bilayer is formed across a small aperture, separating two chambers (cis and trans, representing the cytosolic and luminal sides, respectively).

  • Channel Incorporation: The SR vesicles are added to one chamber and fuse with the bilayer, incorporating the RyR2 channel.

  • Recording: The ionic current passing through the single channel is recorded under a controlled voltage. The recording solution contains defined concentrations of Ca2+, ATP, and other relevant ions to mimic physiological or pathological conditions.

  • Drug Application: The drug is added to either the "cytosolic" or "luminal" side of the channel to assess its effect on channel gating.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as the channel's open probability (Po), mean open time, and mean closed time. This provides direct insight into how the drug modulates the channel's function.[7]

Ca2+ Spark Frequency Measurement

Ca2+ sparks are localized Ca2+ release events from a small number of RyR2 channels. Measuring their frequency is a way to assess RyR2 activity in intact or permeabilized cardiomyocytes.

Protocol:

  • Cell Preparation: Cardiomyocytes are isolated from cardiac tissue.

  • Dye Loading: The cells are loaded with a high-affinity fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Imaging: The cells are imaged using a laser scanning confocal microscope in line-scan mode to achieve high temporal and spatial resolution.

  • Data Acquisition: Line-scan images are recorded to capture the spontaneous Ca2+ sparks.

  • Drug Treatment: The cells are exposed to the RyR2 stabilizing drug.

  • Analysis: The frequency, amplitude, and spatial and temporal properties of the Ca2+ sparks are analyzed before and after drug treatment to quantify the drug's effect on RyR2-mediated Ca2+ leak.[1][10]

Conclusion

This compound presents itself as a potential tool for studying RyR2-mediated Ca2+ leak, with a reported IC50 in the micromolar range. However, a comprehensive evaluation of its efficacy and mechanism of action in comparison to other RyR2 stabilizers is currently limited by the lack of detailed published data.

In contrast, drugs like Ryanozole exhibit significantly higher potency, with IC50 values in the nanomolar range. Dantrolene also shows sub-micromolar efficacy in inhibiting RyR2. Flecainide, while effective, has a similar micromolar potency to this compound for direct RyR2 inhibition, but its clinical effects are also influenced by its sodium channel blocking activity. The Rycals, K201 and S107, act through a distinct mechanism of enhancing calstabin2 binding, which is a crucial aspect of RyR2 stabilization. Carvedilol offers the dual benefit of beta-blockade and direct RyR2 inhibition.

For researchers selecting a compound for their studies, the choice will depend on the specific research question. For high-potency and selective RyR2 inhibition, Ryanozole appears to be a leading candidate. For studies investigating the role of calstabin2, S107 or K201 would be appropriate. Dantrolene and Flecainide represent clinically relevant compounds with established, albeit complex, mechanisms of action. This compound may serve as a useful research tool, particularly if further studies elucidate a unique mechanism or profile. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other novel RyR2 stabilizing drugs.

References

Comparative Analysis of Kinase Inhibitors on Store Overload-Induced Calcium Release (SOICR): On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Store Overload-Induced Ca2+ Release (SOICR) is a critical physiological process involving the spontaneous release of calcium from the sarcoplasmic reticulum (SR) via the ryanodine receptor 2 (RyR2). This process is implicated in cardiac arrhythmias.[1][2] While a specific compound denoted as "SOICR-IN-1" is not identified in the current scientific literature, a number of existing compounds, particularly Class I kinase inhibitors, have been found to modulate SOICR.[1][2] This guide provides a comparative analysis of the on-target and off-target effects of representative kinase inhibitors—sunitinib and CX-4945—known to influence SOICR. For a broader perspective, the profiles of two other widely used kinase inhibitors, dasatinib and bosutinib, are also included. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to aid in the evaluation of these compounds.

On-Target Effects on SOICR and RyR2

Class I kinase inhibitors have been demonstrated to increase the propensity for SOICR by directly interacting with the RyR2 channel.[1][2] The following table summarizes the on-target effects of the selected compounds on RyR2 activity and SOICR.

CompoundClassOn-Target Effect on SOICR/RyR2Quantitative Data
Sunitinib Class I Kinase InhibitorIncreases the propensity for SOICR through a direct effect on RyR2.[2]At 5 µM, sunitinib significantly increases the fraction of cells exhibiting SOICR.[3]
CX-4945 (Silmitasertib) Class I Kinase InhibitorPotently increases the propensity for SOICR by directly targeting RyR2.[2][3]A concentration-dependent increase in the fraction of cells with SOICR is observed, with significant effects at 1, 3, and 10 µM.[3]
Dasatinib Multi-targeted Kinase InhibitorPrimarily a Bcr-Abl and Src family kinase inhibitor; its direct effects on SOICR are less characterized in the provided literature.[4]Potent inhibitor of Bcr-Abl (IC50 < 1 nM) and Src family kinases.[5]
Bosutinib Dual Src/Abl Kinase InhibitorPrimarily a dual Src and Abl kinase inhibitor.[6] Preclinical studies have not indicated significant effects on cardiac function.[7]Inhibits wild-type BCR-ABL and most imatinib-resistant mutations.[6]
Off-Target Effects of Selected Kinase Inhibitors

The clinical utility and potential toxicity of kinase inhibitors are significantly influenced by their off-target effects. The following table provides a summary of known off-target activities for the selected compounds.

CompoundPrimary On-TargetsKey Off-TargetsNotable Off-Target Effects
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[8][9]AMP-activated protein kinase (AMPK), Ribosomal S6 Kinase (RSK1), P-glycoprotein (ABCB1), ABCG2[10]Cardiotoxicity through AMPK inhibition, leading to mitochondrial abnormalities and apoptosis.[10][11] Inhibition of drug transporters can alter the efficacy of co-administered drugs.[10]
CX-4945 (Silmitasertib) Casein Kinase 2 (CK2)[12]DYRK1A, GSK3β, PIM1, HIPK3, CLK3[12][13]Modulates DYRK1A/GSK3β-mediated signaling, which is involved in various cellular processes.[12][13] Can overcome multidrug resistance by inhibiting P-glycoprotein.[14]
Dasatinib Bcr-Abl, Src family kinases[4]c-KIT, PDGFR, and over 30 other tyrosine and serine/threonine kinases[15]Cardiotoxicity, including left ventricular dysfunction and arrhythmias, is a known side effect.[16] Can induce myocyte damage.[17]
Bosutinib Src, Abl[6]Over 45 other tyrosine and serine/threonine kinases, including CAMK2G[18]Low hematologic toxicity due to minimal activity against c-KIT and PDGFR.[6] The most common side effect is diarrhea.[6]

Experimental Protocols

Single-Cell Cytosolic Ca2+ Imaging for SOICR Assessment

This protocol is used to measure changes in intracellular calcium concentration, indicating SOICR events, in response to treatment with kinase inhibitors.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing RyR2 are plated on coverslips.

  • Dye Loading: Cells are loaded with a fluorescent Ca2+ indicator, such as 5 µM Fluo-4 AM, for 25-30 minutes at room temperature in the dark.[19][20]

  • Washing: The cells are washed to remove excess dye and incubated for an additional 5-10 minutes in a standard recording saline solution.[19]

  • Perfusion and Imaging: The coverslip is mounted on an inverted microscope.[19] The cells are superfused with solutions containing increasing concentrations of extracellular Ca2+ to induce store overload.[2] The test compound (e.g., sunitinib, CX-4945) is included in the perfusion solution.

  • Data Acquisition: Cytosolic Ca2+ signals are acquired at a specific sampling rate (e.g., 0.2 Hz) using a CCD camera.[19] An increase in fluorescence intensity indicates a SOICR event.

  • Analysis: The fraction of cells exhibiting Ca2+ oscillations at each extracellular Ca2+ concentration is quantified.[2]

[3H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine specifically binds to the open state of the channel.[21][22]

Methodology:

  • Microsome Preparation: Microsomes are isolated from HEK293 cells expressing RyR2.[21]

  • Binding Reaction: The microsomes are incubated with [3H]ryanodine in a binding solution containing varying concentrations of Ca2+ and the test compound.[21][23]

  • Incubation: The reaction mixture is incubated for a set time (e.g., 2 hours) at 37°C.[21]

  • Filtration: The reaction mixture is filtered through a glass filter to separate the bound from the free [3H]ryanodine.

  • Scintillation Counting: The radioactivity on the filter is measured using a scintillation counter to determine the amount of bound [3H]ryanodine.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled ryanodine). The data is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).[22]

Visualizations

SOICR_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) SR_Ca High Luminal Ca2+ RyR2 RyR2 SR_Ca->RyR2 Activates Cytosol_Ca Cytosolic Ca2+ RyR2->Cytosol_Ca Ca2+ Release (SOICR) Arrhythmia Arrhythmia Cytosol_Ca->Arrhythmia Leads to Class1_KI Class I Kinase Inhibitors (e.g., Sunitinib, CX-4945) Class1_KI->RyR2 Potentiates

Caption: Signaling pathway of Store Overload-Induced Ca2+ Release (SOICR).

SOICR_Experimental_Workflow start Start: HEK293 cells expressing RyR2 dye_loading Load with Fluo-4 AM (Ca2+ indicator) start->dye_loading treatment Treat with Kinase Inhibitor (e.g., Sunitinib) dye_loading->treatment induce_soicr Induce SOICR with high extracellular Ca2+ treatment->induce_soicr imaging Single-Cell Ca2+ Imaging induce_soicr->imaging analysis Analyze Ca2+ oscillations (SOICR events) imaging->analysis end End: Quantify SOICR propensity analysis->end

Caption: Experimental workflow for assessing SOICR using single-cell Ca2+ imaging.

Compound_Target_Relationship cluster_compounds Kinase Inhibitors cluster_targets Cellular Targets Sunitinib Sunitinib RyR2 RyR2 (SOICR) Sunitinib->RyR2 On-Target (Potentiates) AMPK AMPK Sunitinib->AMPK Off-Target (Inhibits) CX4945 CX-4945 CX4945->RyR2 On-Target (Potentiates) CK2 CK2 CX4945->CK2 Primary On-Target (Inhibits) Dasatinib Dasatinib Dasatinib->RyR2 Effect on SOICR less defined Src_Abl Src/Abl Dasatinib->Src_Abl Primary On-Target (Inhibits)

Caption: Logical relationship between selected kinase inhibitors and their cellular targets.

References

Safety Operating Guide

Safe Disposal and Handling of SOICR-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

SOICR-IN-1, a potent inhibitor of store-overload induced calcium release (SOICR), requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[2] This guide provides detailed procedures for the proper disposal of this compound in various forms.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the following safety measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Lab coat

  • Nitrile gloves

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move to a well-ventilated area with fresh air. If breathing becomes difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₁₇N₇O₂
Molecular Weight 447.45 g/mol
CAS Number 2380001-43-2
Purity 99.62%[1]
IC₅₀ 14.6 μM[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Proper Disposal Procedures

The appropriate disposal method for this compound depends on its form: unused solid compound, solutions, or contaminated materials. Under no circumstances should chemical waste be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

1. Unused, Uncontaminated Solid Compound:

  • Unused this compound in its original solid form should be treated as non-hazardous chemical waste.[2]

  • Collect the solid waste in a clearly labeled, sealed, and appropriate waste container.

  • Consult your institution's EHS guidelines for specific procedures on the disposal of non-hazardous solid chemical waste.[2]

2. This compound Solutions:

  • The disposal of this compound solutions is primarily determined by the solvent used.[2] For instance, if dissolved in DMSO, the waste must be collected in a designated solvent waste container.[2]

  • All liquid waste containing this compound should be collected in a sealed and clearly labeled waste container.[2]

  • Follow your institution's established protocols for the disposal of liquid chemical waste.

3. Contaminated Labware:

  • Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound must be disposed of as solid chemical waste.[2]

  • Collect all contaminated items in a designated and clearly labeled solid waste container.

  • If the compound was used with biologically hazardous materials, all contaminated items must be treated as biohazardous waste and decontaminated, for example, by autoclaving, before disposal.[2]

Experimental Workflow and Disposal

The following diagram illustrates the general workflow for handling and disposing of this compound in a research laboratory setting. This workflow is designed to ensure a safe environment and proper waste management.

cluster_preparation Preparation and Handling cluster_disposal Disposal Procedures start Start: Acquire this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe handling Handle in a well-ventilated area ppe->handling weighing Weigh Solid Compound handling->weighing dissolving Prepare Solution (e.g., in DMSO) weighing->dissolving experiment Perform Experiment dissolving->experiment waste_decision End of Experiment: Segregate Waste experiment->waste_decision solid_waste Unused Solid this compound waste_decision->solid_waste Unused Solid liquid_waste This compound Solution waste_decision->liquid_waste Solution contaminated_labware Contaminated Labware (Pipette tips, tubes, etc.) waste_decision->contaminated_labware Contaminated Items solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container contaminated_container Collect in Labeled Solid Waste Container contaminated_labware->contaminated_container ehs_disposal Dispose via Institutional EHS Procedures solid_container->ehs_disposal liquid_container->ehs_disposal contaminated_container->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling SOICR-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

An Immediate Guide for Laboratory Professionals

SOICR-IN-1 is an inhibitor of store-overload induced calcium release (SOICR) and should be handled with a high degree of caution as a potentially hazardous substance.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin contact. The required level of PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a significant splash risk exists. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[3]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[3]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[3]

Experimental Protocols: Safe Handling from Receipt to Disposal

A clear operational plan is crucial for the safe management of this compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated, and designated area.

  • For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1]

2. Handling the Solid Compound:

  • All manipulations of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[3]

  • Use dedicated spatulas and weighing boats. If not possible, thoroughly decontaminate all equipment after use.

  • Avoid the formation of dust and aerosols.[4]

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

4. Administration and In Vitro Use:

  • All cell culture work involving this compound should be conducted in a Class II biological safety cabinet to maintain sterility and protect the user.[3]

  • Clearly label all flasks, plates, and tubes containing the compound.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before cleaning up.

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a designated hazardous waste container.

  • For liquid spills, absorb with a compatible absorbent material and place in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

6. Disposal Plan:

  • All waste materials, including contaminated PPE, empty containers, and unused compound, must be treated as hazardous waste.

  • Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[5]

  • Dispose of all waste in accordance with local, state, and federal regulations.

7. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Do not wear contact lenses when working with this chemical.[6]

SOICR_IN_1_Safety_Workflow start Start: Receive this compound storage Storage - Tightly sealed - Cool, well-ventilated - -20°C or -80°C for solutions start->storage handling Handling & Preparation (Fume Hood / BSC) storage->handling ppe Mandatory PPE - Double Gloves - Goggles/Face Shield - Lab Coat - Respirator (for solid) handling->ppe Requires experiment Experimental Use (In Vitro / In Vivo) handling->experiment spill Spill Event handling->spill Potential Event experiment->spill Potential Event waste Waste Collection (Dedicated & Labeled Containers) experiment->waste spill_response Spill Response Protocol - Evacuate - Don PPE - Contain & Clean - Decontaminate spill->spill_response spill_response->waste disposal Disposal (Follow Institutional & Regulatory Guidelines) waste->disposal end End of Workflow disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.